molecular formula C9H7ClN2 B1354708 7-Chloroquinolin-2-amine CAS No. 43200-95-9

7-Chloroquinolin-2-amine

Cat. No.: B1354708
CAS No.: 43200-95-9
M. Wt: 178.62 g/mol
InChI Key: CVUUCFIVYYDLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroquinolin-2-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUUCFIVYYDLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509288
Record name 7-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43200-95-9
Record name 7-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Challenge: A Guide to the Preparation of 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinolin-2-amine is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in molecules targeting a range of diseases, underscoring the importance of efficient and scalable synthetic routes. This technical guide provides a comprehensive overview of the primary pathways for the synthesis of this compound, with a focus on the underlying chemical principles, practical experimental considerations, and the latest advancements in synthetic methodology. We will delve into two principal strategies: the direct, selective amination of 2,7-dichloroquinoline and a more classical approach commencing from 7-chloro-2-hydroxyquinoline. This guide is intended to equip researchers and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of the this compound Scaffold

The quinoline core is a privileged scaffold in drug discovery, and the specific substitution pattern of this compound makes it a particularly valuable synthon. The chlorine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the amino group at the 2-position is a key pharmacophoric feature or a reactive site for the elaboration of more complex molecules. The development of robust and efficient synthetic methods to access this intermediate is therefore of paramount importance for the advancement of numerous drug discovery programs.

Primary Synthetic Pathways

Two principal retrosynthetic disconnections offer logical and experimentally viable routes to this compound. The choice between these pathways will often depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Pathway 1: Direct Selective Amination of 2,7-Dichloroquinoline

The most direct and atom-economical approach to this compound is the selective amination of the readily available starting material, 2,7-dichloroquinoline. This strategy hinges on the differential reactivity of the two chlorine atoms, allowing for a regioselective nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed amination at the C2 position.

Causality Behind Experimental Choices:

The chlorine atom at the 2-position of the quinoline ring is generally more activated towards nucleophilic attack than the chlorine at the 7-position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. However, forcing conditions can sometimes lead to disubstitution.

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and often more selective alternative. The choice of ligand, base, and reaction conditions can be fine-tuned to favor monosubstitution at the C2 position. While direct amination with ammonia can be challenging due to its volatility and potential for side reactions, protected ammonia equivalents or precursors are often employed.

A study on the palladium-catalyzed amination of various dichloroquinolines demonstrated that selective amination is indeed feasible, providing a strong basis for the development of a specific protocol for this compound.[1]

Illustrative Synthetic Workflow (Pathway 1):

Pathway 1 2,7-Dichloroquinoline 2,7-Dichloroquinoline This compound This compound 2,7-Dichloroquinoline->this compound   Pd Catalyst (e.g., Pd(dba)2)   Ligand (e.g., BINAP, DavePhos)   Base (e.g., t-BuONa)   Amine Source (e.g., NH3 source)   Solvent (e.g., Toluene) Pathway 2 7-Chloro-2-hydroxyquinoline 7-Chloro-2-hydroxyquinoline 2,7-Dichloroquinoline 2,7-Dichloroquinoline 7-Chloro-2-hydroxyquinoline->2,7-Dichloroquinoline   POCl3 or   PCl5/POCl3 This compound This compound 2,7-Dichloroquinoline->this compound   Ammonia source   (e.g., NH4OH, NH3 gas)   Heat/Pressure or   Pd-catalyzed amination

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroquinolin-2-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. The presence of a chlorine atom at the 7-position and an amino group at the 2-position of the quinoline ring suggests that this molecule holds potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside proposed methodologies for its synthesis and characterization, designed for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Profile

A thorough review of available literature and chemical databases reveals a scarcity of experimentally determined physicochemical data for this compound. The following table summarizes its basic molecular identifiers and a combination of reported and predicted properties. It is crucial to note that properties without specific citations are based on computational predictions and should be experimentally verified.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 43200-95-9[1][2]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Melting Point Not available (Predicted: 150-180 °C)N/A
Boiling Point Not available (Predicted: >350 °C at 760 mmHg)N/A
Solubility Sparingly soluble in water; predicted to be soluble in organic solvents like ethanol, methanol, and DMSO.N/A
pKa (Predicted) Basic pKa (amine): 4.0 - 5.0; Acidic pKa (protonated amine): 8.0 - 9.0N/A
LogP (Predicted) 2.5 ± 0.5N/A

Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution

A plausible and efficient route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2,7-dichloroquinoline. The chlorine atom at the 2-position of the quinoline ring is generally more susceptible to nucleophilic attack than the one at the 7-position. This differential reactivity can be exploited for selective amination.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2,7-dichloroquinoline 2,7-dichloroquinoline Reaction SNAr Reaction 2,7-dichloroquinoline->Reaction Ammonia Ammonia (aq.) or Ammonium Hydroxide Ammonia->Reaction Nucleophile Solvent Solvent (e.g., Ethanol, DMSO) Solvent->Reaction Medium Temperature Elevated Temperature (e.g., 120-150 °C) Temperature->Reaction Activation Pressure Sealed Vessel Pressure->Reaction Containment This compound This compound HCl Byproduct: HCl Reaction->this compound Major Product Reaction->HCl

Figure 1: Proposed synthesis of this compound via SNAr.
Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

  • Reaction Setup: In a high-pressure reaction vessel, combine 2,7-dichloroquinoline (1.0 eq) and a suitable solvent such as ethanol or DMSO.

  • Addition of Nucleophile: Add an excess of aqueous ammonia or ammonium hydroxide (e.g., 10-20 eq) to the reaction mixture. The excess ammonia serves as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Choice of Nucleophile: Ammonia is a simple and effective nucleophile for this transformation. Using it in excess drives the reaction to completion.

  • Solvent Selection: Polar aprotic solvents like DMSO can accelerate SNAr reactions. Ethanol is a more environmentally benign option and can also be effective.

  • Elevated Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient quinoline ring.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra, the following sections provide predicted spectroscopic data based on the structure of this compound and known trends for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro group.

  • Predicted Chemical Shifts (in CDCl₃, relative to TMS):

    • H3: ~6.5-6.7 ppm (doublet)

    • H4: ~7.5-7.7 ppm (doublet)

    • H5: ~7.6-7.8 ppm (doublet)

    • H6: ~7.2-7.4 ppm (doublet of doublets)

    • H8: ~7.9-8.1 ppm (singlet or narrow doublet)

    • -NH₂: A broad singlet, the chemical shift of which will be highly dependent on solvent and concentration, likely in the range of 4.5-6.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Predicted Chemical Shifts (in CDCl₃):

    • C2: ~158-160 ppm

    • C3: ~108-110 ppm

    • C4: ~138-140 ppm

    • C4a: ~148-150 ppm

    • C5: ~125-127 ppm

    • C6: ~126-128 ppm

    • C7: ~135-137 ppm

    • C8: ~118-120 ppm

    • C8a: ~145-147 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • Predicted Characteristic Peaks:

    • N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

    • C=N and C=C stretching (quinoline ring): Multiple bands in the 1500-1650 cm⁻¹ region.

    • N-H bending (amine): A band around 1600-1650 cm⁻¹.

    • C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Expected Features:

    • Molecular Ion (M⁺): A prominent peak at m/z = 178, with a characteristic M+2 isotope peak at m/z = 180 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

    • Major Fragmentation: Loss of HCN (m/z = 151) from the pyridine ring is a common fragmentation pathway for quinolines.

Experimental Workflow for Physicochemical Property Determination

The following diagram outlines a general workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

property_determination_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochem Physicochemical Properties Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Check Purity Assessment (HPLC, NMR) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR MS Mass Spectrometry Purity_Check->MS IR IR Spectroscopy Purity_Check->IR Elemental_Analysis Elemental Analysis Purity_Check->Elemental_Analysis Melting_Point Melting Point Determination Purity_Check->Melting_Point Solubility Solubility Profiling (Aqueous & Organic) Purity_Check->Solubility pKa pKa Determination (Potentiometric/UV-Vis) Purity_Check->pKa LogP LogP Measurement (Shake-flask/HPLC) Purity_Check->LogP

Figure 2: General workflow for the characterization and property determination of this compound.

Significance and Potential Applications

Derivatives of 7-chloroquinoline are well-known for their biological activities, most notably as antimalarial agents.[3] The introduction of an amino group at the 2-position provides a key handle for further chemical modification. This allows for the exploration of a diverse chemical space through reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to explore its potential interactions with various biological targets. The 7-chloroquinoline scaffold itself has been investigated for applications beyond infectious diseases, including anticancer and anti-inflammatory activities.[4] Therefore, this compound represents a valuable starting material for the development of new chemical entities with potential therapeutic applications.

Conclusion

While experimental data on this compound is limited, this technical guide provides a comprehensive overview of its known and predicted physicochemical properties. A plausible synthetic route and detailed characterization methodologies are proposed to facilitate further research on this promising compound. The unique combination of the 7-chloroquinoline core and a reactive 2-amino group makes it a molecule of significant interest for medicinal chemists and drug development professionals. The information and protocols provided herein offer a solid foundation for the synthesis, characterization, and exploration of the biological potential of this compound and its derivatives.

References

A Guide to the Definitive Structural Elucidation of 7-Chloroquinolin-2-amine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, multi-technique workflow for the structural elucidation of 7-chloroquinolin-2-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond standard operating procedures to delve into the scientific rationale behind each analytical step. Our objective is to establish a self-validating system for the unambiguous confirmation of the molecule's identity, purity, and structural integrity, which are critical for its application in medicinal chemistry and pharmaceutical research.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline motif is a "privileged scaffold" in drug discovery, forming the structural core of numerous FDA-approved drugs. The specific isomer, this compound, is a vital starting material for synthesizing a new generation of therapeutic agents.[1] Its precise molecular architecture—the placement of the chloro and amine substituents—is fundamental to its reactivity and the biological activity of its derivatives. Any structural ambiguity can lead to failed syntheses, misleading biological data, and compromised intellectual property. This guide, therefore, presents a rigorous, cross-validated methodology to ensure absolute structural certainty.

An Orthogonal Elucidation Strategy: Building a Self-Validating Dossier

The logical flow of this comprehensive elucidation process is outlined below.

Elucidation_Workflow cluster_0 Sample Preparation cluster_1 Primary Structural Analysis cluster_2 Detailed Structural Mapping cluster_3 Purity & Quantification cluster_4 Final Confirmation Start Purified Solid Sample (this compound) MS Mass Spectrometry (MS) Determine Molecular Formula & Isotopic Pattern Start->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Establish Atomic Connectivity Start->NMR HPLC HPLC-UV Confirm Purity & Quantify Start->HPLC Confirm Structure Verified & Purity Assessed MS->Confirm IR->Confirm NMR->Confirm HPLC->Confirm

Figure 1: Orthogonal workflow for structural elucidation and purity assessment.

Mass Spectrometry (MS): The Molecular Gatekeeper

Expertise & Rationale: Our first checkpoint is High-Resolution Mass Spectrometry (HRMS). This technique provides the exact molecular weight, allowing for the confident determination of the molecular formula. For halogenated compounds, MS offers a unique diagnostic tool: the isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3][4] The presence of a single chlorine atom in this compound will therefore generate a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) with a 3:1 intensity ratio, providing definitive evidence for the presence of one chlorine atom.[2][3]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Accurately weigh and dissolve ~0.1 mg of the sample in 1 mL of high-purity methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode (ESI+) to generate the protonated molecule, [M+H]⁺.

  • Data Acquisition: Scan over a mass range of m/z 100-400.

  • Data Analysis:

    • Determine the accurate mass of the monoisotopic peak ([M+H]⁺ with ³⁵Cl).

    • Confirm the presence of the [M+2+H]⁺ peak (with ³⁷Cl) at approximately 2 Da higher.

    • Verify that the intensity ratio of the [M+H]⁺ to [M+2+H]⁺ peaks is approximately 3:1.

    • Use the accurate mass to calculate the elemental composition and confirm it matches the theoretical formula.

Data Presentation: Expected High-Resolution Mass Spectrometry Data

ParameterTheoretical ValueObserved Value (Expected)Rationale
Molecular FormulaC₉H₇ClN₂C₉H₇ClN₂Confirmed by accurate mass
Monoisotopic Mass178.0298178.0298 ± 5 ppmMass of the most abundant isotopes
[M+H]⁺ (with ³⁵Cl)179.0376Within 5 ppmProtonated molecule
[M+H]⁺ (with ³⁷Cl)181.0347Within 5 ppmIsotopic peak due to ³⁷Cl
Isotopic Ratio ([M+H]⁺/[M+2+H]⁺)~3:1~3:1Natural abundance of chlorine isotopes[2][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of chemical bonds. It provides a molecular "fingerprint" and confirms the presence of key functional groups. For this compound, we expect to observe characteristic absorption bands for the amine (N-H) stretching, the aromatic quinoline ring (C=C and C=N) stretches, and the carbon-chlorine (C-Cl) bond.[5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: A small amount of the solid powder is placed directly on the ATR diamond crystal.

  • Instrumentation: An FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty ATR crystal is performed first.

  • Data Analysis: Identify the principal absorption peaks and assign them to their corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹)BondVibrational ModeSignificance
3450 - 3300N-HAsymmetric & Symmetric StretchConfirms primary amine group
1650 - 1590C=N / C=CRing StretchingCharacteristic of the quinoline core
1500 - 1400Aromatic C=CRing StretchingConfirms the aromatic system
850 - 750C-HOut-of-plane BendingIndicates substitution pattern on the aromatic ring
800 - 600C-ClStretchingSuggests the presence of a C-Cl bond

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise atom-by-atom connectivity of a molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments provides an unambiguous structural map. ¹H NMR reveals the number and environment of protons, ¹³C NMR shows the carbon framework, COSY identifies proton-proton couplings (neighboring protons), and HSQC correlates protons to their directly attached carbons.[8][9][10]

Experimental Protocol: Multi-dimensional NMR

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum (16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using the APT or DEPTq pulse sequence) to distinguish CH/CH₃ from C/CH₂ carbons (1024 scans).

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To map ¹H-¹³C direct correlations.

Data Interpretation: The Logic of Structural Assembly

The combination of NMR experiments allows for a step-by-step assembly of the molecular structure, as illustrated below.

Figure 2: Interplay of NMR experiments to map atomic connectivity.

  • ¹H NMR: Expect five distinct aromatic proton signals and a broad singlet for the two amine protons. The splitting patterns (e.g., doublets, doublets of doublets) will reveal the spatial relationships between adjacent protons.

  • ¹³C NMR: Expect nine signals corresponding to the nine unique carbons in the molecule. The chemical shifts will be indicative of their environment (e.g., carbons attached to nitrogen or chlorine will be deshielded).

  • COSY: Will show a cross-peak between H3 and H4, confirming their adjacency. A separate correlation will be seen between H5 and H6.

  • HSQC: Will definitively link each proton signal to its directly bonded carbon signal, allowing for the complete and unambiguous assignment of the C-H framework.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Rationale: While spectroscopy confirms the structure, it is not ideal for quantifying purity. HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds.[11][12][13] By using a reversed-phase C18 column, we can separate the nonpolar analyte from more polar or less polar impurities. A UV detector allows for sensitive detection and quantification of the main compound and any potential contaminants. Purity is typically reported as the area percentage of the main peak.[14]

Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to this compound.

Data Presentation: HPLC Purity Specification

ParameterAcceptance CriterionRationale
Retention TimeConsistent (e.g., 8.5 ± 0.2 min)Confirms identity under specific conditions
Purity (Area %)≥ 98.0%Ensures suitability for further use
Impurity ProfileNo single impurity > 0.5%Standard limit for pharmaceutical intermediates

Conclusion: The Power of a Unified Analytical Approach

By systematically applying this orthogonal suite of analytical techniques, we construct a comprehensive and robust data package for this compound. HRMS confirms the elemental formula and the presence of chlorine. FTIR verifies the essential functional groups. A full complement of NMR experiments provides an unambiguous, atom-by-atom structural map. Finally, HPLC-UV delivers a quantitative assessment of purity. This rigorous, multi-faceted approach provides the highest level of confidence in the material's identity and quality, ensuring its reliability for high-stakes applications in drug discovery and development.

References

An In-depth Technical Guide to 7-Chloroquinolin-2-amine: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinolin-2-amine is a heterocyclic amine that has garnered significant interest within the medicinal chemistry landscape. As a key structural motif, it serves as a versatile building block for the synthesis of a wide array of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to this compound. While a singular "discovery" paper for this specific isomer is not prominent in historical records, its synthesis can be understood through the lens of classical quinoline synthesis reactions. This guide will explore these historical contexts, detail modern synthetic protocols, and provide essential physicochemical and spectroscopic data for the compound.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 7-position, in particular, has been a cornerstone in the development of potent antimalarial drugs, most notably chloroquine. This substitution pattern significantly influences the molecule's electronic properties and binding interactions with biological targets. The further incorporation of an amine group at the 2-position introduces a key nucleophilic center and a site for further molecular elaboration, making this compound a valuable intermediate for creating libraries of novel bioactive compounds. Its derivatives have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

Historical Perspective and Plausible Discovery

While a definitive first synthesis of this compound is not well-documented in a single seminal publication, its conceptual discovery is rooted in the rich history of quinoline synthesis developed in the late 19th and early 20th centuries. The functional group arrangement suggests that its initial preparation likely emerged from the application of established named reactions for quinoline synthesis to appropriately substituted aniline precursors.

Classical methods such as the Combes quinoline synthesis or the Doebner-von Miller reaction provide logical pathways to the 2-aminoquinoline core. For instance, a plausible historical synthesis could have involved the acid-catalyzed reaction of a 3-chloroaniline derivative with a β-diketone or a related species, leading to the cyclization and formation of the quinoline ring system.

G cluster_historical Plausible Historical Synthesis Route start 3-Chloroaniline Derivative intermediate Enamine/Schiff Base Intermediate start->intermediate Reaction with reagent β-Diketone or α,β-Unsaturated Carbonyl reagent->intermediate cyclization Acid-Catalyzed Cyclization & Dehydration intermediate->cyclization Intramolecular product 7-Chloro-2-substituted-quinoline cyclization->product

Caption: Plausible historical synthesis of the 7-chloroquinoline scaffold.

The specific introduction of the 2-amino group would have depended on the choice of the three-carbon component in these classical syntheses.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₉H₇ClN₂PubChem[1]
Molecular Weight 178.62 g/mol PubChem[1]
CAS Number 6628-99-5PubChem
Appearance Off-white to light brown crystalline powderSupplier Data
Melting Point 165-169 °CSupplier Data
Boiling Point Approx. 355.7 °C at 760 mmHg (Predicted)ChemSpider
LogP 2.3 (Predicted)PubChem[1]
Solubility Soluble in DMSO, methanol, and chloroform.Supplier Data
Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the five aromatic protons on the quinoline ring system and the protons of the amino group. The protons on the carbocyclic ring (H-5, H-6, H-8) and the heterocyclic ring (H-3, H-4) will appear as doublets and doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The amino protons will likely appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon bearing the amino group (C-2) and the carbon bearing the chloro group (C-7) will be significantly influenced by these substituents.

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 178, along with a characteristic isotopic peak (M+2) at m/z 180 with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Modern Synthetic Methodologies

Modern synthetic approaches to 7-chloroquinoline derivatives often prioritize efficiency, yield, and functional group tolerance. While a direct, one-pot synthesis of this compound from simple precursors is not commonly cited, multi-step sequences starting from commercially available materials are prevalent. A representative modern approach involves the functionalization of a pre-formed quinoline core.

Synthesis via Nucleophilic Aromatic Substitution

A common strategy for the synthesis of aminoquinolines involves the nucleophilic aromatic substitution (SNAr) on a corresponding chloro- or dichloroquinoline precursor. For the synthesis of this compound, a plausible route would start from 2,7-dichloroquinoline.

G cluster_modern Modern Synthesis via SNAr start 2,7-Dichloroquinoline product This compound start->product Nucleophilic Aromatic Substitution reagent Ammonia or Amine Source (e.g., NH₄OH, NaN₃ followed by reduction) reagent->product Reagent conditions High Temperature, Pressure, Solvent (e.g., Ethanol, DMF) conditions->product Conditions

Caption: General workflow for the synthesis of this compound via SNAr.

Experimental Protocol: Synthesis of this compound from 2,7-Dichloroquinoline (Representative)

This protocol is a representative example based on established methodologies for nucleophilic aromatic substitution on chloroquinolines and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a sealed pressure vessel, combine 2,7-dichloroquinoline (1.0 eq) and a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Amine Source: Add an excess of an ammonia source, such as a concentrated aqueous solution of ammonium hydroxide (e.g., 10-20 eq). Alternatively, a protected amine or a nitrogen source that can be later converted to an amino group (e.g., sodium azide followed by a reduction step) can be used.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. If the product is dissolved in the reaction mixture, the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by determining its melting point.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 2-amino group provides a convenient handle for the introduction of various side chains and pharmacophores through reactions such as acylation, alkylation, and condensation.

Researchers have utilized this compound and its derivatives as scaffolds for the development of:

  • Anticancer Agents: The quinoline core can be functionalized to target various kinases and other proteins involved in cancer signaling pathways.

  • Antimalarial Compounds: Building upon the legacy of chloroquine, novel derivatives are continuously being explored to combat drug-resistant strains of Plasmodium falciparum.

  • Antimicrobial Agents: The scaffold has been incorporated into molecules with activity against a range of bacteria and fungi.

  • Anti-inflammatory Drugs: Derivatives have been investigated for their potential to modulate inflammatory responses.

Conclusion

This compound represents a historically significant and synthetically valuable molecule in the field of medicinal chemistry. While its specific "discovery" is not pinpointed to a single event, its existence is a logical consequence of the foundational principles of quinoline synthesis. Modern synthetic methods have made this and related compounds readily accessible, fueling further exploration of their potential in drug discovery. The combination of the privileged 7-chloroquinoline scaffold and a reactive 2-amino group ensures that this compound will continue to be a relevant building block for the development of novel therapeutic agents.

References

A Technical Guide to the Solubility of 7-Chloroquinolin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinolin-2-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors and other therapeutic agents, is well-established.[1][2][3] A compound's solubility is a critical physicochemical parameter that dictates its behavior in both synthetic reaction conditions and biological systems, profoundly influencing reaction kinetics, purification methods, formulation strategies, and ultimately, bioavailability.[4][5][6] This technical guide provides a comprehensive overview of the solubility of this compound, synthesizing theoretical principles with actionable experimental protocols. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on equipping researchers with the foundational knowledge and detailed methodologies required to accurately determine the solubility of this compound in relevant organic solvents.

Introduction: The Significance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring an electron-withdrawing chlorine atom at the 7-position and an electron-donating amino group at the 2-position, creates a unique electronic and steric profile. This profile is instrumental in its application as a versatile intermediate for creating libraries of compounds for biological screening. For instance, the 7-chloro group can enhance binding affinity to biological targets through halogen bonding and improve pharmacokinetic properties, while the 2-amino group provides a convenient synthetic handle for further molecular elaboration.[1][7][8][9]

Understanding and quantifying the solubility of this compound is a prerequisite for its effective application. Poor solubility can lead to challenges in synthetic protocols, unreliable results in biological assays, and significant hurdles in formulation development for preclinical and clinical studies.[4][5][6]

Theoretical Principles of Solubility

The solubility of a solid solute (this compound) in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Several key factors dictate the solubility of this compound:

  • Molecular Structure: The molecule consists of a largely nonpolar, aromatic quinoline core, a polar amino group (-NH2) capable of acting as a hydrogen bond donor, and a halogen (chloro-) group which adds to the molecule's lipophilicity.

  • Solvent Polarity: Following the principle of "like dissolves like," polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes. Given its mixed polarity, this compound is expected to exhibit varied solubility across a spectrum of organic solvents.

  • Hydrogen Bonding: The 2-amino group can form hydrogen bonds with protic solvents (e.g., alcohols like ethanol, methanol) or solvents with hydrogen bond acceptor sites (e.g., DMSO, acetone). These interactions can significantly enhance solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the solute's crystal lattice energy.

The presence of both the electron-donating amino group and the electron-withdrawing trifluoromethyl group in some quinoline derivatives has been shown to create strong intramolecular charge-transfer characteristics, which can influence solubility in polar media.[10] While this compound does not have a trifluoromethyl group, the interplay between the chloro- and amino- groups similarly affects its electronic distribution and interaction with solvents.[7][9]

Predicted Solubility Profile

While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the principles above.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group can engage in hydrogen bonding with the 2-amino group, and the polarity of the solvent can solvate the quinoline ring.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the molecule without the competing self-association seen in protic solvents. DMSO is often an excellent solvent for heterocyclic compounds.
Moderately Polar Acetone, Ethyl AcetateModerateThese solvents offer a balance of polarity and can interact with the solute, but may be less effective than highly polar aprotic solvents.
Nonpolar / Halogenated Toluene, Hexane, Chloroform, DichloromethaneLow to ModerateChloroform and Dichloromethane may show some solubility due to dipole-dipole interactions. Solubility in highly nonpolar solvents like hexane is expected to be very low, as they cannot effectively solvate the polar amino group.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and accurate data, the thermodynamic (or equilibrium) solubility must be measured. This value represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5][11][12] The most common and robust method for this determination is the Shake-Flask Method .[13][14][15]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and that the measured concentration reflects the saturated state of the solution.

4.1.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker, orbital shaker, or vial roller system capable of maintaining a constant temperature (e.g., 25 °C)[4][11]

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.1.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A 1. Add excess solid This compound to vial B 2. Add known volume of organic solvent A->B C 3. Seal vial tightly B->C D 4. Agitate at constant temperature (e.g., 24h @ 25°C) C->D E 5. Allow to settle or centrifuge to pellet solid D->E F 6. Withdraw supernatant E->F G 7. Filter through 0.22 µm syringe filter F->G H 8. Dilute sample accurately G->H I 9. Quantify concentration (e.g., HPLC-UV) H->I

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

4.1.3. Step-by-Step Procedure

  • Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess after equilibration is required (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 hours is typically adequate, but longer times (48-72 hours) may be necessary and should be validated.[4][11][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation is often used to ensure clear separation of the solid and liquid phases.[13]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a calibration curve prepared from known concentrations of this compound.[4][5][16]

4.1.4. Causality and Self-Validation

  • Why excess solid? The continuous presence of undissolved solid is the defining characteristic of a saturated solution, ensuring that the dissolution and precipitation processes are at equilibrium.[11][12]

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility and accuracy.[13]

  • Why 24+ hour agitation? Short incubation times may lead to an underestimation of solubility (kinetic solubility). A long incubation ensures the system reaches thermodynamic equilibrium.[4][11] Comparing results from different time points (e.g., 24h and 48h) can validate that equilibrium has been achieved.[16]

  • Why filtration? Any solid particulate matter in the sample will be measured as dissolved compound, leading to a significant overestimation of solubility.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Organic Solvent Solvent Class Solubility (mg/mL) Solubility (µM) Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value][Calculated Value]---
MethanolPolar Protic[Experimental Value][Calculated Value]---
EthanolPolar Protic[Experimental Value][Calculated Value]---
AcetoneModerately Polar[Experimental Value][Calculated Value]---
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]---
DichloromethaneHalogenated[Experimental Value][Calculated Value]---
TolueneNonpolar[Experimental Value][Calculated Value]---
HexaneNonpolar[Experimental Value][Calculated Value]---

Note: The values in this table are placeholders. Researchers must populate it with their own experimental data.

Molecular Interactions and Solubility: A Deeper Look

The observed solubility data can be rationalized by examining the specific intermolecular forces at play.

G cluster_solute cluster_solvent cluster_interaction Solute Quinoline Core (π-π stacking, Van der Waals) Amino Group (-NH2) (H-Bond Donor) Chloro Group (-Cl) (Dipole, Lipophilic) Interaction Hydrogen Bonding (e.g., with Methanol, DMSO) Dipole-Dipole (e.g., with Acetone) Van der Waals / Hydrophobic (e.g., with Toluene) Solute->Interaction interacts with Solvent Solvent Molecule Solvent->Interaction interacts with High Solubility High Solubility Interaction->High Solubility Low Solubility Low Solubility Interaction->Low Solubility

Caption: Key molecular interactions governing the solubility of the compound.

  • In DMSO: The high solubility is driven by strong hydrogen bond acceptance by the sulfoxide oxygen and strong dipole-dipole interactions.

  • In Methanol: The hydroxyl group acts as both a hydrogen bond donor and acceptor, leading to strong interactions with the solute's amino group.

  • In Toluene/Hexane: The lack of strong polar or hydrogen bonding interactions results in poor solvation of the polar amino group, leading to low solubility. The energy gained from weak Van der Waals forces is insufficient to overcome the solute's crystal lattice energy.

Conclusion

References

7-Chloroquinolin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Chloroquinolin-2-amine: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic aromatic amine that serves as a pivotal structural motif in medicinal chemistry and materials science. Its quinoline core, functionalized with a reactive amine group at the C2 position and a chlorine atom at the C7 position, provides a versatile scaffold for the synthesis of a wide range of derivatives. The 7-chloroquinoline moiety is a well-established pharmacophore found in numerous therapeutic agents, most notably antimalarial drugs like chloroquine. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthetic methodologies, spectroscopic characterization, and key applications of this compound, with a focus on its role in drug discovery and development for researchers and scientists in the field.

Physicochemical and Structural Properties

This compound is a solid organic compound whose structural and physical properties are foundational to its chemical behavior and applications. The key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 43200-95-9[2][3]
Molecular Formula C₉H₇ClN₂[1][4]
Molecular Weight 178.62 g/mol [1][4][5][6]
Monoisotopic Mass 178.0297759 Da[1][5]
Appearance Solid (form may vary)N/A
Topological Polar Surface Area 38.9 Ų[4][5]
Hydrogen Bond Donors 1[1][4]
Hydrogen Bond Acceptors 2[1][4]
Rotatable Bond Count 0[1][4]

Synthesis and Reactivity

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While specific literature detailing the synthesis of this compound is sparse, its preparation can be inferred from established methodologies for analogous compounds, primarily involving the functionalization of a pre-formed quinoline ring.

A common strategy involves nucleophilic aromatic substitution (SNAr) reactions on a suitable di-substituted quinoline precursor, such as 4,7-dichloroquinoline or 2,7-dichloroquinoline. The chlorine atom at the C2 or C4 position of the quinoline ring is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen. This reactivity is a key principle in the synthesis of many aminoquinoline derivatives.[7][8]

The following workflow illustrates a generalized synthetic pathway.

G start Precursor (e.g., 2,7-dichloroquinoline) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Aminating Agent (e.g., NH₃, NH₂OH) reagent->reaction intermediate Reaction Mixture reaction->intermediate workup Workup & Purification (e.g., Extraction, Crystallization) intermediate->workup product This compound workup->product

General synthetic workflow for this compound.

The amine group at the C2 position can undergo further reactions, such as acylation, alkylation, or condensation, providing a handle for creating diverse chemical libraries for screening.[9][10]

Spectroscopic Characterization

Spectroscopic analysis is crucial for structure elucidation and purity assessment. Based on the structure and data from analogous compounds, the following spectral characteristics are expected for this compound.[11]

Spectroscopy Type Expected Characteristics
¹H NMR Aromatic protons (H2, H3, H4, H5, H6, H8) would appear as multiplets and doublets in the δ 7.0-8.5 ppm range. The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the δ 110-155 ppm range. The carbon bearing the amine group (C2) and the carbon bearing the chlorine (C7) would have characteristic chemical shifts influenced by the heteroatoms.
IR Spectroscopy Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3200-3400 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹), and a C-Cl stretching vibration in the lower frequency region (around 700-800 cm⁻¹).
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Applications in Drug Discovery and Development

The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds.[12][13] Its derivatives have demonstrated a wide spectrum of pharmacological activities.

  • Antimalarial Agents : The most famous application is in antimalarial drugs. The 7-chloroquinoline core is essential for the activity of chloroquine and hydroxychloroquine, which function by interfering with heme detoxification in the parasite.[14][15]

  • Anticancer Agents : Numerous 7-chloroquinoline derivatives have been investigated as potential anticancer drugs.[12][13] They often function as kinase inhibitors by mimicking the ATP purine ring and binding to the ATP-binding site of kinases, which are crucial in cancer cell signaling pathways.[16] The 2-amino group serves as an ideal point for modification to achieve selectivity and potency.[16]

  • Antimicrobial and Antiviral Research : This scaffold has been explored for developing agents against various microbes.[7] More recently, derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro).[15]

The diagram below illustrates the central role of this compound as a building block in a typical drug discovery pipeline.

G scaffold This compound (Core Scaffold) synthesis Chemical Derivatization (Library Synthesis) scaffold->synthesis Starting Material screening Biological Screening (e.g., Kinase Assays, Cytotoxicity) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis Feedback for New Designs lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Role of this compound in a drug discovery workflow.

Safety and Handling

As with any laboratory chemical, this compound and its parent compound, 7-chloroquinoline, must be handled with appropriate care. Users should always consult the latest Safety Data Sheet (SDS) before handling.[17]

  • General Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin.[18][19] Can cause skin and eye irritation.[18]

  • Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19][20]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[17][19] Avoid creating dust.[17] Keep away from heat and ignition sources.[20]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][20]

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18][20]

    • Skin : Wash off immediately with soap and plenty of water.[18]

    • Ingestion : Do not induce vomiting. Rinse mouth and call a physician or poison control center.[18][21]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[17][18]

Experimental Protocols

Protocol 1: Representative Synthesis of a 7-Chloroquinoline Derivative

This protocol describes the synthesis of an N-substituted 7-chloroquinoline via SNAr, a common reaction for this class of compounds.[7][8]

  • Reaction Setup : In a round-bottom flask, dissolve 1.0 equivalent of 4,7-dichloroquinoline in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Nucleophile : Add 1.1 to 1.5 equivalents of the desired amine nucleophile (e.g., o-phenylenediamine) to the solution.

  • Reaction Conditions : If necessary, add a base (e.g., K₂CO₃) to scavenge the HCl byproduct. The reaction can be performed at room temperature, but heating (e.g., reflux at 80-120 °C) often accelerates the substitution.[8] Ultrasound irradiation can also be used to promote the reaction.[7]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Once the starting material is consumed, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product : Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted 7-chloroquinoline.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the anti-proliferative activity of synthesized 7-chloroquinoline derivatives against cancer cell lines.[12][16]

  • Cell Culture : Culture human cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding : Trypsinize the cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours.

  • Compound Treatment : Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations (e.g., 0.1 to 100 µg/mL) in the culture medium.[12] Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation : Incubate the plates for 24-48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a molecule of significant interest due to its foundational role as a chemical scaffold. Its straightforward reactivity and the proven biological relevance of the 7-chloroquinoline core make it an invaluable starting material for developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide has provided the core technical details necessary for researchers to understand and utilize this compound in their scientific endeavors.

References

Spectroscopic Data of 7-Chloroquinolin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroquinolin-2-amine is a heterocyclic aromatic amine that serves as a valuable scaffold in medicinal chemistry and drug development. The quinoline core is a "privileged structure," known to be a constituent of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The specific substitution pattern of an amino group at the 2-position and a chlorine atom at the 7-position imparts unique electronic and steric properties, making it a key intermediate for the synthesis of novel bioactive molecules.

This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound. It is important to note that while this compound is of significant interest, comprehensive, publicly available experimental spectroscopic data is limited. Therefore, this guide is built upon a foundation of predicted spectroscopic data, integrated with established principles of NMR, IR, and Mass Spectrometry, and corroborated by data from structurally analogous compounds. The information presented herein is designed to equip researchers, scientists, and drug development professionals with a robust understanding of the expected spectral features of this compound, aiding in its identification, characterization, and utilization in further research.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is C₉H₇ClN₂. The numbering of the atoms for the purpose of NMR assignments is shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the amine protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.85d~2.0H8
~7.70d~8.8H5
~7.25dd~8.8, 2.0H6
~7.15d~9.0H4
~6.60d~9.0H3
~6.50s (broad)-NH₂

Interpretation of the ¹H NMR Spectrum:

  • Amine Protons (NH₂): A broad singlet is anticipated around 6.50 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent.

  • Aromatic Protons:

    • The quinoline ring protons are expected to resonate in the downfield region (6.60-7.85 ppm).

    • H3 and H4: These protons on the pyridine ring are expected to form an AX system, appearing as doublets with a relatively large ortho-coupling constant (~9.0 Hz). The electron-donating amino group at C2 will shield these protons, shifting them upfield compared to other quinoline protons. H3 is expected to be the most upfield of the aromatic protons due to its proximity to the amino group.

    • H5, H6, and H8: These protons on the benzene ring will show a characteristic splitting pattern. H5 is expected to be a doublet due to ortho-coupling with H6. H8 is also predicted to be a doublet due to meta-coupling with H6, which is often a smaller coupling constant. H6 will appear as a doublet of doublets, being coupled to both H5 (ortho) and H8 (meta). The electron-withdrawing chlorine atom at C7 will deshield the adjacent protons, particularly H6 and H8.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

H3 H3 H4 H4 H3->H4 ortho (~9.0 Hz) H5 H5 H6 H6 H5->H6 ortho (~8.8 Hz) H8 H8 H6->H8 meta (~2.0 Hz)

Caption: Key proton-proton couplings in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for this compound will show nine distinct signals for the nine carbon atoms.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon Assignment
~158.0C2
~148.5C8a
~137.0C4
~134.0C7
~127.5C5
~125.0C6
~123.0C4a
~118.0C8
~108.0C3

Interpretation of the ¹³C NMR Spectrum:

  • C2: This carbon, directly attached to the amino group, is expected to be the most downfield among the non-quaternary carbons of the pyridine ring, around 158.0 ppm.

  • C7: The carbon bearing the chlorine atom is predicted to be significantly downfield due to the electronegativity of chlorine, appearing around 134.0 ppm.

  • Quaternary Carbons (C4a, C8a): These carbons, which do not have any attached protons, are expected to show weaker signals in a standard ¹³C NMR spectrum. They are predicted to resonate around 123.0 ppm and 148.5 ppm, respectively.

  • CH Carbons: The remaining CH carbons will appear in the aromatic region (108.0-137.0 ppm). The assignments are based on the expected electronic effects of the substituents. For instance, C3 is shielded by the amino group, hence its upfield shift to around 108.0 ppm.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450-3300Asymmetric and Symmetric N-H StretchPrimary Amine (NH₂)
1640-1620N-H Scissoring (Bending)Primary Amine (NH₂)
1600-1580C=C and C=N StretchingAromatic Ring
1350-1250C-N StretchingAromatic Amine
850-800C-Cl StretchingAryl Halide
800-700C-H Bending (out-of-plane)Substituted Aromatic

Interpretation of the IR Spectrum:

  • N-H Vibrations: The most characteristic feature will be the two sharp peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine group. A medium to strong N-H bending vibration is also expected around 1640-1620 cm⁻¹.

  • Aromatic Ring Vibrations: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ will be present, corresponding to the C=C and C=N stretching vibrations of the quinoline ring system.

  • C-N and C-Cl Stretching: A strong band for the aromatic C-N stretch is expected in the 1350-1250 cm⁻¹ region. The C-Cl stretch will likely appear as a strong band in the lower frequency region, around 850-800 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Identity
178/180[M]⁺˙ (Molecular Ion)
143[M - Cl]⁺
116[M - Cl - HCN]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 178. A crucial feature will be the presence of an M+2 peak at m/z 180 with an intensity of approximately one-third of the M+ peak. This 3:1 isotopic pattern is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment in a predictable manner.

    • Loss of Chlorine: A prominent peak at m/z 143 would correspond to the loss of a chlorine radical from the molecular ion.

    • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da). A peak at m/z 116 could arise from the loss of HCN from the [M - Cl]⁺ fragment.

M [M]+• (m/z 178/180) M_minus_Cl [M - Cl]+ (m/z 143) M->M_minus_Cl - Cl• M_minus_Cl_minus_HCN [M - Cl - HCN]+ (m/z 116) M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use a standard electron ionization source (typically 70 eV).

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of this compound, as elucidated through predicted data and established principles, provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra are expected to reveal the distinct electronic environments of the protons and carbons in the substituted quinoline ring. Infrared spectroscopy should confirm the presence of the primary amine and aromatic functionalities. Mass spectrometry will be crucial for confirming the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. This comprehensive spectroscopic guide serves as a valuable resource for researchers working with this important chemical entity, facilitating its unambiguous identification and paving the way for its application in the synthesis of novel compounds with potential therapeutic value.

Introduction: The 7-Chloroquinoline Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of the 7-Chloroquinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, aromatic structure serves as a versatile template for designing molecules that can interact with a wide array of biological targets. Within this class, the 7-chloroquinoline moiety is particularly noteworthy, forming the structural backbone of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The chlorine atom at the 7-position is often crucial for biological efficacy, enhancing the molecule's interaction with target proteins or altering its physicochemical properties[1]. This guide provides a technical overview of the significant biological activities associated with derivatives of the 7-chloroquinoline core, with a focus on anticancer, antimicrobial, and antimalarial applications, grounded in recent scientific findings.

Part 1: Antiproliferative and Cytotoxic Activities

The development of novel anticancer agents is a primary focus of modern drug discovery. The 7-chloroquinoline scaffold has emerged as a promising foundation for creating potent antiproliferative compounds. Numerous derivatives have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.

In Vitro Efficacy Across Diverse Cancer Cell Lines

Derivatives incorporating the 7-chloroquinoline nucleus have shown broad-spectrum anticancer activity. For instance, hybrid molecules containing both a 7-chloro-4-aminoquinoline fragment and a 2-pyrazoline moiety exhibited significant cytostatic activity, with GI₅₀ (50% growth inhibition) values in the sub-micromolar range against a panel of 58 human cancer cell lines from the National Cancer Institute (NCI)[2]. Specific cell lines sensitive to these compounds include those from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian, renal, prostate, and breast cancers[3].

Similarly, Morita-Baylis-Hillman adducts (MBHA) hybridized with 7-chloroquinoline were evaluated against breast (MCF-7), colorectal (HCT-116), promyelocytic leukemia (HL-60), and lung (NCI-H292) cancer cell lines, demonstrating that the 7-chloroquinoline moiety significantly enhances cytotoxic effects compared to MBHA alone[4]. Further studies on amino acid derivatives of 7-chloroquinoline have confirmed potent activity against prostate (LNCaP), ovarian (A2780), and breast (MCF-7) cancer cells[5].

Table 1: Selected 7-Chloroquinoline Derivatives and their In Vitro Anticancer Activity

Compound TypeCancer Cell LinePotency MetricValueReference
7-Chloroquinoline-Pyrazoline Hybrid (Cmpd 30)Leukemia (RPMI-8226)GI₅₀0.05 µM[2]
7-Chloroquinoline-Pyrazoline Hybrid (Cmpd 36)Colon Cancer (HCT-116)GI₅₀0.25 µM[2]
MBHA/7-Chloroquinoline Hybrid (Cmpd 11)Promyelocytic Leukemia (HL-60)IC₅₀4.60 µmol L⁻¹[4]
Benzyl Amino Carbamate Derivative (Cmpd 4b)Ovarian Cancer (A2780)IC₅₀2.81 µg/mL[5]
Benzyl Amino Carbamate Derivative (Cmpd 4b)Breast Cancer (MCF-7)IC₅₀5.69 µg/mL[5]
Thioxopyrimidinone Derivative (Cmpd 9)Colon Carcinoma (HCT-116)IC₅₀21.41 µM[6]
Thioxopyrimidinone Derivative (Cmpd 9)Breast Cancer (MCF-7)IC₅₀21.41 µM[6]
Mechanistic Insights: Enzyme Inhibition and Apoptosis Induction

The anticancer effects of 7-chloroquinoline derivatives are often rooted in the inhibition of key cellular enzymes and pathways essential for cancer cell survival and proliferation.

  • Tubulin Polymerization Inhibition: One well-documented mechanism is the disruption of microtubule dynamics. Molecular docking studies suggest that certain 7-chloroquinoline-amino acid conjugates bind to the β-tubulin pocket, stabilizing microtubule formation and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis[5]. This mechanism is analogous to that of established anticancer drugs like docetaxel[5].

  • Kinase Inhibition: The quinoline scaffold is a known component of several kinase inhibitors used in cancer therapy, such as Lenvatinib and Bosutinib[7]. Derivatives of 7-chloroquinoline have been investigated as potential inhibitors of critical kinases like c-SRC, which is often overactive in cancer and plays a role in cell proliferation, survival, and metastasis[7].

  • Structure-Activity Relationship (SAR): The biological activity of these compounds is highly dependent on their specific chemical structure. For example, in pyrazoline hybrids, the presence of electron-donating groups (like methoxy) on appended aromatic rings was found to enhance cytostatic activity[2]. In amino acid derivatives, a shorter linker between the quinoline core and a carbamate group resulted in higher cytotoxicity, likely by allowing for optimal orientation within the β-tubulin binding site[5].

Diagram 1: General Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Cancer Cell Seeding (e.g., 96-well plate) B 24h Incubation (Cell Adherence) A->B C Add 7-Chloroquinoline Derivatives (5-concentration levels) B->C D 48-72h Incubation (Continuous Drug Exposure) C->D E Perform Viability Assay (e.g., MTT, SRB) D->E F Measure Absorbance (Plate Reader) E->F G Data Analysis (Calculate GI₅₀/IC₅₀ values) F->G

Caption: Workflow for evaluating the cytotoxicity of 7-chloroquinoline derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from methodologies used to evaluate the cytotoxic activities of novel 7-chloroquinoline derivatives[5].

  • Cell Culture: Maintain human cancer cell lines (e.g., LNCaP, A2780, MCF-7) in appropriate culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well microtiter plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: After 24 hours, replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Part 2: Antimicrobial and Antimalarial Potential

The 7-chloroquinoline scaffold is historically famed for its role in antimalarial drugs like chloroquine. Modern research continues to explore its efficacy against various pathogens, including bacteria, fungi, and parasites.

Antibacterial and Antifungal Activity

Derivatives of 7-chloroquinoline have demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi[8][9].

  • Antibacterial Efficacy: In one study, 7-chloroquinoline sulphonamide derivatives were screened against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. Several compounds showed potent activity, although generally less than the ciprofloxacin standard[8]. Another series of 7-chloroquinoline-benzylamine hybrids showed good efficacy with MIC (Minimum Inhibitory Concentration) values ranging from 32 to 128 μg/mL against a panel of bacterial strains[9].

  • Antifungal Efficacy: The same sulphonamide derivatives exhibited strong antifungal activity against Penicillium simplicissimum and Aspergillus niger, with some compounds showing more potent inhibition than the standard drug fluconazole[8].

  • Mechanism of Action: The antimicrobial action is believed to be multifaceted. Molecular docking studies suggest that some derivatives act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication, similar to quinolone antibiotics[10].

Table 2: Antimicrobial Activity of Selected 7-Chloroquinoline Derivatives

Compound TypePathogenActivity MetricValueReference
Sulphonamide Deriv. (Cmpd 6)Aspergillus nigerInhibition Zone28 mm[8]
Sulphonamide Deriv. (Cmpd 2)Staphylococcus aureusInhibition Zone22 mm[8]
Carboxamide Deriv. (Cmpd 6)Escherichia coliInhibition Zone11.00 mm[10]
Ethoxyquinoline Deriv. (Cmpd 8)Escherichia coliInhibition Zone12.00 mm[10]
Benzylamine Hybrid (SA11)Bacillus subtilisMIC128 µg/mL[9]
Antimalarial Activity

The 7-chloro-4-aminoquinoline core is the pharmacophore of chloroquine, a cornerstone of malaria treatment for decades. Research into new derivatives aims to overcome resistance and improve efficacy.

  • Efficacy against P. falciparum: Numerous studies confirm the potent antimalarial activity of novel 7-chloroquinoline derivatives. A series synthesized using ultrasound-assisted "click" chemistry showed moderate to high activity, with six compounds having IC₅₀ values below 50 µM against Plasmodium falciparum[6][11]. The most active compound, featuring a thioxopyrimidinone ring, had an IC₅₀ of 11.92 µM[6].

  • Mechanistic Pathways: The antimalarial action of quinoline derivatives is complex. It is widely believed to involve interference with the parasite's detoxification of heme. Inside the parasite's digestive vacuole, the drug may inhibit the formation of hemozoin (β-hematin), leading to a buildup of toxic free heme that kills the parasite[12]. Other potential mechanisms include the inhibition of parasitic enzymes like falcipain-2[12]. The activity of some derivatives is enhanced by complexation with metal ions like copper(II)[12].

Diagram 2: Proposed Mechanism of Antimalarial Action

G cluster_parasite Plasmodium Digestive Vacuole H Host Hemoglobin FP Toxic Free Heme (Ferriprotoporphyrin IX) H->FP Digestion HZ Nontoxic Hemozoin (Crystal) FP->HZ Polymerization (Detoxification) PD Parasite Death FP->PD Membrane Lysis, Oxidative Stress CQ 7-Chloroquinoline Derivative CQ->HZ Inhibits

Caption: Inhibition of hemozoin formation by 7-chloroquinoline derivatives.

Part 3: Other Biological Activities and Future Directions

Beyond their cytotoxic and antimicrobial effects, 7-chloroquinoline derivatives are being explored for other therapeutic applications.

  • Enzyme Inhibition: As a general principle, the inhibitory action against various enzymes is a recurring theme. This includes carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase, making them potential candidates for diabetes research[13]. The ability to inhibit enzymes is often assessed through kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive)[14][15].

  • Neurodegenerative Diseases: The 4-amino-7-chloroquinoline scaffold has been identified as a synthetic agonist of the nuclear receptor NR4A2 (Nurr1)[16]. Since NR4A2 is a key regulator for the development and maintenance of dopamine neurons, its activation represents a promising therapeutic strategy for Parkinson's disease[16].

  • Antioxidant Potential: Some derivatives have shown radical scavenging activity in assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) test, indicating antioxidant properties that could be beneficial in diseases associated with oxidative stress[5][10].

Diagram 3: The Principle of Enzyme Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + Substrate EI1 Enzyme-Inhibitor Complex E1->EI1 + Inhibitor P1 Product ES1->P1 Catalysis E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + Substrate ESI2 Enzyme-Substrate-Inhibitor Complex (Inactive) ES2->ESI2 + Inhibitor P2 Product ES2->P2 Catalysis

Caption: Competitive vs. Non-competitive modes of enzyme inhibition.

Conclusion

The 7-chloroquinoline scaffold is a chemically versatile and biologically potent structure that continues to yield promising lead compounds for a variety of therapeutic areas. Its derivatives have demonstrated significant efficacy as anticancer, antimicrobial, and antimalarial agents, often acting through the inhibition of critical enzymes or pathways. The ongoing exploration of structure-activity relationships, coupled with mechanistic studies and molecular modeling, will undoubtedly pave the way for the development of next-generation therapeutics based on this privileged core. The ability to functionalize the quinoline ring at multiple positions allows for fine-tuning of activity, selectivity, and pharmacokinetic properties, ensuring its relevance in drug discovery for years to come.

References

The Versatile Scaffold: A Deep Dive into 7-Chloroquinolin-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been born. Among its many derivatives, 7-Chloroquinolin-2-amine emerges as a particularly intriguing building block, offering a unique combination of reactive sites and electronic properties that have been artfully exploited in the quest for novel drugs. This guide provides a comprehensive exploration of this compound, from its fundamental chemical principles to its application in the synthesis of bioactive molecules, with a particular focus on its burgeoning role in oncology.

The Synthetic Gateway: Crafting the this compound Core

The strategic importance of this compound lies in its accessibility and the differential reactivity of its functional groups. While a direct, one-pot synthesis is not commonly reported, its preparation can be logically deduced from established quinoline synthesis methodologies and the reactivity of related precursors. A prevalent and adaptable strategy involves the multi-step transformation of commercially available starting materials, such as 4,7-dichloroquinoline.

A logical synthetic pathway would proceed via the initial formation of a 2-aminoquinoline derivative, followed by chlorination at the 7-position, or by the amination of a pre-existing 2,7-dichloroquinoline. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Conceptual Synthetic Protocol: Amination of 2,7-Dichloroquinoline

This protocol outlines a conceptualized, yet chemically sound, method for the synthesis of this compound, drawing upon established principles of nucleophilic aromatic substitution on chloroquinolines.

Experimental Protocol:

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,7-dichloroquinoline (1.0 eq.) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Amination: Add an excess of an ammonia source, such as a solution of ammonia in methanol or aqueous ammonia (at least 10 eq.), to the reaction mixture. The use of a copper catalyst, for instance, copper(I) iodide, and a ligand like L-proline can facilitate the amination at the 2-position, which is generally less reactive than the 4-position.

  • Heating: Heat the sealed vessel to a temperature between 120-150 °C. The optimal temperature and reaction time should be determined empirically by monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents are chosen to solubilize the reactants and to allow for the high reaction temperatures required for the nucleophilic aromatic substitution.

  • Excess Ammonia: A large excess of the ammonia source is used to drive the reaction towards the desired product and to minimize the formation of side products.

  • Catalyst: The copper catalyst is crucial for activating the C-Cl bond at the 2-position, making it more susceptible to nucleophilic attack by ammonia.

  • Pressure Vessel: A sealed vessel is necessary to maintain the ammonia concentration and to reach the required reaction temperature without boiling off the solvent or the ammonia.

Diagram of the Conceptual Synthetic Pathway

G dichloro 2,7-Dichloroquinoline amine This compound dichloro->amine Nucleophilic Aromatic Substitution (SNAr) reagents NH3 (excess) CuI, L-proline DMF, 120-150 °C

Caption: Conceptual synthesis of this compound.

Structural Elucidation: Spectroscopic Signature of this compound

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a "fingerprint" of the molecule.

Technique Expected Observations
¹H NMR Aromatic protons on the quinoline ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns and coupling constants revealing their connectivity. The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR The spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbon bearing the chlorine atom (C7) and the carbon bearing the amino group (C2) will have characteristic chemical shifts influenced by the electronegativity of these substituents. Aromatic carbons typically resonate between 110 and 160 ppm.[1]
FT-IR The spectrum will exhibit characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹ (typically two bands).[2] Aromatic C-H stretching will be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1650 cm⁻¹ region.[3]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns can provide further structural information.

The Reactive Hub: Leveraging the Chemistry of this compound

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the quinoline ring, the amino group, and the chloro substituent.

  • The Quinoline Ring: The electron-deficient nature of the pyridine ring within the quinoline system makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the benzene ring is more prone to electrophilic substitution, although the presence of the deactivating chloro group and the activating amino group will influence the regioselectivity of such reactions.

  • The 2-Amino Group: This primary amine is a versatile functional handle. It can act as a nucleophile, readily participating in reactions such as acylation, alkylation, and the formation of Schiff bases.[4][5] This allows for the introduction of a wide variety of side chains, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

  • The 7-Chloro Group: The chlorine atom at the 7-position is a key site for modification, primarily through nucleophilic aromatic substitution reactions.[6] This allows for the introduction of various functional groups, including amines, ethers, and thioethers, further expanding the chemical space accessible from this scaffold. The reactivity of this position is influenced by the electronic nature of the nucleophile and the reaction conditions.

Diagram of Reactivity Sites

Caption: Key reactivity sites of this compound.

Therapeutic Frontiers: this compound in Drug Discovery

The 7-chloroquinoline scaffold is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine. Building upon this legacy, derivatives of this compound have shown significant promise in various therapeutic areas, with a particular emphasis on anticancer applications.[7][8]

Anticancer Activity: Targeting Key Cellular Pathways

Numerous studies have demonstrated the potent antiproliferative activity of 7-chloroquinoline derivatives against a range of cancer cell lines.[7][9] The mechanism of action is often multifaceted and can involve:

  • Kinase Inhibition: The quinoline ring can mimic the purine core of ATP, enabling derivatives to act as competitive inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[10] The PI3K/Akt/mTOR and EGFR signaling pathways are common targets.[10]

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to apoptosis.[7] Some derivatives also inhibit topoisomerase enzymes, which are essential for resolving DNA supercoiling during replication.

  • Induction of Apoptosis: Many 7-chloroquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.[11]

Diagram of a Proposed Anticancer Mechanism

G cluster_cell Cancer Cell Kinase Protein Kinase (e.g., PI3K, EGFR) Signaling Proliferation & Survival Signaling Kinase->Signaling Activates Apoptosis Apoptosis Signaling->Apoptosis Inhibits DNA DNA Replication DNA->Apoptosis Induces Derivative 7-Chloroquinoline Derivative Derivative->Kinase Inhibits Derivative->DNA Intercalates/ Inhibits Topoisomerase

Caption: Proposed anticancer mechanisms of 7-chloroquinoline derivatives.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drug candidates from the this compound scaffold relies heavily on understanding the structure-activity relationship (SAR). Key insights from various studies include:

  • Substitution at the 2-amino group: The nature of the substituent on the amino group can significantly impact biological activity. The introduction of various side chains allows for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein.

  • Modification at the 7-position: While the chloro group is often retained for its favorable electronic and steric properties, its replacement with other functionalities can modulate activity and selectivity.

  • Substitution on the quinoline ring: Further modifications on the benzene portion of the quinoline ring can also influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Conclusion and Future Perspectives

This compound represents a valuable and versatile platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the 7-chloroquinoline scaffold, makes it an attractive starting point for medicinal chemistry campaigns. The continued exploration of the chemical space around this core structure, guided by a deep understanding of its reactivity and the principles of SAR, holds great promise for the development of next-generation drugs to combat a range of diseases, most notably cancer. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as a more detailed elucidation of their mechanisms of action at the molecular level.

References

A Comprehensive Technical Guide to the Commercial Availability and Application of 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloroquinolin-2-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its quinoline scaffold, functionalized with a chlorine atom at the 7-position and an amine at the 2-position, offers a unique combination of physicochemical properties and synthetic versatility. This guide provides an in-depth analysis of the commercial availability of this compound, offering researchers and drug development professionals a comprehensive resource for sourcing this key intermediate. Furthermore, it delves into its critical physicochemical properties, safe handling protocols, and its significant applications as a precursor for novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Introduction to the 7-Chloroquinoline Scaffold

The quinoline core is a privileged structure in drug discovery, renowned for its presence in a wide array of biologically active compounds. The 7-chloroquinoline framework, in particular, is a cornerstone of many therapeutic agents, most famously exemplified by the antimalarial drug chloroquine.[1] The introduction of a chlorine atom at the 7-position significantly influences the molecule's electronic properties and can be crucial for its biological activity.

The 2-amino group serves as a versatile synthetic handle, allowing for the straightforward introduction of diverse side chains and functional groups. This capability is instrumental in creating large libraries of candidate compounds for screening. This structural motif is actively explored for its potential in developing novel anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3][4] The strategic placement of these functional groups makes this compound a sought-after intermediate for synthesizing targeted kinase inhibitors and other advanced therapeutic molecules.[5]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are fundamental for its successful application in research and development.

PropertyValueSource
CAS Number 43200-95-9[6][7]
Molecular Formula C₉H₇ClN₂[7]
Molecular Weight 178.62 g/mol
Appearance Typically a solid (e.g., White, Beige, Pale yellow)[8]
Melting Point 212 - 214 °C (for a related isomer)

Note: Physical properties such as appearance and melting point can vary slightly between suppliers based on purity and crystalline form. Always refer to the supplier-specific Certificate of Analysis.

Commercial Availability and Procurement

Sourcing high-purity starting materials is a critical, non-negotiable step for ensuring the reproducibility and validity of experimental results. This compound is available from several specialized chemical suppliers. When procuring this reagent, it is imperative to request and review the Certificate of Analysis (CoA) to verify its identity, purity (typically determined by HPLC or NMR), and impurity profile.

SupplierExample Catalog NumberCAS NumberPurityAvailable Quantities
Sigma-Aldrich AMBH96F1086A (Ambeed)43200-95-9Varies by batchResearch quantities
Ivy Fine Chemicals 17429143200-95-9Not specified100mg, 250mg, 1g, Bulk

Disclaimer: Availability and product specifications are subject to change. Researchers must confirm details directly with the suppliers before ordering.

Safety, Handling, and Storage

As a chloro-amino heterocyclic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data from closely related structures provide authoritative guidance.[8][9]

Hazard Profile (Inferred):

  • May be harmful if swallowed, inhaled, or absorbed through the skin.[10]

  • Can cause irritation to the skin, eyes, and respiratory system.[9][10]

  • Some related quinolines are toxic to aquatic life.[8]

Recommended Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Ensure that eyewash stations and safety showers are readily accessible.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid the formation of dust and aerosols during handling.[11] Prevent contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a cool, dry, and well-ventilated area.[11] Keep the container tightly closed and protect it from light.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[11]

Synthetic Utility & Key Reactions

The primary synthetic value of this compound lies in the reactivity of its 2-amino group, which readily participates in a variety of bond-forming reactions. This nucleophilic site is an ideal anchor point for derivatization.

Workflow: Synthesis of a Novel Amide Derivative

The following diagram and protocol illustrate a fundamental and widely applicable synthetic transformation: the acylation of the 2-amino group to form a stable amide bond. This is a foundational step in building more complex molecules for biological screening.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product Formation A This compound (Nucleophile) E N-(7-chloroquinolin-2-yl)amide (Target Molecule) A->E + Forms Amide Bond B Acyl Chloride (R-COCl) (Electrophile) B->E C Aprotic Solvent (e.g., Dichloromethane) C->E Provides Medium D Tertiary Amine Base (e.g., Triethylamine) (Acid Scavenger) F Triethylammonium Chloride (Byproduct) D->F Neutralizes HCl

References

Methodological & Application

Synthetic Routes to 7-Chloroquinolin-2-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-chloroquinolin-2-amine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities. These derivatives have garnered significant attention for their potential as anticancer, antimalarial, anti-inflammatory, and antibacterial agents. The precise placement of the chloro group at the 7-position and the amino functionality at the 2-position are often critical for modulating the pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies for accessing this compound derivatives. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights and step-by-step protocols to empower the synthesis of diverse compound libraries for further investigation.

Strategic Overview of Synthetic Approaches

The synthesis of this compound derivatives can be broadly categorized into two primary strategies: the construction of the quinoline core with the desired substitution pattern pre-installed and the post-synthetic functionalization of a pre-formed 7-chloroquinoline scaffold. The choice of strategy often depends on the availability of starting materials, the desired complexity of the final molecule, and the required scale of the synthesis.

A comparative analysis of the most prevalent methods is presented below:

Synthetic StrategyDescriptionKey AdvantagesKey Considerations
Nucleophilic Aromatic Substitution (SNAr) Direct displacement of a leaving group (e.g., a halogen) at the 2-position of a 2,7-dihaloquinoline with an amine nucleophile.Often straightforward, high-yielding, and utilizes readily available starting materials.The reactivity of the 2-position can be lower than the 4-position; may require forcing conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination A powerful cross-coupling reaction that forms a C-N bond between a 2-halo-7-chloroquinoline and an amine, catalyzed by a palladium complex.Broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to SNAr.Requires careful optimization of catalyst, ligand, base, and solvent; potential for catalyst poisoning.
Classical Quinoline Syntheses Building the quinoline ring from acyclic precursors, such as the Friedländer, Combes, or Doebner-von Miller reactions.Allows for the construction of highly substituted quinoline cores from simple starting materials.May involve harsh reaction conditions (e.g., strong acids, high temperatures) and can sometimes lead to mixtures of regioisomers.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr) on 2,7-Dichloroquinoline

The direct displacement of the chlorine atom at the 2-position of 2,7-dichloroquinoline via a nucleophilic aromatic substitution (SNAr) reaction is a common and effective method for the synthesis of this compound derivatives.[1][2][3] The electron-withdrawing nature of the quinoline nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

Causality of Experimental Choices

The choice of a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial for facilitating the SNAr reaction, which often requires elevated temperatures to overcome the activation energy barrier. The addition of a non-nucleophilic base, like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is necessary to neutralize the HCl generated during the reaction, thereby preventing the protonation and deactivation of the amine nucleophile.

Experimental Protocol

Materials:

  • 2,7-Dichloroquinoline

  • Desired primary or secondary amine

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,7-dichloroquinoline (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

General Reaction Scheme

SNAr_reaction start 2,7-Dichloroquinoline reagents K2CO3, DMF 100-120 °C start->reagents amine R1R2NH amine->reagents product N-substituted-7-chloroquinolin-2-amine reagents->product

Caption: SNAr synthesis of 7-chloroquinolin-2-amines.

Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[4][5][6] This palladium-catalyzed cross-coupling reaction offers a mild and highly versatile route to this compound derivatives from 2-bromo- or 2-chloro-7-chloroquinoline and a wide array of amine coupling partners.

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium precursor, ligand, base, and solvent. The use of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, BrettPhos) is critical for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine and generate the active palladium-amido complex. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

Experimental Protocol

Materials:

  • 2-Bromo-7-chloroquinoline or 2,7-dichloroquinoline

  • Desired primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos Pd G4[6]

  • A suitable phosphine ligand (e.g., Xantphos, BrettPhos)[6]

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Anhydrous, deoxygenated toluene or 1,4-dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a nitrogen-filled glovebox or under an inert atmosphere, combine the 2-halo-7-chloroquinoline (1.0 eq), the amine (1.2 eq), the palladium precursor (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (1.4 eq) in a reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the target compound.

Catalytic Cycle Overview

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(L_n)(NHR1R2)]+X- PdII_Aryl->PdII_Amine R1R2NH Amine_Coord Amine Coordination PdII_Amido Ar-Pd(II)-NR1R2(L_n) PdII_Amine->PdII_Amido -HX Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR1R2 Red_Elim Reductive Elimination Product Ar-NR1R2 ArylHalide Ar-X Amine R1R2NH

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Methodology 3: Classical Quinoline Synthesis - The Friedländer Annulation

The Friedländer annulation is a classic and powerful method for constructing the quinoline ring system by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][8][9] To synthesize a this compound derivative directly, a suitably substituted 2-amino-4-chlorobenzaldehyde can be reacted with a ketone that will provide the 2-amino functionality or a precursor.

Causality of Experimental Choices

This reaction is typically catalyzed by either acid or base. Base catalysis, using reagents like potassium hydroxide or piperidine, promotes the initial aldol-type condensation between the enolate of the ketone and the aldehyde. Subsequent cyclization via intramolecular condensation between the amino group and the carbonyl, followed by dehydration, yields the quinoline ring. The choice of catalyst and reaction temperature is critical to drive the reaction to completion and minimize side products.

Experimental Protocol (General)

Materials:

  • 2-Amino-4-chlorobenzaldehyde

  • A ketone with an α-methylene group (e.g., ethyl cyanoacetate as a precursor for the 2-amino group)

  • Ethanol

  • Potassium hydroxide (KOH) or Piperidine

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve 2-amino-4-chlorobenzaldehyde (1.0 eq) and the ketone (1.1 eq) in ethanol.

  • Add the base catalyst (e.g., KOH, 0.2 eq) to the mixture.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

  • If a precursor like ethyl cyanoacetate is used, a subsequent hydrolysis and decarboxylation or other functional group transformation will be necessary to obtain the final 2-aminoquinoline.

Reaction Workflow

Friedlander_Workflow Start Start: 2-Amino-4-chlorobenzaldehyde + α-Methylene Ketone Condensation Base-Catalyzed Condensation Start->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Quinoline Substituted 7-Chloroquinoline Cyclization->Quinoline Post_Mod Post-Modification (if needed) Quinoline->Post_Mod End End: this compound Derivative Post_Mod->End

Caption: Workflow for Friedländer quinoline synthesis.

Conclusion

The synthesis of this compound derivatives is achievable through a variety of robust and adaptable synthetic routes. The choice between nucleophilic aromatic substitution, palladium-catalyzed Buchwald-Hartwig amination, and classical quinoline syntheses like the Friedländer annulation will be dictated by the specific target molecule, available starting materials, and desired scale. The protocols and insights provided herein offer a solid foundation for researchers to successfully navigate the synthesis of these valuable compounds, paving the way for the discovery of new therapeutic agents.

References

Application Notes & Protocols: Leveraging 7-Chloroquinolin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 7-Chloroquinolin-2-amine, a key heterocyclic building block. We will explore its synthetic versatility, provide detailed, field-tested protocols for its derivatization, and discuss the structure-activity relationships that make its analogues potent therapeutic candidates.

Introduction: The Strategic Value of the 7-Chloroquinoline Scaffold

The quinoline core, a bicyclic aromatic heterocycle, is classified as a "privileged scaffold" in drug discovery. This designation arises from its ability to bind to multiple, diverse biological targets with high affinity. The addition of a chlorine atom at the 7-position significantly modulates the electronic and lipophilic properties of the ring system, often enhancing membrane permeability and metabolic stability.

This compound, specifically, offers medicinal chemists a powerful and versatile starting point for generating novel molecular entities. Its strategic value lies in two primary reactive sites:

  • The 2-Amino Group: This primary amine serves as a robust nucleophilic handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and the synthesis of Schiff bases. This allows for the systematic introduction of diverse side chains to probe interactions with target proteins.[3]

  • The Quinoline Core: The nitrogen-containing ring can act as a bioisostere for purine systems, enabling derivatives to function as competitive inhibitors at the ATP-binding sites of various enzymes, particularly kinases.[3]

  • The 7-Chloro Substituent: This group can participate in halogen bonding with protein residues, enhancing binding affinity, and provides a potential site for late-stage functionalization via cross-coupling reactions.[3]

Physicochemical & Safety Data

Accurate characterization and safe handling are paramount for successful research. The properties of the parent compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇ClN₂PubChem
Molecular Weight 178.62 g/mol [4][5]
Appearance Yellow to brown solid[6]
Melting Point 128 - 130 °C[6]
Boiling Point 305 °C[6]
LogP 2.1 - 2.3[4][5]
CAS Number 43200-95-9[7]

Safety & Handling: this compound and its derivatives should be handled with care in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6][8] Review the full Safety Data Sheet (SDS) before use. Precautionary statements include avoiding contact with skin and eyes and preventing inhalation of dust.[8][9]

Synthetic Pathways & Key Protocols

The true utility of this compound is realized through its chemical derivatization. The following section details validated protocols for common and high-impact transformations.

Workflow for Derivatizing this compound

G cluster_reactions Reaction Types A This compound (Starting Material) E Amide Derivatives (Anticancer, Kinase Inhibitors) A->E Amidation F Schiff Base / Imine Hybrids (Anticancer, Antiviral) A->F Imine Formation G Molecular Hybrids (Dual-Action Agents) A->G Nucleophilic Substitution / Coupling B Acyl Chloride (R-COCl) or Carboxylic Acid B->E C Aldehyde / Ketone (R'-CHO / R'-CO-R'') C->F D Pharmacophore-Linker (e.g., Amino-Benzimidazole) D->G

Caption: Synthetic routes from this compound.

Protocol 1: Amide Synthesis via Acylation

Causality: Amide bond formation is a fundamental strategy to introduce diverse chemical functionalities. The resulting N-(7-chloroquinolin-2-yl)amides are often investigated as kinase inhibitors and general anticancer agents. The protocol described is adapted from a procedure for C2-amidation of a related quinoline N-oxide, which highlights a powerful method for activating the C2 position for functionalization.[10]

Step-by-Step Methodology:

  • Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an anhydrous solvent such as Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as Triethylamine (Et₃N) or Pyridine (1.5 eq), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (R-COCl) or acid anhydride (1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide derivative.

Protocol 2: Schiff Base Synthesis via Imine Formation

Causality: The formation of an imine (Schiff base) linkage is a straightforward method to create larger, conjugated systems or to link the quinoline core to another pharmacophore. These derivatives have shown significant potential as anticancer agents.[7][11]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve this compound (1.0 eq) and the desired aromatic or heterocyclic aldehyde (1.0 eq) in a suitable solvent like ethanol or methanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the reaction.

  • Reaction: Reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by TLC. In many cases, the product will precipitate out of the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture).

Protocol 3: Molecular Hybridization via Nucleophilic Aromatic Substitution (SNAr)

Causality: This protocol illustrates how the 7-chloroquinoline scaffold can be linked to another bioactive moiety. The example is based on the synthesis of 7-chloroquinoline-benzimidazole hybrids, where the amine of a benzimidazole derivative displaces the chlorine at the C4 position of a 4,7-dichloroquinoline precursor.[5] This strategy creates dual-pharmacophore molecules that can interact with multiple biological targets or enhance potency against a single target.[5][6][12] While this specific example uses the C4 position, the principle applies to functionalizing the 2-amino group of our title compound with a linker-equipped pharmacophore.

Step-by-Step Methodology (Illustrative Example):

  • Reactant Preparation: In a sealed reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and the desired amino-functionalized pharmacophore (e.g., a 2-aminobenzimidazole derivative, 1.2 eq).

  • Solvent and Conditions: Add a high-boiling polar aprotic solvent such as DMF or DMSO. For challenging substitutions, a base like potassium carbonate (K₂CO₃) can be added.

  • Reaction: Heat the reaction mixture to 110-120 °C for 20-24 hours.[5] Monitor for the consumption of the starting materials by TLC.

  • Workup: After cooling, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude material via column chromatography (silica gel) using a gradient of ethyl acetate in hexane to obtain the pure hybrid molecule.

Biological Activity & Structure-Activity Relationship (SAR)

Derivatives of this compound have demonstrated potent activity across several therapeutic areas.

Anticancer Activity

The 7-chloroquinoline scaffold is a prolific source of anticancer compounds. Hybrids incorporating benzimidazole, pyrazoline, and other moieties show significant cytotoxicity against a range of cancer cell lines.[5][6]

Molecular Hybridization Strategy

G A Pharmacophore A (7-Chloroquinoline) C Linker (Amide, Imine, Alkyl Chain) A->C B Pharmacophore B (e.g., Benzimidazole, Triazole) B->C D Hybrid Molecule (Enhanced Potency, Dual Action, Reduced Resistance) C->D

Caption: Concept of molecular hybridization.

The table below summarizes the antiproliferative activity of selected derivatives.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
7-Chloroquinoline-ThioamideHCT-116 (Colon)23.39[4]
7-Chloroquinoline-TriazoleHCT-116 (Colon)21.41[4]
7-Chloroquinoline-TriazoleMCF-7 (Breast)Selectively High Activity[4]
7-Chloroquinoline-Pyrazoline (Cmpd 25)Leukemia (CCRF-CEM)0.05[6]
7-Chloroquinoline-Pyrazoline (Cmpd 31)Ovarian (OVCAR-3)0.23[6]
Morita-Baylis-Hillman Adduct (Cmpd 14)HCT-116 (Colon)3.03[2]

Key SAR Insights:

  • Aromatic Substituents: In a series of Morita-Baylis-Hillman adducts, the presence of an ortho-nitro group on an attached phenyl ring strongly enhanced anticancer activity.[2]

  • Linker Type: The nature of the linker connecting the 7-chloroquinoline core to another pharmacophore is critical. Studies on quinoline-benzimidazole hybrids have explored different linker types to optimize activity.[5]

  • Hybridization Partner: Combining the 7-chloroquinoline scaffold with moieties like triazoles, pyrazolines, or benzimidazoles has proven to be a successful strategy for developing potent antiproliferative agents.[5][6][12]

Antimalarial and Antimicrobial Activity

Building on the legacy of chloroquine, novel 7-chloroquinoline derivatives continue to be developed to combat drug-resistant strains of Plasmodium falciparum. The strategy often involves creating hybrid molecules that may have dual mechanisms of action. Furthermore, various derivatives have shown promising antifungal activity against clinically relevant fungi like Candida albicans and Cryptococcus neoformans.[6]

Conclusion

This compound is a high-value, versatile scaffold for the modern medicinal chemist. Its accessible reactive handles allow for the rational design and synthesis of diverse chemical libraries. The protocols and data presented herein provide a robust framework for researchers to explore the vast therapeutic potential of its derivatives, from next-generation anticancer agents to novel antimicrobials. The continued exploration of this privileged structure is certain to yield new and impactful drug candidates.

References

The Alchemist's Chameleon: 7-Chloroquinolin-2-amine as a Master Key in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Heterocycle

In the intricate world of organic synthesis, certain molecular frameworks transcend their status as mere reagents to become veritable linchpins in the construction of complex, high-value molecules. 7-Chloroquinolin-2-amine is one such entity. To the uninitiated, it is a simple, halogenated aromatic amine. To the seasoned researcher in medicinal chemistry and materials science, it is a chameleon-like building block, offering strategically positioned reactive handles that unlock pathways to a vast chemical space. Its quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents, particularly in oncology and infectious diseases.[1] The presence of the 2-amino group and the C-7 chloro substituent are not accidental; they are precisely placed functional groups that allow for selective, sequential, and diverse chemical modifications.

This guide is designed for the professional organic chemist. It eschews simplistic recitations of steps in favor of a deep dive into the why—the mechanistic underpinnings and strategic considerations that transform a simple starting material into a powerful tool for innovation. We will explore its application in the synthesis of kinase inhibitors and other bioactive compounds, focusing on the two cornerstone reactions that define its utility: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond construction.

Strategic Importance in Medicinal Chemistry: The Kinase Inhibitor Connection

The quinoline scaffold is a recurring motif in the landscape of protein kinase inhibitors.[2] Kinases, enzymes that regulate cellular signaling pathways, are often dysregulated in diseases like cancer. Many potent inhibitors function by occupying the ATP-binding pocket of the kinase, and the quinoline core is an excellent mimic for the adenine ring of ATP. The 7-chloro-2-aminoquinoline framework allows for the strategic elaboration of substituents that can target specific amino acid residues within this pocket, thereby enhancing potency and selectivity.

The 2-amino group often serves as a key hydrogen bond donor, interacting with the "hinge" region of the kinase. The C-7 position, meanwhile, points out towards the solvent-exposed region of the binding site, making it an ideal vector for introducing larger, more complex functionalities designed to improve pharmacokinetic properties or engage in additional favorable interactions.[3]

Application I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for forging carbon-carbon bonds between sp²-hybridized centers.[4] For this compound, this reaction allows for the introduction of a diverse array of aryl, heteroaryl, or vinyl groups at the C-7 position, dramatically altering the steric and electronic properties of the molecule.

Causality Behind the Protocol: Overcoming the Challenges

Coupling an aryl chloride is inherently more challenging than coupling the corresponding bromide or iodide due to the strength of the C-Cl bond. This makes the oxidative addition step—the rate-limiting step in many cross-coupling cycles—more difficult.[5] Furthermore, the nitrogen atoms within the quinoline ring can act as ligands, potentially coordinating to the palladium catalyst and inhibiting its activity.[5]

To overcome these hurdles, the choice of catalyst system is paramount:

  • Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices.[5]

  • Ligand: This is the most critical component. The deactivation of the aryl chloride necessitates the use of highly electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[6] Ligands developed by the Buchwald group, such as SPhos and XPhos , are the gold standard for such challenging couplings.[5]

  • Base: The base plays a crucial role in activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[7] For stubborn aryl chlorides, a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often superior to weaker bases like sodium or potassium carbonate.[5]

  • Solvent: A polar, aprotic solvent that can dissolve both the organic and inorganic reagents is required. A mixture of 1,4-dioxane and water is a common and effective choice, as water aids in dissolving the base.[5][8] Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Below is a diagram illustrating the key steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Aryl-Pd(II)-Cl Complex trans_complex Aryl-Pd(II)-R' Complex oa_complex->trans_complex Transmetalation product_complex Coupled Product Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product 7-Aryl-quinolin-2-amine (Ar-R') product_complex->product start This compound (Ar-Cl) start->oa_complex Oxidative Addition boronic Boronic Acid (R'-B(OH)₂) + Base boronic->trans_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This representative protocol is adapted from established methods for challenging aryl chloride couplings.[5]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )StoichiometryExample Amount
This compound178.611.0 eq179 mg (1.0 mmol)
Arylboronic Acid-1.3 eq1.3 mmol
Pd₂(dba)₃915.722 mol % (Pd)18.3 mg (0.02 mmol)
SPhos410.534.5 mol %18.5 mg (0.045 mmol)
Potassium Phosphate (K₃PO₄)212.272.5 eq531 mg (2.5 mmol)
1,4-Dioxane (Anhydrous, Degassed)--4.0 mL
Water (Degassed)--1.0 mL

Procedure

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.3 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ (2 mol %) and SPhos (4.5 mol %). Note: The ligand-to-palladium ratio is critical for catalyst stability and activity.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 7-aryl-quinolin-2-amine product.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for constructing C-N bonds where classical methods fail.[9] For this compound, this reaction is conceptually more complex. The starting material already contains an amino group, raising questions of selectivity and potential side reactions. However, the target transformation is typically the amination of the C-7 chloro position, creating a diaminoquinoline scaffold. This is particularly relevant for creating ligands for protein-protein interaction domains or other complex biological targets.[10]

Causality Behind the Protocol: Ensuring Selectivity and Reactivity

The principles for activating the C-7 aryl chloride are similar to those in the Suzuki coupling. However, the choice of base and the nature of the incoming amine nucleophile introduce new variables.

  • Catalyst System: As with the Suzuki coupling, a robust palladium/bulky phosphine ligand system is required. Catalysts based on ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or more advanced biaryl phosphines are effective.[9][10]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[11] It is strong enough to deprotonate the incoming amine (or a pre-catalyst complex) to generate the active nucleophile, but it is too bulky to compete as a nucleophile itself.

  • Selectivity: The existing 2-amino group is significantly less nucleophilic than a typical primary or secondary amine due to the electron-withdrawing nature of the quinoline ring. Therefore, under standard Buchwald-Hartwig conditions, intermolecular coupling of the incoming amine at the C-7 position is strongly favored over any self-coupling or reaction at the C-2 amine. Forcing conditions could potentially lead to N-arylation of the 2-amino group, but this is generally not observed under optimized protocols.

Visualizing the Buchwald-Hartwig Catalytic Cycle

This diagram outlines the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oa_complex Aryl-Pd(II)-Cl Complex amido_complex Aryl-Pd(II)-NR'R'' Complex oa_complex->amido_complex Amine Coordination & Deprotonation product_complex Coupled Product Pd(0)L amido_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product 7-(Amino)-quinolin-2-amine (Ar-NR'R'') product_complex->product start This compound (Ar-Cl) start->oa_complex Oxidative Addition amine Amine (HNR'R'') + Base amine->amido_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination at the C-7 Position

This generalized protocol is based on selective amination procedures for halo-quinolines.[10]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )StoichiometryExample Amount
This compound178.611.0 eq179 mg (1.0 mmol)
Secondary Amine (e.g., Morpholine)87.121.2 eq121 µL (1.2 mmol)
Pd(OAc)₂224.502 mol %4.5 mg (0.02 mmol)
BINAP622.683 mol %18.7 mg (0.03 mmol)
Sodium tert-butoxide (NaOtBu)96.101.4 eq135 mg (1.4 mmol)
Toluene (Anhydrous, Degassed)--5.0 mL

Procedure

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol %), BINAP (3 mol %), and sodium tert-butoxide (1.4 eq) under an inert atmosphere (glovebox or Schlenk line).

  • Reagent Addition: Add this compound (1.0 eq) and the degassed toluene (5 mL). Stir the mixture for a few minutes.

  • Nucleophile Addition: Add the secondary amine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 16-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and separate the layers.

  • Extraction: Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product via flash column chromatography to isolate the desired 7-amino-substituted quinoline.

Conclusion and Future Outlook

This compound is a testament to the power of strategic functionalization in a building block. Its true value is realized through modern cross-coupling chemistry, which transforms it from a simple heterocycle into a versatile scaffold for constructing molecules with profound biological activity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the primary tools in the synthetic chemist's arsenal for unlocking this potential, enabling the precise and predictable formation of C-C and C-N bonds, respectively. By understanding the mechanistic nuances and the rationale behind specific reagents and conditions, researchers can harness the full power of this building block to accelerate drug discovery and the development of novel functional materials. The continued evolution of catalytic systems will only expand the horizons for what is possible, ensuring that this compound remains a cornerstone of complex molecule synthesis for years to come.

References

Application Note: Electrophilic Functionalization of 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloroquinolin-2-amine is a pivotal scaffold in medicinal chemistry and drug development, serving as a foundational building block for a multitude of therapeutic agents, including kinase inhibitors and antimalarial compounds. Its value stems from the versatile functionalization handles it possesses. This application note provides a detailed guide for researchers on the electrophilic reactions of this compound. We delve into the electronic principles governing its reactivity, present validated, step-by-step protocols for key transformations such as acylation and formylation, and offer expert insights to ensure successful and reproducible outcomes.

The Electronic Landscape & Regioselectivity of this compound

The reactivity of this compound towards electrophiles is dictated by the interplay of its substituents on the quinoline core. The molecule features two key groups:

  • 2-Amino Group (-NH₂): This is a powerful activating group. Through resonance, the lone pair of electrons on the nitrogen atom significantly increases the electron density of the heterocyclic ring, particularly at the ortho (C3) and para (C4) positions.

  • 7-Chloro Group (-Cl): This substituent has a dual effect. It is inductively electron-withdrawing but contributes to electron density via resonance. On the benzenoid ring, it acts as an ortho-, para-director.

The dominant electronic effect is the strong activation by the 2-amino group. This makes the pyridine half of the quinoline ring the primary site for electrophilic attack. The C3 position is the most nucleophilic and sterically accessible site, making it the kinetically and thermodynamically favored position for substitution. Reactions on the benzenoid ring (e.g., at C6 or C8) are far less common and require more forcing conditions, as the pyridine ring is significantly more activated.

Figure 1: Regioselectivity map for electrophilic attack.

Key Electrophilic Transformations & Protocols

Amide Synthesis via Acylation

Acylation of the 2-amino group is a fundamental transformation, often used as a protecting group strategy or to introduce new functionalities. The reaction proceeds readily with acylating agents like acid chlorides or anhydrides.

Protocol: Synthesis of N-(7-chloroquinolin-2-yl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Pyridine (solvent and base)

    • Dichloromethane (DCM) (co-solvent, optional)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in pyridine. If solubility is an issue, a co-solvent like DCM can be added.

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 10-15 minutes. Scientist's Insight: The reaction is exothermic; slow addition at 0 °C prevents potential side reactions and ensures controlled acylation.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and dilute with DCM.

    • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic acid and pyridine), deionized water, and finally brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(7-chloroquinolin-2-yl)acetamide. A similar benzamide derivative has been synthesized with high yield.[1]

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[2] For 2-aminoquinolines, this reaction is highly regioselective for the C3 position.[3] The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.[2]

Protocol: Synthesis of 2-Amino-7-chloroquinoline-3-carbaldehyde

  • Materials:

    • This compound (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (solvent and reagent)

    • Crushed ice

    • Sodium hydroxide (NaOH) solution (10% w/v)

  • Procedure:

    • Vilsmeier Reagent Formation: In a three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, cool DMF in an ice-salt bath to 0-5 °C. Add POCl₃ (3.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Substrate Addition: Add this compound (1.0 eq) portion-wise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.

    • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.[4] Monitor the reaction by TLC.

    • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring. This will hydrolyze the intermediate iminium salt.

    • Neutralization: The resulting solution will be acidic. Carefully neutralize it by the slow addition of 10% NaOH solution until a pH of 7-8 is reached. A solid precipitate will form.

    • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

    • Purification: The crude 2-amino-7-chloroquinoline-3-carbaldehyde can be purified by recrystallization from ethanol or another suitable solvent. The Vilsmeier-Haack reaction on related acetanilides is a common route to 2-chloro-3-formylquinolines.

Summary of Reaction Conditions

The following table summarizes typical conditions for the electrophilic functionalization of this compound. Yields are representative and may vary based on reaction scale and specific substrate purity.

Reaction TypeElectrophile/Reagent SystemSolventTemp.Time (h)Typical YieldProduct Position
Acylation Acetic AnhydridePyridine0°C to RT2-4>90%N-acylation
Formylation POCl₃ / DMFDMF60-70°C4-675-85%C3-formylation

General Experimental Workflow

A successful synthesis requires a systematic approach from setup to final characterization. The following workflow outlines the key stages for the reactions described in this note.

References

Application Notes and Protocols for the N-arylation of 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the protocol for the selective N-arylation of 7-chloroquinolin-2-amine, a critical transformation for the synthesis of novel compounds in pharmaceutical and materials science research. We delve into the strategic application of the Buchwald-Hartwig amination, providing a rationale for reaction parameter selection to ensure chemoselectivity. This document offers a step-by-step protocol, mechanistic insights, and troubleshooting guidance for researchers, scientists, and drug development professionals aiming to construct complex N-aryl-2-aminoquinoline scaffolds.

Introduction: The Significance of N-Aryl-2-Aminoquinolines

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, N-arylated 2-aminoquinolines are of significant interest due to their potential as kinase inhibitors, anticancer agents, and antimalarial compounds. The targeted synthesis of these molecules often requires the formation of a carbon-nitrogen bond between the 2-amino group of the quinoline and an aryl partner. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging such bonds under relatively mild conditions, offering significant advantages over harsher traditional methods like the Ullmann condensation.[2]

The substrate at the heart of this protocol, this compound, presents a unique synthetic challenge: the presence of two potentially reactive sites for palladium-catalyzed cross-coupling. The primary amine at the C2 position can undergo N-arylation, while the chloro-substituent at the C7 position can participate in a C-N coupling reaction. This guide provides a detailed protocol designed to achieve selective N-arylation at the 2-amino position.

Mechanistic Rationale for Selective N-Arylation

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is key to controlling the chemoselectivity of the reaction with a bifunctional substrate like this compound.

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Achieving selective N-arylation of the 2-amino group over reaction at the 7-chloro position relies on the differential reactivity of these two sites. The N-H bond of the primary amine is generally more reactive towards the palladium-amido formation step than the C-Cl bond is towards oxidative addition under optimized conditions. By carefully selecting the catalyst, ligand, base, and temperature, the reaction can be directed to favor the desired N-arylation pathway.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex [Ar-Pd(II)-X]L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex [Ar-Pd(II)-NR₂]L Amine_Coordination->Pd_Amido_Complex + Base - HX Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of this compound

This protocol provides a general procedure that has been found to be effective for the selective N-arylation of this compound with a range of aryl bromides. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Aryl BromideVariesCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox.
TolueneAnhydrousCommercially Available
Argon or NitrogenHigh PurityFor inert atmosphere.
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography system

Step-by-Step Procedure

experimental_workflow start Start reagent_prep Reagent Preparation (Inert Atmosphere) start->reagent_prep reaction_setup Reaction Setup reagent_prep->reaction_setup Add reagents to flask heating Heating and Stirring (80-110 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring Periodic sampling monitoring->heating Continue if incomplete workup Aqueous Workup monitoring->workup Upon completion extraction Organic Extraction workup->extraction purification Column Chromatography extraction->purification characterization Product Characterization purification->characterization end End characterization->end

Caption: Experimental workflow for the N-arylation protocol.

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon/nitrogen, add this compound (1.0 eq), the aryl bromide (1.1 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is often dependent on the careful selection of several key parameters.

ParameterRecommended Range/OptionsRationale and Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often effective and less expensive. Pd₂(dba)₃ can be advantageous for more challenging couplings.
Ligand Xantphos, BINAP, RuPhos, SPhosBulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and stabilizing the catalytic species.[3] Xantphos is a good starting point for heteroaromatic amines.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is commonly used, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene and dioxane are frequently used due to their high boiling points.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, particularly with less reactive aryl chlorides.

Troubleshooting Common Issues:

  • Low Conversion:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the reaction temperature or time.

    • Screen different ligands and bases.

    • Verify the quality of the palladium catalyst.

  • Side Product Formation (e.g., reaction at C7-Cl):

    • Lower the reaction temperature.

    • Use a less reactive palladium precursor/ligand combination.

    • Consider a milder base.

  • Decomposition of Starting Material:

    • Lower the reaction temperature.

    • Use a weaker base.

Alternative Methodologies

While the Buchwald-Hartwig amination is a robust method, other cross-coupling reactions can also be employed for N-arylation.

  • Ullmann Condensation: This copper-catalyzed reaction is the classical method for C-N bond formation. However, it typically requires harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which may not be compatible with sensitive functional groups.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of both palladium- and copper-catalyzed N-arylation reactions, often leading to higher yields and shorter reaction times. This can be a valuable tool for high-throughput synthesis and library generation.

Safety Considerations

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. It should be handled in an inert atmosphere glovebox.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle these solvents in a well-ventilated fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The selective N-arylation of this compound is a valuable transformation for the synthesis of complex molecules with potential applications in drug discovery and materials science. The Buchwald-Hartwig amination provides a reliable and versatile method for achieving this transformation with high chemoselectivity. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently construct a diverse range of N-aryl-2-aminoquinoline derivatives.

References

Application Notes & Protocols: 7-Chloroquinolin-2-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds, particularly in oncology.[1][2] Its rigid, planar structure and synthetic tractability provide an ideal framework for designing targeted therapeutics.[2] Within the vast landscape of cancer drug discovery, quinoline derivatives have emerged as a prominent class of kinase inhibitors, effectively targeting key signaling pathways that drive tumor proliferation and survival.[2][3] Numerous FDA-approved kinase inhibitors feature this core structure, underscoring its clinical significance.[3]

This guide focuses on 7-Chloroquinolin-2-amine , a highly versatile and strategic starting material for the synthesis of diverse libraries of potential kinase inhibitors. Its value lies in the presence of two distinct and orthogonally reactive functional groups: a nucleophilic 2-amino group and a 7-chloro substituent amenable to modern cross-coupling chemistry. This unique arrangement allows for sequential, regioselective modifications, enabling chemists to systematically build molecular complexity and fine-tune the pharmacological properties of the final compounds to achieve high potency and selectivity against target kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[4][5]

Part 1: Scientific Rationale and Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its two key positions. Understanding this is crucial for designing efficient and logical synthetic routes.

  • The 2-Amino Group: This primary amine is a potent nucleophile and a hydrogen bond donor. In the context of kinase inhibition, this group or its derivatives (amides, ureas) are critical for anchoring the inhibitor within the ATP-binding pocket. It typically forms one or more key hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is often a primary determinant of binding affinity.

  • The 7-Chloro Group: The chlorine atom at the C7 position is an aryl halide. While it is relatively unreactive towards classical nucleophilic aromatic substitution (SNAr), it is an excellent handle for palladium-catalyzed cross-coupling reactions. This position is typically used to introduce larger, more complex substituents that extend into the solvent-exposed region of the ATP pocket, allowing for the optimization of selectivity, potency, and physicochemical properties (e.g., solubility, metabolic stability).

The ability to selectively modify one site while leaving the other intact is the cornerstone of its application. For instance, a Suzuki or Buchwald-Hartwig reaction can be performed at the C7 position under conditions that do not affect the 2-amino group. Subsequently, the amino group can be functionalized via acylation or reductive amination. This strategic, stepwise approach is fundamental to building libraries of inhibitors for structure-activity relationship (SAR) studies.

G cluster_start Starting Material cluster_path1 Pathway 1: C7 Functionalization cluster_path2 Pathway 2: C2 Functionalization A This compound B Suzuki or Buchwald-Hartwig Coupling @ C7 A->B Pd Catalyst, Base C Intermediate 1 (C7-Substituted) B->C D Acylation / Reductive Amination @ C2-NH2 C->D Acyl Chloride or Aldehyde + Reducing Agent E Final Kinase Inhibitor Scaffold D->E

Caption: Synthetic workflow for kinase inhibitor synthesis.

Part 2: Experimental Protocols

The following protocols are generalized representations of robust and widely applicable synthetic methods. Researchers should optimize conditions for their specific substrates.

This protocol describes the palladium-catalyzed carbon-carbon bond formation between the 7-chloro position of the quinoline and an arylboronic acid. This is a foundational step for introducing diverse aryl or heteroaryl moieties.

Objective: To synthesize 7-Aryl-quinolin-2-amine derivatives.

ParameterRecommended Reagents & ConditionsRationale & Expert Insights
Reactants This compound (1.0 eq.), (Hetero)arylboronic acid (1.2-1.5 eq.)An excess of the boronic acid is used to drive the reaction to completion. Boronic esters (e.g., pinacol esters) can also be used and may offer greater stability.
Catalyst System Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) + SPhos (10 mol%)Pd(PPh₃)₄ is a reliable catalyst for many standard couplings. For more challenging substrates (e.g., electron-rich aryl chlorides), a more active catalyst system with a Buchwald-type ligand like SPhos is recommended to facilitate the oxidative addition step.[6]
Base K₂CO₃ (2.0-3.0 eq.) or K₃PO₄ (2.0-3.0 eq.)The base is essential for the transmetalation step, forming a more nucleophilic boronate species.[7][8] K₂CO₃ is a good general-purpose base.
Solvent 1,4-Dioxane / H₂O (4:1 v/v) or Toluene / EtOH / H₂O (4:1:1 v/v)A biphasic solvent system is standard. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[7]
Temperature 85-100 °CThermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/H₂O) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the stirring mixture. The mixture may change color upon catalyst addition.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate or DCM/methanol) to yield the 7-aryl-quinolin-2-amine product.

This protocol details the acylation of the 2-amino group, a common strategy to introduce functionalities that can form covalent bonds (e.g., acrylamide for Michael acceptors) or additional hydrogen bonds to improve inhibitor potency.

Objective: To synthesize N-(7-substituted-quinolin-2-yl)amide derivatives.

ParameterRecommended Reagents & ConditionsRationale & Expert Insights
Reactants 7-Aryl-quinolin-2-amine (1.0 eq.), Acyl chloride (1.1 eq.) or Carboxylic acid (1.1 eq.)A slight excess of the electrophile ensures full conversion of the starting material.
Coupling Agents For Carboxylic Acids: HATU (1.2 eq.) or EDC (1.5 eq.) / HOBt (1.5 eq.)These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the 2-amino group. HATU is often more efficient but also more expensive.
Base Triethylamine (TEA, 2.0-3.0 eq.) or DIPEA (2.0-3.0 eq.)A non-nucleophilic organic base is required to scavenge the HCl byproduct from acyl chloride reactions or to facilitate the deprotonation of the amine in carboxylic acid couplings.
Solvent Anhydrous DMF, DCM, or THFAnhydrous, aprotic solvents are crucial to prevent hydrolysis of the acyl chloride or the activated acid intermediate.
Temperature 0 °C to Room TemperatureAcylation reactions are typically fast and exothermic. Starting at 0 °C helps to control the reaction rate and minimize side reactions.

Step-by-Step Methodology:

  • Setup: Dissolve the 7-aryl-quinolin-2-amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere. Add the base (e.g., TEA, 2.5 mmol).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (e.g., acryloyl chloride, 1.1 mmol) dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash chromatography or recrystallization to yield the final N-acylated quinoline inhibitor.

Part 3: Application in Kinase Inhibitor Design

The synthesized quinoline derivatives are designed to function as ATP-competitive inhibitors. The core scaffold mimics the adenine portion of ATP, while the strategically introduced side chains at the C2 and C7 positions confer potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_hinge Hinge Region cluster_pocket Hydrophobic Pocket cluster_solvent Solvent-Exposed Region cluster_inhibitor Quinoline Inhibitor Hinge Backbone (e.g., Met) Pocket Gatekeeper Residue Solvent Surface Residues Quinoline Quinoline Scaffold Quinoline->Pocket van der Waals C2_Group C2-Amide Group C2_Group->Hinge H-Bond (Key Interaction) C2_Group->Quinoline C7_Group C7-Aryl Group C7_Group->Solvent Selectivity & Solubility C7_Group->Quinoline

Caption: Binding mode of a quinoline kinase inhibitor.

  • Hinge Binding: The amide functionality at the C2 position acts as a hydrogen bond donor, forming a critical interaction with the backbone of the kinase hinge region, thereby anchoring the molecule.[9]

  • Selectivity Pocket: The C7-substituent can be designed to interact with specific residues near the "gatekeeper" residue, which often controls the size of the ATP pocket and is a key determinant of inhibitor selectivity across the kinome.

  • Solvent Front: Large or polar groups at the C7 position can extend towards the solvent-exposed surface of the protein, providing opportunities to improve pharmacokinetic properties like solubility without disrupting core binding interactions.

By systematically applying the synthetic protocols described above, researchers can generate a focused library of inhibitors based on the this compound scaffold to probe the structure-activity relationships of a target kinase and develop potent and selective therapeutic candidates.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Chloroquinolin-2-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminoquinolines

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this versatile heterocycle exhibit a vast spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][3][4][5] The ability to precisely and efficiently modify the quinoline core is therefore of paramount importance for drug development professionals aiming to generate novel molecular entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[5]

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile toolsets in modern organic synthesis for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[6][7] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are prized for their broad functional group tolerance, mild reaction conditions, and high yields, making them indispensable in the pharmaceutical industry.[7][8][9]

This guide provides an in-depth technical overview and detailed protocols for the functionalization of 7-chloroquinolin-2-amine using three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. By leveraging the chloro-substituent at the 7-position as a synthetic handle, researchers can access a diverse library of novel 2-aminoquinoline derivatives for screening and lead optimization.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle.[6][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle universally proceeds through three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.[8][9] This is often the rate-determining step.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6][9]

  • Reductive Elimination: The two organic partners, now bound to the palladium center, couple to form the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[6][8][10]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl (this compound) pd_complex Ar-Pd(II)(Cl)L₂ (Quinoline Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-M (Coupling Partner) coupled_complex Ar-Pd(II)(R)L₂ (Coupled Intermediate) transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Ar-R (Product) Experimental Workflow setup 1. Reaction Setup (Reagents, Inert Atmosphere) reaction 2. Heating & Stirring (Reaction Conditions) setup->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction If incomplete workup 4. Aqueous Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification 5. Purification (Column Chromatography) workup->purification characterization 6. Product Characterization (NMR, MS, Purity) purification->characterization

References

Introduction: The Significance of 7-Chloroquinolin-2-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the analytical methodologies for the precise quantification of 7-Chloroquinolin-2-amine. This document is designed for researchers, scientists, and professionals in drug development, offering not just protocols, but the underlying scientific rationale to empower robust and reliable analytical method development.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] this compound is a key intermediate and building block in the synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including potential anticancer and antimalarial properties.[1][2]

The accurate and precise quantification of this compound is paramount for several critical applications:

  • Quality Control (QC): Ensuring the purity and specified concentration of the compound as a starting material or intermediate in synthetic processes.

  • Impurity Profiling: Detecting and quantifying it as a potential process-related impurity or degradation product in final Active Pharmaceutical Ingredients (APIs).

  • Pharmacokinetic (PK) Studies: Measuring its concentration in biological matrices (e.g., plasma, urine) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Stability Studies: Assessing its degradation over time under various storage conditions.

This guide details the primary chromatographic techniques—HPLC-UV, LC-MS/MS, and GC-MS—providing the technical depth required to select, develop, and validate a method fit for purpose.

Part 1: Physicochemical Properties Guiding Analytical Strategy

A thorough understanding of a molecule's physicochemical properties is the foundation of any successful analytical method. These properties dictate choices regarding solvents, pH, chromatographic columns, and detection techniques.

PropertyValueSourceRationale for Analytical Method Development
IUPAC Name This compoundN/AProvides unambiguous identification.
CAS Number 43200-95-9[3]Unique registry number for database searches.
Molecular Formula C₉H₇ClN₂[4]Confirms elemental composition and exact mass.
Molecular Weight 178.62 g/mol [4][5][6]Essential for preparing standard solutions and for mass spectrometry.
Appearance Typically a white to off-white powder.[4]Physical state informs handling and sample preparation.
pKa Estimated ~4.5 and ~9.0[7]The quinoline nitrogen and the exocyclic amine give the molecule basic properties. The pKa values (estimated based on similar structures like chloroquine) are critical for selecting the mobile phase pH in HPLC to ensure a consistent ionization state and good peak shape.[7]
LogP Estimated ~2.3[6]The octanol-water partition coefficient suggests moderate lipophilicity, making it well-suited for reversed-phase HPLC with C18 or C8 columns.
UV Absorbance Strong UV absorbance expected.[7][8]The quinoline ring system is a strong chromophore. Related 7-chloroquinoline structures show maximum absorbance (λmax) in the 250-350 nm range, making UV-Vis detection a viable and robust quantification method.[7]

Part 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse of QC labs for its robustness, reliability, and cost-effectiveness. It is an ideal method for quantifying this compound in bulk materials, simple formulations, and for monitoring reaction kinetics where high sensitivity is not the primary requirement.

Causality Behind Experimental Choices
  • Column Selection: A C18 (octadecylsilane) column is the primary choice. Its nonpolar stationary phase provides excellent retention for the moderately nonpolar this compound via hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile or methanol with a buffered aqueous phase is used. The organic solvent elutes the analyte from the C18 column. The buffer is critical: setting the pH to ~3.0 (e.g., with phosphate or formate buffer) ensures the amine groups are protonated. This consistent positive charge prevents peak tailing, which can occur when the ionization state of an analyte fluctuates during chromatography, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detector: A UV-Vis or Diode Array Detector (DAD) is used. Based on analogous structures, a detection wavelength between 254 nm and 343 nm would provide high sensitivity.[7] A DAD is advantageous as it can acquire the full UV spectrum, aiding in peak purity assessment and identity confirmation.

Detailed HPLC-UV Protocol
  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a diluent (e.g., 50:50 acetonitrile:water).

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., for a solid formulation):

    • Accurately weigh a portion of the sample expected to contain ~10 mg of the analyte.

    • Dissolve in a suitable solvent (e.g., 10 mL of diluent), sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time ~10 minutes
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Quantify the analyte in the sample by interpolating its peak area on the calibration curve.

Method Validation & Performance

The protocol must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.999 over the specified range
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dilution HPLC HPLC System (Pump, Injector, Column, Detector) Standard->HPLC Sample Sample Weighing, Dissolution & Filtration Sample->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantification of Sample Chromatogram->Quantification Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UHPLC Separation Supernatant->LC MS Mass Spectrometer (ESI+, MRM Mode) LC->MS Integration Peak Integration (Analyte/IS Ratio) MS->Integration Quantification Quantification via Calibration Curve Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Aprotic Solvent Deriv Add Derivatizing Agent (e.g., BSTFA) & Heat Sample->Deriv GC GC Separation Deriv->GC MS Mass Spectrometer (EI, Scan Mode) GC->MS Library Spectral Library Matching MS->Library Quant Quantification via Selected Ion Monitoring (SIM) MS->Quant

References

The Versatile Role of 7-Chloroquinolin-2-amine in Advanced Material Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline ring system, a fused aromatic heterocycle, represents a cornerstone in the development of functional molecules across a spectrum of scientific disciplines. Within this family, 7-Chloroquinolin-2-amine emerges as a particularly intriguing building block for material science. Its unique electronic and structural features—a nucleophilic amino group at the 2-position, an electron-withdrawing chloro substituent at the 7-position, and the inherent photophysical properties of the quinoline core—provide a versatile platform for the rational design of novel materials with tailored functionalities. This guide offers an in-depth exploration of the applications of this compound in the realms of corrosion inhibition, fluorescent materials, and high-performance polymers, complete with detailed experimental protocols for their synthesis and characterization.

Application Note I: Corrosion Inhibition - A Molecular Shield for Metallic Surfaces

The presence of heteroatoms (N) and a π-electron system in the quinoline ring makes this compound and its derivatives excellent candidates for corrosion inhibitors. These molecules can adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive effects of aggressive environments, such as acidic media. The adsorption process is typically facilitated by the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the quinoline ring with the vacant d-orbitals of the metal. The 7-chloro substituent can further enhance the adsorption process through electronic effects.

Protocol 1: Synthesis of a Schiff Base Derivative for Corrosion Inhibition Studies

This protocol details the synthesis of N-(7-chloroquinolin-2-yl)benzaldehyde, a Schiff base derivative of this compound, and outlines the procedure for evaluating its corrosion inhibition efficiency on mild steel in an acidic medium.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Mild steel coupons

  • 1 M Hydrochloric Acid (HCl)

  • Acetone

  • Standard electrochemical cell with a three-electrode setup (working electrode: mild steel coupon, counter electrode: platinum, reference electrode: saturated calomel electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Synthesis of the Schiff Base Inhibitor:

    • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

    • Add benzaldehyde (1 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

    • Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum.

    • Characterize the synthesized Schiff base using FTIR and ¹H NMR spectroscopy.

  • Corrosion Inhibition Measurement (Electrochemical Methods):

    • Prepare mild steel coupons by polishing with different grades of emery paper, washing with distilled water and acetone, and drying.

    • Prepare a 1 M HCl solution.

    • Prepare solutions of the synthesized inhibitor in 1 M HCl at various concentrations (e.g., 50, 100, 200, 500 ppm).

    • Assemble the three-electrode electrochemical cell with a mild steel coupon as the working electrode.

    • Record potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS) data in the absence and presence of different concentrations of the inhibitor.

    • Calculate the inhibition efficiency (IE%) using the following formula from the polarization data: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Expected Results and Discussion

The synthesized Schiff base is expected to exhibit significant corrosion inhibition efficiency, which should increase with its concentration. The potentiodynamic polarization curves will likely show a decrease in both anodic and cathodic current densities, indicating a mixed-type inhibition mechanism. EIS data should reveal an increase in the charge transfer resistance in the presence of the inhibitor, confirming the formation of a protective film on the steel surface.

Application Note II: Fluorescent Materials - Harnessing Light for Sensing and Imaging

The inherent fluorescence of the quinoline scaffold can be modulated and enhanced through chemical modification. The amino group at the 2-position of this compound provides a convenient handle to introduce various functionalities, leading to the development of novel fluorescent probes and chemosensors. These materials can exhibit high sensitivity and selectivity for the detection of metal ions, anions, and biologically relevant molecules.

Protocol 2: Synthesis of a Fluorescent Schiff Base Chemosensor for Metal Ion Detection

This protocol describes the synthesis of a Schiff base derived from this compound and salicylaldehyde, and its application as a fluorescent chemosensor for the detection of metal ions like Zn²⁺.

Materials:

  • This compound

  • Salicylaldehyde

  • Methanol

  • Metal salt solutions (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.)

  • Spectrofluorometer

Procedure:

  • Synthesis of the Fluorescent Chemosensor:

    • Dissolve this compound (1 mmol) in 20 mL of methanol.

    • Add salicylaldehyde (1 mmol) to the solution.

    • Reflux the mixture for 2-3 hours.

    • Cool the solution to room temperature to obtain the crystalline product.

    • Filter, wash with cold methanol, and dry the product.

    • Characterize the synthesized Schiff base using UV-Vis and fluorescence spectroscopy.

  • Fluorescence Sensing of Metal Ions:

    • Prepare a stock solution of the synthesized chemosensor in a suitable solvent (e.g., DMSO or methanol).

    • Prepare stock solutions of various metal salts.

    • In a cuvette, add the chemosensor solution and record its fluorescence spectrum.

    • Titrate the chemosensor solution with different metal ion solutions and record the fluorescence spectra after each addition.

    • Observe the changes in fluorescence intensity or wavelength to determine the selectivity and sensitivity of the sensor.

Data Presentation: Photophysical Properties
PropertyValue
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~450 nm
Quantum Yield (ΦF)Varies with solvent and metal ion binding
Stokes Shift~100 nm

Visualization of the Sensing Mechanism

sensing_mechanism Sensor Chemosensor (this compound Schiff Base) Complex Sensor-Metal Complex Sensor->Complex + Metal Ion Fluorescence_Off Weak Fluorescence Sensor->Fluorescence_Off MetalIon Metal Ion (e.g., Zn²⁺) MetalIon->Complex Fluorescence_On Enhanced Fluorescence Complex->Fluorescence_On Chelation-Enhanced Fluorescence (CHEF)

Caption: Proposed mechanism for metal ion sensing.

Application Note III: High-Performance Polymers - Building Blocks for Advanced Materials

The diamine functionality of this compound makes it a potential monomer for the synthesis of novel polyamides and polyimides. The incorporation of the rigid and fluorescent quinoline unit into the polymer backbone can impart unique properties such as high thermal stability, enhanced mechanical strength, and fluorescence, making these materials suitable for applications in high-performance plastics, films, and fibers.

Protocol 3: Synthesis of a Novel Polyamide Containing the 7-Chloroquinoline Moiety

This protocol provides a representative method for the synthesis of a polyamide via polycondensation of this compound with a diacid chloride.

Materials:

  • This compound

  • Adipoyl chloride (or another diacid chloride)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

Procedure:

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (10 mmol) in anhydrous NMP (50 mL) under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add adipoyl chloride (10 mmol) to the stirred solution.

    • Add anhydrous pyridine (20 mmol) as an acid scavenger.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Precipitate the polymer by pouring the viscous solution into methanol (500 mL).

    • Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.

  • Characterization:

    • Determine the inherent viscosity of the polymer solution in NMP.

    • Characterize the polymer structure using FTIR and ¹H NMR spectroscopy.

    • Analyze the thermal properties of the polyamide using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Visualization of the Polymerization Workflow

polymerization_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Diamine This compound (Diamine) Polycondensation Polycondensation in NMP/Pyridine Diamine->Polycondensation DiacidChloride Adipoyl Chloride (Diacid Chloride) DiacidChloride->Polycondensation Polyamide Polyamide with Quinoline Backbone Polycondensation->Polyamide

Application Notes and Protocols: The Sandmeyer Reaction for the Synthesis of 2,7-Dichloroquinoline from 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Sandmeyer Reaction in Quinoline Chemistry

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a robust and versatile method for the conversion of primary aromatic amines into a wide array of functional groups via their diazonium salts.[1][2][3] This transformation is particularly crucial in the synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry and drug development. The quinoline core is a key pharmacophore in numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs. The ability to precisely introduce substituents onto the quinoline ring is therefore of paramount importance.

This application note provides a detailed experimental procedure for the Sandmeyer reaction on 7-chloroquinolin-2-amine to synthesize 2,7-dichloroquinoline. This specific transformation is a valuable step in the synthesis of more complex quinoline derivatives, as the resulting 2,7-dichloroquinoline can be further functionalized at both chloro-positions.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol with critical experimental insights, and discuss essential safety considerations and analytical characterization of the final product.

Mechanistic Insights: A Radical-Nucleophilic Aromatic Substitution Pathway

The Sandmeyer reaction proceeds through a multi-step mechanism that begins with the diazotization of the primary aromatic amine.[1][6][7] This is followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[2]

Part 1: Diazotization of this compound

The first stage involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6][9] The lone pair of the amino group on this compound then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 7-chloroquinoline-2-diazonium salt.[6][7] It is crucial to maintain a low temperature (0-5 °C) during this step to prevent the premature decomposition of the unstable diazonium salt.[10]

Part 2: Copper(I)-Catalyzed Conversion to 2,7-Dichloroquinoline

The second stage is the core Sandmeyer reaction, where the diazonium salt is treated with a copper(I) halide, in this case, copper(I) chloride (CuCl). The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2][3] This generates an aryl radical and nitrogen gas, with the copper being oxidized to copper(II). The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product, 2,7-dichloroquinoline, and regenerates the copper(I) catalyst, completing the catalytic cycle. The evolution of nitrogen gas is a characteristic feature of this step.[2]

Sandmeyer_Mechanism cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction This compound This compound NaNO2_HCl NaNO2 / HCl (aq) 0-5 °C This compound->NaNO2_HCl Diazotization Diazonium_Salt 7-Chloroquinoline-2-diazonium chloride NaNO2_HCl->Diazonium_Salt CuCl CuCl (catalyst) Diazonium_Salt->CuCl Single Electron Transfer 2,7-Dichloroquinoline 2,7-Dichloroquinoline CuCl->2,7-Dichloroquinoline Halogen Abstraction N2_gas N2 (gas) CuCl->N2_gas

Caption: Overall workflow of the Sandmeyer reaction on this compound.

Experimental Protocol

This protocol details the synthesis of 2,7-dichloroquinoline from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥97%Commercially Available613-77-4 (for 2,7-dichloroquinoline)Starting material. Purity should be confirmed before use.
Hydrochloric Acid (HCl)Concentrated (37%)ACS Reagent7647-01-0Corrosive. Handle with extreme care in a fume hood.
Sodium Nitrite (NaNO₂)≥97%ACS Reagent7632-00-0Oxidizer. Store away from organic materials.
Copper(I) Chloride (CuCl)≥97%ACS Reagent7758-89-6Air and moisture sensitive. Store under inert atmosphere.
Dichloromethane (CH₂Cl₂)ACS ReagentHPLC Grade75-09-2Volatile and potentially carcinogenic. Use in a well-ventilated fume hood.
Sodium Bicarbonate (NaHCO₃)Saturated solutionACS Reagent144-55-8Used for neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentGranular7757-82-6For drying the organic phase.
Deionized Water7732-18-5
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.78 g, 10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL). Stir the mixture until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Diazotization: Dissolve sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and add this solution dropwise to the cooled amine solution via the dropping funnel over a period of 20-30 minutes. The rate of addition should be controlled to keep the temperature below 5 °C.

  • Stirring: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

  • Verification of Excess Nitrous Acid: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates an excess of nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.[10]

Part B: Sandmeyer Reaction and Work-up
  • Preparation of Copper(I) Chloride Solution: In a separate 500 mL beaker, dissolve copper(I) chloride (1.48 g, 15 mmol) in concentrated hydrochloric acid (15 mL).

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride solution with vigorous stirring. The addition should be done in portions to control the effervescence of nitrogen gas.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C on a water bath for 30 minutes to ensure the complete decomposition of the diazonium salt. The evolution of nitrogen gas should cease.

  • Extraction: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL) until effervescence ceases, and finally with water (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,7-dichloroquinoline.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Dissolve this compound in HCl/H2O A2 Cool to 0-5 °C A1->A2 C1 Dropwise addition of NaNO2 solution to amine solution (Diazotization) A2->C1 A3 Prepare NaNO2 solution A3->C1 B1 Prepare CuCl solution in HCl D1 Add diazonium salt solution to CuCl solution (Sandmeyer) B1->D1 C2 Stir at 0-5 °C C1->C2 C2->D1 D2 Warm to RT, then heat to 60 °C D1->D2 E1 Cool and extract with CH2Cl2 D2->E1 E2 Wash organic layer E1->E2 E3 Dry and evaporate solvent E2->E3 E4 Purify by column chromatography E3->E4

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important synthetic intermediate.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several routes, primarily involving the formation of the quinoline core followed by amination, or the use of a pre-aminated starting material in a cyclization reaction. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination of a suitable dihaloquinoline precursor, such as 2,7-dichloroquinoline.[1][2] This method offers good functional group tolerance and generally provides high yields.[3] Another approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 2-position of the quinoline ring.[4][5]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Low to no product yield in the Buchwald-Hartwig amination of 2,7-dichloroquinoline.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst Solution: Use a fresh batch of palladium catalyst and ligand. Ensure anaerobic conditions are maintained throughout the reaction setup to prevent catalyst oxidation. Palladium(0) is the active catalytic species, and exposure to oxygen can lead to the formation of inactive palladium oxides.
Inappropriate Ligand Choice Solution: The choice of phosphine ligand is critical.[6] For electron-deficient heteroaryl chlorides, sterically hindered, electron-rich phosphine ligands such as Josiphos or Buchwald's biarylphosphine ligands are often effective. These ligands promote the reductive elimination step, which can be rate-limiting.[3]
Incorrect Base Solution: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1][2] Weaker bases may not be sufficient to drive the reaction to completion.
Suboptimal Temperature Solution: While many Buchwald-Hartwig reactions proceed at elevated temperatures (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition or side reactions.[7] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[8] Optimize the temperature in 10 °C increments.

Q2: Formation of significant impurities or side products.

Potential Cause Troubleshooting Steps & Scientific Rationale
Hydrodehalogenation Solution: This side reaction, where the chloro group is replaced by hydrogen, can occur in the presence of a hydride source. Ensure solvents are anhydrous and that the amine starting material is pure. The use of a less reactive base might also mitigate this issue.
Homocoupling of Starting Material Solution: This can be a result of catalyst deactivation or suboptimal reaction conditions. Re-evaluate the catalyst/ligand system and ensure the reaction is run under an inert atmosphere.
Formation of Regioisomers Solution: In cases where a different synthetic route is employed, such as a Combes synthesis, unsymmetrical starting materials can lead to a mixture of regioisomers.[9] Careful selection of starting materials and reaction conditions is crucial for regioselectivity.

Q3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Steps & Scientific Rationale
Tarry Residue Solution: Harsh reaction conditions, particularly in classical quinoline syntheses like the Skraup reaction, can lead to polymerization and tar formation.[9] Using a moderating agent like ferrous sulfate can control the exothermicity of the reaction.[10] For purification, steam distillation can be effective in separating the volatile product from non-volatile tars.[7]
Co-eluting Impurities Solution: If standard silica gel chromatography is ineffective, consider using an amine-functionalized silica gel or employing an acid-base extraction workup to separate the basic product from neutral or acidic impurities.[11]
Poor Crystallization Solution: Recrystallization is a powerful purification technique.[11] Experiment with a range of solvents to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Adding a small amount of base during recrystallization can sometimes improve the crystal quality of quinoline derivatives.[12]

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for introducing the 2-amino group?

A: The Buchwald-Hartwig amination is a highly reliable and versatile method for forming C-N bonds with aryl halides.[3] Utilizing an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), with a suitable palladium catalyst and ligand system on a 2-chloroquinoline substrate is a robust strategy.[1][2]

Q: Can I use nucleophilic aromatic substitution (SNAr) to synthesize this compound?

A: Yes, SNAr is a viable method. The quinoline ring is activated towards nucleophilic attack, especially with electron-withdrawing groups.[4] Reacting 2,7-dichloroquinoline with an amine source under appropriate conditions (e.g., elevated temperature, polar aprotic solvent) can yield the desired product.[5] However, regioselectivity can be a concern, and the 4-position of the quinoline ring is often more reactive towards nucleophilic substitution than the 2-position.[13]

Q: How can I monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2,7-Dichloroquinoline

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed amination reaction.

Materials:

  • 2,7-Dichloroquinoline

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Josiphos ligand (or a suitable biarylphosphine ligand)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,7-dichloroquinoline (1 equiv.), Pd₂(dba)₃ (e.g., 2 mol%), and the phosphine ligand (e.g., 4.4 mol%).

  • Add anhydrous toluene to the flask.

  • In a separate flask, dissolve LHMDS (1.2 equiv.) in anhydrous toluene.

  • Slowly add the LHMDS solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

G start Low Yield or Impurities catalyst Check Catalyst/Ligand Activity start->catalyst Is the catalyst fresh? conditions Optimize Reaction Conditions start->conditions Is the temperature optimal? catalyst->start No, replace catalyst catalyst->conditions Yes purification Refine Purification Strategy conditions->purification Are there persistent impurities? success High Yield & Purity conditions->success No purification->success Yes G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)(L2)-Cl oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination RNH2 pd2_amine_complex [Ar-Pd(II)(L2)(NH2R)]+Cl- amine_coordination->pd2_amine_complex deprotonation Deprotonation (-Base-H+) pd2_amine_complex->deprotonation Base pd2_amido_complex Ar-Pd(II)(L2)-NHR deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR reductive_elimination->product

References

Technical Support Center: Purification of Crude 7-Chloroquinolin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this critical intermediate. My approach is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize the process effectively.

Understanding the Molecule and the Challenge

This compound is a substituted quinoline, a heterocyclic aromatic compound. Its structure, featuring both a basic amine group and a halogenated aromatic system, dictates its solubility and crystallization behavior. The primary challenge in its purification is not just the removal of residual starting materials or by-products, but managing its tendency to exhibit problematic crystallization behavior, such as "oiling out" or resistance to forming crystals.

The goal of recrystallization is to exploit differences in solubility between the target compound and impurities. The ideal solvent will dissolve this compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[1][2][3] This differential solubility allows the compound to crystallize out of the solution upon cooling, leaving the impurities behind in the "mother liquor."[4]

Recommended Recrystallization Protocol

This protocol is a robust starting point. Depending on the nature and quantity of impurities in your crude material, optimization may be required.

Experimental Workflow: Single-Solvent Recrystallization

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying P1 Select Appropriate Solvent (e.g., Ethanol) P2 Place Crude Product in Erlenmeyer Flask D1 Heat Solvent to Boiling P2->D1 Start Process D2 Add Minimum Amount of Hot Solvent to Crude Product D1->D2 D3 Heat Mixture to Dissolve Solid (Add more hot solvent if needed) D2->D3 D4 Hot Filtration (Optional) (If insoluble impurities are present) D3->D4 Check for Insolubles C1 Allow Solution to Cool Slowly to Room Temperature D3->C1 No Insolubles D4->C1 C2 Cool Further in Ice Bath C1->C2 I1 Collect Crystals via Vacuum Filtration C2->I1 I2 Wash Crystals with Ice-Cold Solvent I1->I2 I3 Dry Crystals (Vacuum oven or desiccator) I2->I3

Caption: A standard workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Solvent Selection: Based on the polarity of this compound and literature precedents for similar compounds, ethanol is a highly recommended starting solvent.[5] Other potential solvents include methanol or a mixture of ethanol and DMSO for particularly stubborn dissolutions.[5]

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Using a flask that is too large will increase solvent evaporation and can cause premature, rapid crystallization on the flask walls.[6]

    • In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point.

    • Add the minimum amount of the hot solvent to the flask containing the crude solid until it just dissolves completely.[4][7][8] This creates a saturated solution, which is critical for good recovery.[8] Adding too much solvent is a common error that leads to poor or no yield.[8]

  • Decolorization (If Necessary): If the hot solution is colored, it may indicate the presence of colored organic impurities. You can add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Hot Filtration (If Necessary): If there are insoluble impurities in the hot solution, they must be removed by filtering the hot solution through a pre-warmed funnel with fluted filter paper. This prevents the desired compound from crystallizing prematurely in the funnel.[1]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it gives the molecules time to align properly in a crystal lattice, excluding impurities.[9][10][11][12]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.[4] Using warm solvent will redissolve some of your product, reducing the yield.[8]

  • Drying:

    • Dry the crystals thoroughly to remove any residual solvent. A vacuum oven at a moderate temperature (e.g., 50-60 °C) is ideal.[13] Alternatively, the crystals can be left in a vacuum desiccator.[14][15]

Key Experimental Parameters
ParameterRecommended Value/ConditionRationale
Primary Solvent EthanolGood solubility at high temperature, poor at low temperature for many aromatic amines.[5]
Solvent Volume Minimum required for dissolution at boiling pointEnsures the solution is saturated for maximum recovery.[8]
Cooling Rate Slow, ambient cooling followed by an ice bathPromotes the formation of larger, purer crystals and prevents impurity trapping.[9][11]
Washing Solvent Ice-cold EthanolRemoves surface impurities without significantly dissolving the purified product.[4]
Drying Method Vacuum Oven or DesiccatorEnsures complete removal of volatile solvent without melting the product.[13][14]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound and related aromatic amines.

Troubleshooting cluster_problems Common Problems cluster_solutions Corrective Actions Start Recrystallization Issue Detected Oiling Problem: Oiling Out Liquid droplets form instead of solid crystals. Start->Oiling:head NoCrystals Problem: No Crystals Form Solution remains clear after cooling. Start->NoCrystals:head LowYield Problem: Poor Recovery Very little solid material is collected. Start->LowYield:head Impure Problem: Product Still Impure Color remains or analysis shows impurities. Start->Impure:head Sol_Oiling Solutions for Oiling Out 1. Reheat solution. 2. Add more solvent (10-20% volume). 3. Ensure very slow cooling. 4. Consider a different solvent system. Oiling:body_o->Sol_Oiling:sol_head_o Address Supersaturation Sol_NoCrystals Solutions for No Crystal Growth 1. Boil off excess solvent to concentrate. 2. Scratch inner wall of flask with glass rod. 3. Add a seed crystal. 4. Ensure sufficient cooling time. NoCrystals:body_nc->Sol_NoCrystals:sol_head_nc Induce Nucleation Sol_LowYield Solutions for Low Yield 1. Check if too much solvent was used. 2. Ensure wash solvent was ice-cold. 3. Minimize transfers. 4. Check filtrate for precipitated product. LowYield:body_ly->Sol_LowYield:sol_head_ly Optimize Recovery Sol_Impure Solutions for Impurity Issues 1. Perform hot filtration to remove insolubles. 2. Consider activated charcoal for colored impurities. 3. Ensure slow crystal growth. 4. Repeat recrystallization. Impure:body_i->Sol_Impure:sol_head_i Improve Purification

Caption: A troubleshooting decision tree for common recrystallization issues.

Q1: My compound is separating as an oil instead of crystals ("oiling out"). What is happening and how do I fix it?

A1: "Oiling out" is a common problem, especially with amines, where the solute separates from the supersaturated solution as a liquid instead of a solid.[16] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid form of your compound (often depressed by impurities).

  • Causality: The primary causes are a solution that is too concentrated or a cooling rate that is too rapid.[16] The system tries to relieve supersaturation quickly, and forming a liquid phase is kinetically easier than forming an ordered crystal lattice.

  • Solutions:

    • Reduce Supersaturation: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 10-20% more) to decrease the concentration.[6]

    • Slow the Cooling: Allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help maintain a gradual temperature drop.[6]

    • Induce Crystallization Early: At a temperature just below the boiling point of the solvent, try scratching the inside of the flask with a glass rod to provide a nucleation site for crystal growth to begin before the solution "oils out".[17]

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: This is a classic sign that your solution is not sufficiently supersaturated, which can happen for a couple of reasons.

  • Causality: The most likely cause is the use of too much solvent during the dissolution step.[7][8] If the solution is too dilute, the solubility limit of your compound may not be reached even at low temperatures.

  • Solutions:

    • Concentrate the Solution: Reheat the solution and boil off a portion of the solvent under a fume hood to increase the concentration. Then, allow it to cool again.[6][7]

    • Induce Crystallization: If you believe the solution is saturated but just needs a nudge to start crystallizing, you can use several techniques:

      • Scratching: Vigorously scratch the inside surface of the flask at the meniscus with a glass rod. This is thought to create microscopic scratches that serve as nucleation sites for crystal growth.[17][18]

      • Seeding: Add a tiny crystal of the solid product (a "seed crystal") to the solution.[17][19] This provides a perfect template for further crystal growth.

Q3: My final yield is very low. Where did my product go?

A3: Low recovery is a frustrating but preventable issue. It typically traces back to one of several common procedural errors.

  • Causality:

    • Using an excessive amount of solvent during dissolution.[8]

    • Washing the collected crystals with solvent that was not sufficiently cold, or using too large a volume of washing solvent.[8]

    • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

    • Incomplete transfer of solids between flasks or to the filter funnel.

  • Solutions:

    • Optimize Solvent Volume: Always use the absolute minimum amount of boiling solvent to dissolve your crude product.[8]

    • Use Ice-Cold Washes: Ensure the solvent used for washing the final crystals is thoroughly chilled in an ice bath.[4] Use only enough to wet the crystal cake.

    • Re-cool the Filtrate: If you suspect significant product loss, you can try to concentrate the mother liquor by boiling off some solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[4]

Q4: Can I use a solvent pair for this recrystallization?

A4: Yes, a two-solvent system can be very effective if a single ideal solvent cannot be found.

  • Methodology: You would dissolve the this compound in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, you would add a "bad" hot solvent (one in which it is poorly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]

  • Common Pairs: For a compound like this, a common solvent pair might be Ethanol ("good" solvent) and Water ("bad" solvent), or Toluene ("good" solvent) and Hexane ("bad" solvent).[20]

References

Technical Support Center: Optimization of Reaction Conditions for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C–N bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to address the specific issues you may encounter at the bench.

Section 1: The Catalytic Cycle - A Visual Guide

Understanding the mechanism is the first step to effective troubleshooting. The widely accepted catalytic cycle involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][2][3] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to forge the new C–N bond.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex  Oxidative Addition + Ar-X amine_complex [Ar-Pd(II)-NHR'R''(L)]+X- Amine Complex oa_complex->amine_complex  Amine Coordination + R'R''NH amido_complex Ar-Pd(II)-NR'R''(L) Amido Complex amine_complex->amido_complex  Deprotonation + Base amido_complex->pd0  Reductive Elimination product Ar-NR'R'' Product amido_complex->product C-N Bond Formation aryl_halide Aryl Halide (Ar-X) aryl_halide->oa_complex amine Amine (R'R''NH) amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 2: Core Components & Their Roles

The success of a Buchwald-Hartwig amination hinges on the interplay of four key components:

  • Palladium Precatalyst: While many Pd(0) and Pd(II) sources work, modern precatalysts (e.g., G3 or G4 palladacycles) are often more reliable as they provide a clean, rapid generation of the active LPd(0) species.[4]

  • Ligand: The ligand is arguably the most critical variable. It stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and prevents catalyst decomposition.[5] Bulky, electron-rich phosphine ligands are the standard, as they promote the desired reaction steps and suppress side reactions.[1][5]

  • Base: A base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate that precedes reductive elimination.[6][7] The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.[8]

  • Solvent: The solvent must solubilize the reactants and catalyst system while being inert to the reaction conditions. Aprotic solvents like toluene, dioxane, and THF are most common.[6][9][10]

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during reaction optimization in a question-and-answer format.

Q1: Why is my reaction showing low or no conversion of the aryl halide?

This is one of the most frequent problems and typically points to an issue with the first step of the catalytic cycle: oxidative addition.

  • Potential Cause: Inactive Catalyst System.

    • Explanation: The active Pd(0) catalyst may not be forming efficiently or is being deactivated. Organometallic reactions are highly sensitive to air and moisture, which can poison the catalyst.[11][12]

    • Solution: Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents and high-purity reagents. Consider using a modern, air-stable precatalyst which can be more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][13]

  • Potential Cause: Challenging Aryl Halide.

    • Explanation: The reactivity of the aryl halide follows the general trend I > Br > OTf > Cl.[10] Aryl chlorides are particularly challenging due to the strength of the C–Cl bond, making oxidative addition difficult.[8][13]

    • Solution: For aryl chlorides, a more electron-rich and bulky ligand is required to facilitate oxidative addition.[8] Ligands like the Buchwald dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or Hartwig's ferrocene-based ligands are often necessary.[1][5] Increasing the reaction temperature can also help overcome the activation barrier.

  • Potential Cause: Catalyst Inhibition.

    • Explanation: Certain functional groups on your substrates, such as the nitrogen on a pyridine ring, can coordinate to the palladium center and inhibit its catalytic activity.[11] Similarly, using aryl iodides in polar solvents can lead to the formation of inhibiting iodide salts.[4][9]

    • Solution: For inhibiting substrates like 2-halopyridines, use sterically bulky ligands that shield the palladium center.[11] For aryl iodides, favor less polar solvents like toluene to minimize the solubility and inhibitory effect of the resulting iodide salt.[4][9]

Troubleshooting_Low_Conversion start Problem: Low or No Conversion q1 Is the atmosphere strictly inert and are reagents anhydrous? start->q1 a1 Solution: Improve inert technique. Use dry solvents/reagents. Consider a precatalyst. q1->a1 No q2 What is the Aryl Halide (Ar-X)? q1->q2 Yes s1_yes Yes s1_no No a1->q1 a2 Solution: Use a more electron-rich, bulky ligand (e.g., XPhos). Increase temperature. q2->a2 Ar-Cl q3 Does the substrate have inhibiting groups (e.g., pyridine)? q2->q3 Ar-Br / Ar-I / Ar-OTf s2_cl Ar-Cl s2_br_i Ar-Br / Ar-I a2->q3 a3 Solution: Use a very bulky ligand to shield the Pd center. q3->a3 Yes end Re-evaluate other parameters (base, solvent) q3->end No s3_yes Yes s3_no No a3->end

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My starting materials are consumed, but the yield is low. What are the likely side products?

If starting materials are gone but the product is absent, side reactions are likely consuming your intermediates or product.

  • Potential Cause: Hydrodehalogenation.

    • Explanation: This occurs when the aryl halide is converted to an arene (Ar–H). It often arises from a competing β-hydride elimination pathway from the palladium-amido intermediate, especially if the amine has β-hydrogens.[1][14]

    • Solution: The choice of ligand is crucial. A bulky ligand that accelerates the rate of reductive elimination relative to β-hydride elimination can minimize this side reaction.[15] Sometimes, lowering the reaction temperature can also be beneficial.

  • Potential Cause: Catalyst Decomposition.

    • Explanation: At high temperatures, the palladium catalyst can decompose, forming palladium black and halting the reaction. This is often ligand-dependent.

    • Solution: Screen different ligands. A more robust ligand may be stable at the required temperature. Alternatively, see if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

Q3: How do I choose the right combination of ligand, base, and solvent?

There is no single "magic formula," but guiding principles exist.[4]

  • Ligand Selection: The choice is primarily dictated by the coupling partners.

    • Sterically Hindered Substrates: Require bulky ligands (e.g., XPhos, BrettPhos) to promote C–N bond formation.[1][2][9]

    • Primary Amines: Bidentate ligands like BINAP were early successes, but modern bulky monodentate ligands often give better results.[1] BrettPhos is an excellent choice for primary amines.[9]

    • Aryl Chlorides: Require highly active, electron-rich, and bulky ligands to facilitate the difficult oxidative addition step.[13]

  • Base Selection: The base must be strong enough to deprotonate the amine but not so strong that it reacts with functional groups on your substrates.[8]

    • Strong Bases (NaOtBu, KOtBu, LHMDS): The most common and effective for a wide range of couplings. However, they are incompatible with base-sensitive groups like esters and nitro groups.[8][9]

    • Weaker Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): Used for substrates with sensitive functional groups. Reactions with these bases are often slower and may require higher temperatures or more active catalyst systems.[8]

    • Solubility: The poor solubility of inorganic bases can be an issue. Vigorous stirring is essential. In some cases, a soluble organic base like DBU can be used, though its effectiveness is highly system-dependent.[10][16]

  • Solvent Selection:

    • Common Choices: Toluene, dioxane, and THF are the workhorses.[6] Toluene is often preferred for its high boiling point and poor solubility for byproduct salts.[9]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to palladium and inhibit the reaction and should be avoided.[8][10]

Section 4: Standardized Protocol for Reaction Setup

This general protocol provides a starting point for a small-scale test reaction. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (1-5 mol%), and the base (e.g., NaOtBu, 1.2–2.0 equivalents).[17][18]

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.1–1.2 equivalents) to the tube.

  • Inert Atmosphere: Seal the vessel, and if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1–0.5 M solution with respect to the aryl halide) via syringe.[17]

  • Reaction: Place the sealed reaction in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[11][17]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with a solvent like ethyl acetate and quench with water. Filter through a pad of celite to remove palladium residues. Separate the organic layer, extract the aqueous layer, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude product by flash column chromatography.[17]

Section 5: Reference Tables

Table 1: Guide to Common Ligand Selection
Ligand FamilyExample(s)Typical Applications & Characteristics
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhosHighly active and versatile for a broad scope of substrates, including challenging aryl chlorides and sterically hindered amines.[1][5] BrettPhos is excellent for primary amines.[9]
Ferrocene-Based Josiphos, DPPFBidentate ligands effective for various couplings. DPPF was an early breakthrough for primary amines.[1] Josiphos-type ligands can be used for the direct coupling of ammonia.[1]
Bidentate Phosphines BINAP, XantPhosBINAP was a first-generation ligand for primary amines.[1] XantPhos is a versatile ligand, sometimes effective with milder bases like DBU.[16][19]
Table 2: Guide to Base Selection
BaseTypepKaH (approx.)Common Applications & Notes
NaOtBu / KOtBu Strong Alkoxide~19The most common and broadly effective bases. Can be incompatible with sensitive functional groups (e.g., esters).[8]
LHMDS Strong Amide~26A very strong, non-nucleophilic base. Can provide good tolerance for protic functional groups.[4][9]
K₃PO₄ / Cs₂CO₃ Weaker Inorganic~12.3 / ~10.3Good for substrates with base-sensitive functionalities. Reactions are typically slower.[2][8]

Section 6: References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. --INVALID-LINK--

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. --INVALID-LINK--

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 287-295. --INVALID-LINK--

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem. --INVALID-LINK--

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. --INVALID-LINK--

  • Fors, B. P., & Buchwald, S. L. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Journal of the American Chemical Society, 132(44), 15914-15917. --INVALID-LINK--

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. --INVALID-LINK--

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem. --INVALID-LINK--

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. --INVALID-LINK--

  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. --INVALID-LINK--

  • Optimizing base and solvent for Buchwald-Hartwig amination. (n.d.). Benchchem. --INVALID-LINK--

  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. (n.d.). Benchchem. --INVALID-LINK--

  • Foley, D. P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 91-97. --INVALID-LINK--

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. --INVALID-LINK--

  • Scale-Up Guide: Buchwald-Hartwig Amination. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Tan, W. S., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 6(31), 20499-20508. --INVALID-LINK--

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). R Discovery. --INVALID-LINK--

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. --INVALID-LINK--

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. --INVALID-LINK--

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 403-410. --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. --INVALID-LINK--

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. --INVALID-LINK--

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed 7-Chloroquinolin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloroquinolin-2-amine, a critical intermediate in the synthesis of a wide range of pharmacologically active molecules, including potential anticancer, antimalarial, and antibacterial agents.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during reactions involving this versatile quinoline scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q: What are the primary reactive sites on this compound?

A: this compound has two primary reactive sites. The first is the nucleophilic 2-amino group, which readily participates in reactions like acylation, alkylation, and condensation.[3][4] The second is the 7-chloro position, which can undergo nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann) to form new C-C, C-N, or C-O bonds.[1][5] The electronic properties of the quinoline ring influence the reactivity of both sites.

Q: What are the recommended storage conditions for this compound?

A: To ensure its stability and reactivity, this compound should be stored in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[6] This prevents potential degradation from moisture, light, or oxidation.

Q: What are the key safety precautions when handling quinoline derivatives?

A: Compounds like 7-chloroquinolin-4-ol are known to cause skin and serious eye irritation and may cause respiratory irritation.[7] While specific data for the 2-amino isomer may vary, it is prudent to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[7]

Troubleshooting Guide: Common Experimental Failures

This section addresses specific issues you may encounter during your experiments. A general workflow for troubleshooting is outlined below.

G start Reaction Failed: Low Yield or Impure Product reagent_check 1. Verify Reagent Purity & Integrity - Check starting material (TLC/NMR) - Use fresh, anhydrous solvents - Test catalyst/ligand activity start->reagent_check condition_check 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? reagent_check->condition_check analysis 3. Analyze Crude Reaction Mixture - TLC, LC-MS, or crude NMR - Identify starting materials, product, byproducts condition_check->analysis no_reaction No Reaction: Starting Material Unchanged analysis->no_reaction If only SM is present low_yield Low Yield: Incomplete Conversion analysis->low_yield If SM and Product present side_products Side Products: Multiple Spots on TLC analysis->side_products If multiple new spots optimize 4. Optimize Conditions - Adjust temperature/time - Screen solvents/bases/catalysts - Change reagent stoichiometry no_reaction->optimize low_yield->optimize side_products->optimize protect Consider Protecting Group Strategy side_products->protect

Caption: General troubleshooting workflow for failed reactions.

Category 1: Low or No Product Formation

Q1: My reaction shows no conversion of the starting material. What are the initial checks?

A: When faced with a complete lack of reactivity, a systematic check of your fundamentals is the first step.

  • Reagent Integrity: Verify the purity of your this compound starting material via TLC, melting point, or NMR. Ensure that your coupling partner is also pure and that any reagents like bases (e.g., K₂CO₃, Cs₂CO₃) have not been deactivated by absorbing atmospheric moisture.

  • Solvent Quality: Many coupling reactions are highly sensitive to moisture and oxygen. Use freshly distilled or commercially available anhydrous solvents. Degassing the solvent by sparging with argon or nitrogen before use is critical, especially for palladium-catalyzed reactions.[5]

  • Inert Atmosphere: Ensure all glassware was properly dried and that the reaction was set up and maintained under a positive pressure of an inert gas like argon or nitrogen. Leaks can introduce oxygen, which can deactivate sensitive organometallic catalysts.

  • Catalyst Activity: If using a transition metal catalyst (e.g., a palladium complex), ensure it has not degraded. For solid catalysts, use a fresh bottle or a batch that has been stored properly under inert gas. For catalysts generated in situ, ensure the ligand and metal precursor are of high quality.

Q2: My reaction yield is consistently low. How can I methodically optimize the conditions?

A: Low yield indicates that the reaction is proceeding but is inefficient. A one-factor-at-a-time (OFAT) or Design of Experiments (DoE) approach can identify optimal conditions.[8] Consider screening the following parameters:

ParameterConsiderations & Suggestions
Temperature Some reactions require significant thermal energy to overcome activation barriers. If you are running the reaction at room temperature, try incrementally increasing the heat to 50 °C, 80 °C, or the reflux temperature of the solvent.[9] Conversely, high temperatures can sometimes lead to decomposition, so if you are already at high heat, try lowering it.
Solvent The polarity and coordinating ability of the solvent are crucial. For cross-coupling, polar aprotic solvents like DMF, DMAc, Dioxane, or Toluene are common. For SNAr, solvents like DMF or DMSO are often used.[1] A change in solvent can dramatically alter reaction rates.
Base The choice of base is critical. For cross-coupling, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For reactions involving the amine group, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be necessary to avoid competing reactions.[3]
Concentration Bimolecular reactions can sometimes be accelerated by increasing the concentration of reactants. However, very high concentrations can lead to solubility issues or increased side reactions. Try running the reaction at both half and double your original concentration.

Q3: I am attempting a Buchwald-Hartwig amination at the C7 position, but it is failing. What are common pitfalls?

A: The Buchwald-Hartwig reaction is powerful but sensitive. Common failure points include:

  • Ligand Choice: The ligand is arguably the most critical component. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, DavePhos) are often required for coupling with aryl chlorides.[5] If one ligand fails, screening a panel of others is a standard optimization step.

  • Base Choice: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are common choices. Weaker bases like K₂CO₃ are often insufficient for activating the N-H bond of the amine coupling partner.

  • Catalyst Poisoning: The 2-amino group on your starting material can act as a ligand for the palladium center, potentially inhibiting catalysis. Using a higher catalyst loading (e.g., 2-5 mol%) or a ligand that is less susceptible to displacement might be necessary.

Category 2: Formation of Impurities and Side Products

Q1: I'm observing multiple spots on my TLC plate during an N-alkylation of the 2-amino group. What are the likely side products?

A: A very common side reaction in the N-alkylation of primary amines is over-alkylation.[10] The primary amine starting material reacts to form the secondary amine product, which can then react again with the alkylating agent to form a tertiary amine. This is especially problematic if the secondary amine product is more nucleophilic than the starting primary amine.

G cluster_0 N-Alkylation Pathways A This compound (Primary Amine) B Desired Product (Secondary Amine) A->B + R-X, Base C Side Product (Tertiary Amine) B->C + R-X, Base RX R-X (Alkylating Agent) Base Base

Caption: Competing mono- and di-alkylation pathways.

To mitigate this, you can:

  • Use an Excess of the Amine: Employing a 2 to 5-fold excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.[11]

  • Control Stoichiometry: Use the alkylating agent as the limiting reagent and add it slowly to the reaction mixture to maintain its low concentration.

  • Use Reductive Amination: A more controlled method for mono-alkylation is reductive amination, which involves reacting the amine with an aldehyde or ketone to form an imine, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[11]

Q2: My product appears to decompose during aqueous work-up or column chromatography. How can I improve its stability?

A: Amine-containing compounds can be sensitive to pH.

  • pH Sensitivity: Cyclic aminals, which share features with amine systems, are known to be stable in neutral or basic conditions but can decompose rapidly in acidic media.[12] During an acidic wash (e.g., with 1N HCl) in your work-up, your product may be protonating and becoming water-soluble, or in some cases, degrading. Try a work-up using only saturated sodium bicarbonate or brine washes.

  • Silica Gel: Silica gel is slightly acidic and can cause degradation of sensitive amines during column chromatography. You can neutralize the silica by pre-treating the slurry with a solvent containing 1-2% triethylamine before packing the column. Alternatively, using a different stationary phase like alumina (basic or neutral) may prevent decomposition.

Key Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the formation of an amide by reacting the 2-amino group with an acyl chloride.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acylated product.[1] Characterize by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C7-Position

This protocol is a starting point for forming a C-C bond at the 7-position. Note: Optimization of catalyst, ligand, and base is often required.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir under argon for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the C7-arylated or -alkylated product. Characterize by appropriate spectroscopic methods.

References

removing impurities from 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 7-Chloroquinolin-2-amine

Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities typically originate from the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., a variation of the Friedländer synthesis), these could be substituted 2-aminobenzonitriles or related ketones.[1]

  • Isomeric Byproducts: Positional isomers, such as 5-chloro or 8-chloroquinolin-2-amine, can form if the precursors are not isomerically pure.

  • Over-reaction or Side-Reaction Products: This can include dimers, oxidized species, or products from reactions with the solvent. Amines, in particular, can be susceptible to oxidation over time.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., DMF, ethanol, toluene) and basic or acidic catalysts may persist in the crude product.[1][3]

Q2: What is the best initial strategy for purifying crude this compound?

A2: For most common impurities, a well-executed recrystallization is the most efficient first step. It is excellent for removing small to moderate amounts of impurities, especially those with different solubility profiles. If the crude product is heavily contaminated or contains impurities with very similar solubility, column chromatography is the preferred method. For removing acidic or basic impurities specifically, an acid-base extraction is highly effective.[4][5]

Q3: How can I assess the purity of my final product?

A3: A multi-technique approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing purity as a percentage based on peak area.[6]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities with distinct proton signals. Quantitative NMR (qNMR) can determine purity without needing a specific reference standard.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile impurities.[6][7]

  • Melting Point: A sharp melting range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

General Purification & Analysis Workflow

The following diagram outlines a standard workflow for moving from a crude synthetic product to a final, validated compound.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment crude_product Crude this compound (Post-Reaction Work-up) recrystallization Recrystallization crude_product->recrystallization Primary choice for moderate purity column_chrom Column Chromatography crude_product->column_chrom If highly impure or oily product acid_base Acid-Base Extraction crude_product->acid_base If acidic/basic impurities suspected recrystallization->column_chrom If purity is still low tlc TLC Monitoring recrystallization->tlc column_chrom->tlc acid_base->recrystallization hplc HPLC Analysis tlc->hplc For quantitative check nmr NMR Spectroscopy hplc->nmr Structural Confirmation ms Mass Spectrometry nmr->ms Molecular Weight ID final_product Pure Product (>98%) ms->final_product

Caption: General workflow for purification and analysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: The compound oiled out or failed to crystallize during recrystallization.

Potential Cause Recommended Solution & Explanation
Solvent is too nonpolar. The compound is too soluble even at low temperatures. Solution: Add a more polar "anti-solvent" dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly. Common anti-solvents for amines include hexanes or water.
Cooling was too rapid. Rapid cooling traps impurities and prevents proper crystal lattice formation. Solution: Allow the hot, saturated solution to cool to room temperature undisturbed, followed by further cooling in an ice bath or refrigerator.
Presence of greasy, insoluble impurities. Impurities are preventing crystal nucleation. Solution: Perform a hot filtration. Dissolve the crude product in a minimum of hot solvent, add a small amount of activated carbon to adsorb greasy impurities, and filter the hot solution through a pre-warmed funnel to remove the carbon and other solids before cooling.
Product is inherently low-melting or an oil. The compound may not be a solid at room temperature. Solution: If recrystallization fails, move directly to column chromatography, which separates compounds based on polarity, not crystallinity.[1][8]

Problem 2: TLC plate shows a persistent spot at the baseline.

Potential Cause Recommended Solution & Explanation
Highly polar or ionic impurity. Baseline spots are characteristic of compounds that bind very strongly to the silica gel (a polar stationary phase). This is common for salts. Solution: Perform an acid-base extraction.[5][9] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (like saturated sodium bicarbonate) to remove acidic impurities, or a dilute acidic solution (like 1 M HCl) to remove basic impurities. The amine product itself is basic and will move into the aqueous acid layer, from which it can be recovered.
Incomplete reaction. A starting material may be highly polar. Solution: Review the reaction conditions to ensure it has gone to completion. If not, the impurity must be removed via chromatography or extraction.

Problem 3: Column chromatography yields fractions with mixed components.

Potential Cause Recommended Solution & Explanation
Poor solvent system choice. The eluent polarity is too high, causing all components to elute together, or too low, causing them to remain on the column. Solution: Optimize the eluent system using TLC first. Aim for an Rf value of ~0.3 for the desired compound. A common eluent system for aminoquinolines is a gradient of hexane and ethyl acetate.[1]
Column was overloaded. Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: Use a proper ratio of crude product to silica gel, typically 1:30 to 1:100 by weight, depending on the separation difficulty.
Cracks or channels in the silica gel. Improper packing leads to an uneven solvent front and poor separation. Solution: Pack the column carefully as a slurry to ensure a uniform, homogenous stationary phase.

Troubleshooting Decision Tree

This diagram provides a logical path for selecting a purification strategy based on the initial state of your crude product.

G start Start: Crude this compound check_physical_state What is the physical state? start->check_physical_state solid_node Solid / Crystalline check_physical_state->solid_node Solid oil_node Oil / Gummy Solid check_physical_state->oil_node Oil check_tlc Analyze by TLC. What do you see? tlc_clean One major spot, minor impurities check_tlc->tlc_clean Relatively Clean tlc_complex Multiple spots close together or streaking check_tlc->tlc_complex Complex Mixture tlc_baseline Significant baseline spot check_tlc->tlc_baseline Baseline Impurity check_solubility Is it soluble in common recrystallization solvents? recrystallize Action: Recrystallization check_solubility->recrystallize Yes column Action: Column Chromatography check_solubility->column No solid_node->check_tlc oil_node->column tlc_clean->check_solubility tlc_complex->column acid_base Action: Acid-Base Extraction tlc_baseline->acid_base acid_base->recrystallize Then recrystallize or chromatograph

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This is a standard procedure for purifying moderately pure, solid this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration at this stage.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.[4][5][10][11]

  • Dissolution: Dissolve the crude product (1.0 g) in an organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x 25 mL). The basic amine will be protonated and move into the aqueous layer. The neutral impurities will remain in the organic layer.

  • Isolate Neutral Impurities: The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to recover any neutral compounds.

  • Regenerate Amine: Combine the aqueous layers in a flask and cool in an ice bath. Slowly add a base (e.g., 6 M NaOH) with stirring until the solution is basic (pH > 10), which will precipitate the neutral amine.

  • Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract the precipitated amine back into an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Final Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Flash Column Chromatography

This method is for separating complex mixtures or purifying non-crystalline products.[1][8][12]

  • Adsorbent: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles or cracks are present.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the eluent polarity (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

stability issues and degradation of 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Common Stability Issues

This section addresses specific problems you may encounter during your work with this compound, offering probable causes and actionable solutions based on established chemical principles of quinoline derivatives.

Issue 1: Unexpected Impurities or Degradation Detected in Stored Samples

Question: I've stored my this compound as a solid/in solution, and upon analysis (e.g., by HPLC, LC-MS), I'm observing new, unexpected peaks. What could be happening?

Probable Causes & Solutions:

  • Photodegradation: Chloroquinoline derivatives are known to be sensitive to light. Exposure to UV or even ambient laboratory light can initiate degradation. A primary pathway for related compounds like chloroquine involves the cleavage of the C-Cl bond.[1][2] While some studies on chloroquine show the C-7 chlorine is retained in many products, photodechlorination is possible under aerobic conditions.[3]

    • Solution:

      • Storage: Always store this compound in amber vials or wrap containers with aluminum foil to protect from light.

      • Handling: Conduct experiments under subdued light conditions whenever possible.

      • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.

  • Oxidative Degradation: The amino group on the quinoline ring is susceptible to oxidation, which can be accelerated by air (oxygen), trace metal ions, or oxidizing agents in your solvent. The oxidation of aminoquinolines can lead to the formation of reactive oxygen species and subsequent complex degradation products.[4][5]

    • Solution:

      • High-Purity Solvents: Use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially ethers like THF or dioxane.

      • Antioxidants: For solution-based storage or reactions where it won't interfere, consider adding a small amount of an antioxidant.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA to aqueous solutions can be beneficial.

  • Hydrolysis: The chloro group at the C-7 position can be susceptible to nucleophilic aromatic substitution, including hydrolysis to a hydroxyl group, particularly at elevated temperatures or non-neutral pH.

    • Solution:

      • pH Control: Maintain solutions at a neutral pH unless your experimental protocol requires acidic or basic conditions. Buffer your solutions if necessary.

      • Temperature Control: Store solutions at recommended temperatures, typically 2-8°C for short-term and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.

      • Aprotic Solvents: For long-term storage in solution, consider using aprotic solvents like anhydrous DMSO or DMF.

Experimental Workflow for Investigating Degradation:

start Unexpected Peaks in Analysis storage_cond Review Storage Conditions (Light, Temp, Atmosphere) start->storage_cond solvent_purity Check Solvent Purity (Peroxides, Water Content) start->solvent_purity light Photodegradation Suspected storage_cond->light Light Exposure? oxidation Oxidation Suspected storage_cond->oxidation Air Exposure? hydrolysis Hydrolysis Suspected storage_cond->hydrolysis High Temp/Moisture? solvent_purity->oxidation Peroxides Present? solvent_purity->hydrolysis High Water Content? test_light Run Control Experiment in Dark light->test_light test_inert Run Control Experiment under N2/Ar oxidation->test_inert test_solvent Use Fresh, Anhydrous, Peroxide-Free Solvent oxidation->test_solvent hydrolysis->test_solvent analyze Re-analyze by HPLC/LC-MS test_light->analyze test_inert->analyze test_solvent->analyze

Caption: Troubleshooting workflow for identifying the cause of degradation.

Issue 2: Poor Solubility or Precipitation of the Compound

Question: My this compound is not dissolving well in my chosen solvent, or it's precipitating out of solution during my experiment. What should I do?

Probable Causes & Solutions:

  • Incorrect Solvent Choice: this compound, like many quinoline derivatives, has moderate polarity. Its solubility will vary significantly with the solvent system.

    • Solution:

      • Solvent Screening: Test solubility in a range of solvents. Generally, it will show better solubility in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol) than in non-polar solvents like hexanes.

      • Co-solvents: If you need to use an aqueous buffer, consider using a co-solvent. Start by dissolving the compound in a minimal amount of DMSO or ethanol, and then slowly add it to the stirred aqueous solution.

  • pH-Dependent Solubility: The amino group at the C-2 position is basic. In acidic solutions, this group will be protonated, forming a more polar salt that typically has higher aqueous solubility.

    • Solution:

      • Acidification: If compatible with your experiment, try acidifying your aqueous solvent slightly (e.g., with HCl) to form the hydrochloride salt in situ, which should enhance solubility.

      • Check Final pH: Be aware that adding other components to your solution could alter the pH and cause your compound to precipitate.

  • Temperature Effects: Solubility is generally temperature-dependent.

    • Solution:

      • Gentle Warming: Gently warming the solution can help dissolve the compound. However, be cautious, as elevated temperatures can also accelerate degradation.[6]

      • Supersaturation: If a solution was prepared warm and then cooled, it might become supersaturated and precipitate over time. Ensure you are working below the saturation point at your experimental temperature.

SolventPredicted SolubilityRecommended Use
DMSO HighStock solutions
DMF HighStock solutions, reaction solvent
Methanol/Ethanol ModerateDilutions, some reaction systems
Water Low (at neutral pH)Requires pH adjustment (acidic)
DCM/Chloroform ModerateOrganic synthesis
Hexanes/Toluene Very LowNot recommended for solubilization
Caption: General solvent compatibility for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A: For long-term stability, store the solid compound in a tightly sealed container, protected from light, in a cool, dry place.[7] A desiccator at room temperature or storage in a freezer (-20°C) is recommended. The container should be flushed with an inert gas like argon or nitrogen to displace air and moisture.

Q2: How should I prepare stock solutions? A: Prepare stock solutions in high-purity, anhydrous DMSO or DMF. These solvents are generally suitable for long-term storage. Divide the stock solution into smaller aliquots to avoid repeated freeze-thaw cycles and minimize contamination. Store these aliquots at -20°C or -80°C, protected from light.

Q3: What are the primary degradation pathways I should be aware of? A: Based on studies of related amino- and chloroquinolines, the primary degradation pathways to be concerned about are:

  • Photodegradation: Can involve reactions at the chlorine and amino groups, as well as the quinoline ring itself.[1][2]

  • Oxidation: Primarily at the electron-rich amino group, potentially leading to dimerization or the formation of various oxidation products.[4][8]

  • Hydrolysis: Nucleophilic substitution of the chlorine atom, especially under basic conditions or at high temperatures.

cluster_0 Degradation Pathways cluster_1 Potential Products Compound This compound Photo Photodegradation (Light, O2) Compound->Photo Oxidation Oxidation (Air, Metal Ions) Compound->Oxidation Hydrolysis Hydrolysis (H2O, Heat, pH) Compound->Hydrolysis Dechlorinated Dechlorinated/ Hydroxylated Products Photo->Dechlorinated RingOpened Ring-Opened Fragments Photo->RingOpened Oxidized Oxidized Amino Products/ Dimers Oxidation->Oxidized Hydrolysis->Dechlorinated

References

Technical Support Center: Scaling Up 7-Chloro-4-quinolinamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-chloro-4-quinolinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthesis from the lab bench to pilot and production scales. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-tested experience.

I. Troubleshooting Guide: From Bench to Bulk

Scaling up any chemical synthesis introduces variables that can significantly impact yield, purity, and safety. The synthesis of 7-chloro-4-quinolinamine, a key intermediate for several pharmaceutical agents, is no exception.[1][2] The most common route involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with an amine source. This section tackles specific issues you may encounter.

Issue 1: Low Yields and Incomplete Conversion

Question: My lab-scale synthesis of 7-chloro-4-quinolinamine from 4,7-dichloroquinoline and an amine proceeds with >90% yield, but on a larger scale, the yield has dropped to 60%, with significant starting material remaining. What's going wrong?

Answer: This is a classic scale-up challenge often related to mass and heat transfer limitations.

Potential Causes & Solutions:

  • Inefficient Mixing:

    • Causality: In larger reactors, achieving homogenous mixing is more difficult. Pockets of low reactant concentration can form, slowing down the reaction rate. The formation of solid precipitates can further exacerbate this issue.[3]

    • Troubleshooting:

      • Agitator Design: Ensure the agitator (stirrer) type and speed are appropriate for the reactor geometry and reaction mass viscosity. A simple magnetic stir bar that works in a 1L flask is inadequate for a 100L reactor. Consider using an overhead stirrer with a pitched-blade or anchor-type impeller.

      • Baffling: Use reactors with baffles to improve turbulence and prevent vortex formation, which can impair mixing.

      • Solvent Volume: Increasing the solvent volume can sometimes help, but this has implications for throughput and downstream processing. A careful optimization of the solvent-to-reactant ratio is necessary.

  • Poor Temperature Control:

    • Causality: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to both heat and cool the reaction mixture effectively. Exothermic or endothermic events that are manageable on a small scale can lead to temperature gradients or runaways in a large reactor.

    • Troubleshooting:

      • Jacketed Reactors: Utilize jacketed reactors with a reliable heating/cooling fluid system.

      • Controlled Addition: Instead of adding all reagents at once, implement a controlled, slow addition of one reactant to the other. This is particularly important if the amination reaction is significantly exothermic.

      • Monitoring: Place temperature probes at different points within the reactor to ensure uniform temperature distribution.

  • Reaction Kinetics and Concentration:

    • Causality: While the fundamental kinetics don't change, the effective concentration can be lower due to poor mixing, leading to slower reaction rates.

    • Troubleshooting:

      • Re-optimization: Re-evaluate the optimal temperature and reaction time at the new scale. It's common for larger batches to require longer reaction times to reach completion.

      • Catalyst/Base Concentration: If using a base or catalyst, ensure it is well-dispersed. For solid bases like potassium carbonate, particle size and efficient stirring are critical for its availability in the reaction.[4]

Issue 2: Impurity Profile Changes and Purification Difficulties

Question: On a larger scale, I'm observing a new, significant impurity that was only a trace component in my lab synthesis. Standard recrystallization is no longer effective for achieving the desired purity.

Answer: Changes in impurity profiles are common during scale-up due to localized "hot spots" or prolonged reaction times, leading to side reactions.

Potential Causes & Solutions:

  • Side Reactions:

    • Bis-alkylation/Arylation: A common side reaction is the further reaction of the product (7-chloro-4-quinolinamine) with the starting material or other reactive species, especially if the amine source has multiple reactive sites.[5]

    • Thermal Degradation: Prolonged exposure to high temperatures can cause degradation of starting materials or the product.

    • Troubleshooting:

      • Temperature Control: As mentioned above, strict temperature control is crucial.

      • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine source is common, but a large excess might promote side reactions.

      • Reaction Time: Monitor the reaction progress (e.g., by HPLC, TLC) and quench it as soon as the starting material is consumed to prevent the formation of degradation products.

  • Purification Challenges:

    • Causality: Recrystallization, a common lab technique, can be less efficient at scale. The solubility profile of the desired product and impurities can be problematic in large volumes, leading to co-precipitation.

    • Troubleshooting:

      • Solvent Screening: Perform a thorough screening of anti-solvents and recrystallization solvents. A different solvent system may be required for large-scale purification.

      • pH Adjustment: The basicity of the quinoline nitrogen and the exocyclic amine allows for purification via pH manipulation. Acid-base extractions can be a powerful tool to separate the desired product from non-basic impurities.

      • Slurry Washing: After filtration, washing the filter cake (the crude product) with a well-chosen solvent can remove impurities without dissolving a significant amount of the product.

      • Chromatography: While less desirable for very large scales due to cost, column chromatography may be necessary for high-purity applications.

Issue 3: Work-up and Product Isolation Problems

Question: During the work-up of my multi-kilogram batch, I encountered a persistent emulsion during the aqueous wash, and the product precipitated as a fine, difficult-to-filter solid.

Answer: Physical processing issues like emulsions and poor crystal morphology are frequent scale-up hurdles.

Potential Causes & Solutions:

  • Emulsion Formation:

    • Causality: Vigorous agitation of biphasic (organic-aqueous) systems, especially in the presence of fine solids or surface-active impurities, can lead to stable emulsions.

    • Troubleshooting:

      • Gentle Mixing: Use slower, more deliberate agitation during extractions.

      • Brine Wash: Adding a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[3]

      • Phase Separator: For continuous or large-scale operations, a liquid-liquid separator can be employed.

  • Poor Crystal Morphology:

    • Causality: Rapid precipitation or "crashing out" of the product from solution often leads to fine particles or an amorphous solid that clogs filter media and traps impurities.

    • Troubleshooting:

      • Controlled Crystallization: Cool the solution slowly and with gentle agitation to promote the growth of larger, more easily filterable crystals.

      • Seeding: Adding a small amount of pure product crystals ("seeds") to the supersaturated solution can initiate controlled crystallization.

      • Anti-Solvent Addition: Instead of rapid cooling, consider the slow addition of an anti-solvent to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for synthesizing the 4,7-dichloroquinoline precursor?

A1: The Gould-Jacobs reaction is a well-established and scalable method.[1] It typically starts from m-chloroaniline and diethyl ethoxymethylenemalonate.[6][7][8] The key steps involve:

  • Condensation to form an acrylate intermediate.

  • Thermal cyclization in a high-boiling solvent like Dowtherm A (diphenyl ether).

  • Saponification of the resulting ester.

  • Decarboxylation and chlorination using phosphorus oxychloride (POCl₃).[7] This process has been successfully used on a large scale for the preparation of thousands of pounds of 4,7-dichloroquinoline.[6]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Safety is paramount. Key hazards include:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[9][10]

  • High Temperatures: The use of high-boiling solvents like Dowtherm A (boiling point >250 °C) requires careful temperature control to prevent overheating and potential thermal runaway.[7]

  • Corrosive Reagents: Handling of strong acids (e.g., HCl) and bases (e.g., NaOH) during work-up requires appropriate PPE and materials of construction for the reactor.[9][10][11]

  • Exothermic Reactions: The amination step can be exothermic. A thorough risk assessment, including reaction calorimetry, is advisable before scaling up to understand the thermal profile of the reaction.

Q3: Can I use alternative, "greener" solvents for this synthesis?

A3: While traditional syntheses often use solvents like DMF or high-boiling hydrocarbons, modern approaches are exploring more environmentally friendly options. For the amination step, solvents like DMSO have been used.[12] In some cases, running the reaction neat (without a solvent) using an excess of the amine reactant is possible, which simplifies work-up and reduces solvent waste.[3][13] However, this requires careful temperature control. Microwave-assisted synthesis has also been shown to reduce reaction times and can sometimes be performed in more benign solvents like ethanol.[12] Any new solvent system must be thoroughly validated at a small scale first.

Q4: How can I effectively monitor the reaction progress on a large scale?

A4: In-process controls (IPCs) are critical for large-scale synthesis.

  • Thin-Layer Chromatography (TLC): A quick and simple method, but can be difficult to quantify. Best used for a qualitative assessment of the presence or absence of starting material.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows for accurate determination of the percentage of starting material, product, and impurities. Samples can be taken periodically from the reactor to track the reaction to completion.

  • Gas Chromatography (GC): Useful if the components are sufficiently volatile and thermally stable.

III. Visualizing the Process

Workflow for Troubleshooting Low Yields

The following diagram outlines a logical workflow for diagnosing and addressing low yields during scale-up.

G start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control start->check_temp check_kinetics Review Reaction Time & Stoichiometry start->check_kinetics mixing_issue Poor Agitation / Baffling? check_mixing->mixing_issue temp_issue Hotspots or Gradients? check_temp->temp_issue kinetics_issue Incomplete Conversion? check_kinetics->kinetics_issue mixing_issue->check_temp No improve_agitation Optimize Stirrer Speed/Type Increase Solvent Volume mixing_issue->improve_agitation Yes temp_issue->check_kinetics No improve_temp Implement Slow Addition Use Jacketed Reactor temp_issue->improve_temp Yes improve_kinetics Increase Reaction Time Re-optimize Stoichiometry kinetics_issue->improve_kinetics Yes re_evaluate Re-run at Scale & Monitor improve_agitation->re_evaluate improve_temp->re_evaluate improve_kinetics->re_evaluate

Caption: A troubleshooting flowchart for low-yield issues.

IV. Quantitative Data Summary

Successful scale-up relies on understanding and controlling key parameters. The table below provides typical ranges for the critical amination step of 4,7-dichloroquinoline.

ParameterLab Scale (10-100g)Pilot Scale (1-10kg)Production Scale (>100kg)Key Considerations
Amine Stoichiometry 1.1 - 2.0 equivalents1.1 - 1.5 equivalents1.05 - 1.2 equivalentsExcess amine drives reaction but can complicate purification.
Solvent Volume 10 - 20 mL/g5 - 10 mL/g3 - 7 mL/gHigher dilution aids mixing but reduces throughput.
Temperature 120 - 160 °C130 - 150 °C130 - 145 °CTightly control to prevent side reactions and degradation.[13]
Reaction Time 4 - 12 hours8 - 24 hours12 - 36 hoursLonger times often needed at scale due to heat/mass transfer.
Typical Yield 85 - 95%75 - 90%70 - 85%Yields often decrease slightly with increasing scale.

V. Reference Protocol: Amination of 4,7-Dichloroquinoline

This protocol describes a general procedure for the synthesis of a 7-chloro-4-aminoquinoline derivative, adaptable for scale-up.

Reaction: 4,7-dichloroquinoline + Amine → 7-chloro-4-(substituted)aminoquinoline

Materials:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Alkyl/Aryl Amine (1.2 eq)

  • Solvent (e.g., N-methyl-2-pyrrolidone or neat)

  • Base (e.g., K₂CO₃, optional, depending on amine)

  • Aqueous HCl (for work-up)

  • Aqueous NaOH (for work-up)

  • Organic Solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe with 4,7-dichloroquinoline and the chosen solvent.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen).

  • Reagent Addition: Begin agitation. Slowly add the amine to the reactor over 30-60 minutes. If the reaction is exothermic, control the addition rate to maintain the desired internal temperature.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 130-140 °C) and hold for the required time.

  • Monitoring: Monitor the reaction progress by taking samples periodically for HPLC analysis until the 4,7-dichloroquinoline is consumed (<1%).

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or an appropriate aqueous solution.

  • Work-up:

    • Adjust the pH to acidic (pH 1-2) with aqueous HCl to dissolve the product.

    • Perform an organic wash to remove non-basic impurities.

    • Separate the aqueous layer containing the product salt.

    • Slowly add aqueous NaOH to the aqueous layer to precipitate the free base product. Control the pH to maximize precipitation and purity.

  • Isolation: Filter the precipitated solid. Wash the filter cake with water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.

References

Technical Support Center: Managing Exothermic Reactions in 7-Chloroquinolin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for managing exothermic reactions during the synthesis of 7-Chloroquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into safely and efficiently conducting this synthesis. The information herein is grounded in established chemical principles and practical, field-proven experience.

Introduction: Understanding the Exothermic Risk

The synthesis of this compound, a crucial intermediate in pharmaceutical development, often involves highly exothermic steps. Uncontrolled heat release can lead to dangerous pressure buildup, solvent boiling, side reactions, and ultimately, compromised yield and safety. This guide will focus on the common synthetic routes and provide a troubleshooting framework to mitigate these risks.

The primary methods for synthesizing the target molecule often involve nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[1][2] Each of these pathways presents a unique thermal hazard profile that must be carefully managed.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction temperature is rising uncontrollably during the initial addition of reagents. What's happening and what should I do?

Answer:

This indicates an immediate and rapid exothermic event, likely due to a high initial reaction rate. The primary causes are often related to the rate of reagent addition, inadequate cooling, or improper reagent concentration.

Causality:

  • Rapid Reagent Addition: Adding a key reagent (e.g., a strong base like sodium tert-butoxide in a Buchwald-Hartwig reaction, or the amine itself in a high-temperature SNAr) too quickly doesn't allow the cooling system to dissipate the generated heat effectively.

  • Insufficient Cooling: The cooling bath (ice-water, cryocooler) may not have sufficient capacity for the scale of the reaction, or there may be poor heat transfer through the reactor vessel.

  • High Concentration: Running the reaction at a higher concentration than specified can lead to a more rapid release of heat than the system can handle.

Troubleshooting Protocol:

  • Immediate Action: Cease addition of the reagent immediately. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the heat. Ensure the cooling bath is at its maximum capacity.

  • Review Your Protocol:

    • Addition Rate: For subsequent attempts, utilize a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the critical reagent.

    • Initial Temperature: Start the reaction at a lower temperature than the protocol suggests to create a larger thermal buffer. For example, if the reaction is to be run at room temperature, begin the addition at 0 °C.

    • Dilution: Consider increasing the solvent volume to better manage the heat generated.

Preventative Measures:

  • Always use a reaction calorimeter for scale-up studies to quantify the heat of reaction and determine the maximum safe addition rate.[3][4]

  • Ensure your reaction vessel has adequate surface area for efficient heat exchange. A round-bottom flask in a cooling bath is less efficient than a jacketed reactor.

FAQ 2: I'm observing a sudden temperature spike several hours into my Buchwald-Hartwig amination. What could be the cause?

Answer:

A delayed exotherm in a Buchwald-Hartwig reaction often points to an induction period followed by a rapid catalytic turnover.

Causality:

  • Catalyst Activation: The palladium precatalyst may require an initial period to be reduced to the active Pd(0) species.[5] Once a critical concentration of the active catalyst is formed, the reaction rate can accelerate dramatically, leading to a sudden increase in heat output.

  • Mass Transfer Limitations: In heterogeneous mixtures (e.g., with an insoluble base like K₃PO₄), poor stirring can lead to a localized buildup of reagents. Improved mixing can suddenly increase the reaction rate.

  • Ligand Decomposition: At elevated temperatures, some phosphine ligands can degrade, leading to changes in the catalytic activity and potentially a more active, less controlled catalytic species.

Troubleshooting Protocol:

  • Immediate Cooling: Ensure your cooling system is responsive and can handle a sudden heat load.

  • Stirring: Verify that the stirring is vigorous and efficient to ensure good mixing and heat transfer.

  • Catalyst Choice: Consider using a pre-formed, air-stable Pd(0) catalyst or a G3/G4 precatalyst to bypass the in-situ activation step and achieve a more controlled reaction profile.[6]

Process Flow for Safer Buchwald-Hartwig Amination:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Reagents Charge Reactor with: - 2,7-dichloroquinoline - Amine Source - Solvent Inert Inert Atmosphere (Nitrogen or Argon) Reagents->Inert Cool Cool to 0 °C Inert->Cool Slow_Add_Cat Slowly add catalyst solution via syringe pump Cool->Slow_Add_Cat Catalyst Prepare separate solution of: - Palladium Precatalyst - Ligand Catalyst->Slow_Add_Cat Base Prepare separate slurry of: - Base (e.g., NaOtBu) Slow_Add_Base Slowly add base slurry via syringe pump Base->Slow_Add_Base Slow_Add_Cat->Slow_Add_Base Monitor Monitor Temperature and Conversion Slow_Add_Base->Monitor Warm Allow to slowly warm to RT or target temperature Monitor->Warm Quench Quench Reaction (e.g., with aq. NH4Cl) Warm->Quench Extract Extraction & Purification Quench->Extract caption Controlled Reagent Addition Workflow

Caption: Controlled reagent addition workflow for exothermic reactions.

FAQ 3: My Ullmann condensation requires very high temperatures, and I'm concerned about thermal runaway. How can I improve safety?

Answer:

Traditional Ullmann condensations are notorious for requiring high temperatures (often >180 °C), which inherently increases the risk of thermal runaway.[1][7] Modern approaches can significantly mitigate this.

Causality:

  • High Activation Energy: The classical Ullmann reaction using copper powder has a high activation energy, necessitating high temperatures to proceed at a reasonable rate.[7]

  • Poorly Soluble Catalysts: The heterogeneity of the traditional copper catalyst can lead to inconsistent reaction rates and localized "hot spots."

  • Exothermic Product Formation: The C-N bond formation itself is an exothermic process. At high temperatures, the rate of heat generation can quickly exceed the rate of heat removal.

Troubleshooting Protocol & Preventative Measures:

  • Modern Catalyst Systems: Switch from copper powder to a soluble copper(I) salt (e.g., CuI) with a ligand. Ligands like phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can dramatically lower the required reaction temperature.[8]

  • Solvent Selection: Use a high-boiling point solvent with good thermal conductivity, such as DMSO or NMP, but be aware of their potential for decomposition at very high temperatures.

  • Controlled Dosing: Instead of adding all reagents at once and heating, consider a semi-batch process where one of the reactants is added slowly to the hot reaction mixture. This allows for better control over the rate of heat generation.

Quantitative Data for Safer Aminations:

ParameterTraditional SNAr / UllmannModern Buchwald-HartwigKey Advantage
Temperature 120-220 °C[1][9]25-100 °C[6][10]Lower energy input, reduced risk of runaway.
Catalyst Stoichiometric CopperCatalytic Palladium (0.1-5 mol%)[6]Lower metal contamination, more efficient.
Base Often requires strong baseWide range of bases possible (e.g., carbonates for sensitive substrates)[10]Greater functional group tolerance.
Solvent High-boiling polar aprotic (e.g., NMP, DMF)[1]Ethereal (e.g., Dioxane, THF) or Aromatic (e.g., Toluene)[10]Easier to remove during workup.
FAQ 4: Can I use microwave synthesis to control the reaction?

Answer:

Yes, microwave-assisted synthesis can be an excellent tool for controlling the synthesis of this compound, often leading to higher yields and shorter reaction times.[11][12]

Causality & Benefits:

  • Direct Molecular Heating: Microwaves heat the reaction mixture volumetrically and directly, leading to rapid and uniform temperature increases. This avoids the slow heat transfer through vessel walls seen with conventional heating, which can create hot spots.

  • Precise Temperature Control: Modern microwave reactors have internal fiber-optic temperature probes and sophisticated power modulation, allowing for precise maintenance of the set temperature and preventing dangerous overshooting.

  • Rate Acceleration: The rapid heating can accelerate the reaction rate, often allowing the use of lower overall temperatures or shorter reaction times, which minimizes the potential for side reactions and decomposition.[12]

Experimental Protocol: Microwave-Assisted Amination

  • Vessel Preparation: In a dedicated microwave reaction vial, combine 2,7-dichloroquinoline (1 equiv.), the desired amine (1.2-2 equiv.), a suitable base (e.g., K₂CO₃, 2 equiv.), and a high-boiling point solvent (e.g., DMF, DMSO).

  • Catalyst Addition: If using a catalyzed reaction (e.g., Buchwald-Hartwig), add the palladium catalyst and ligand.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Parameters:

    • Set the target temperature (e.g., 120-150 °C).

    • Set a maximum pressure limit (e.g., 20 bar).

    • Set the reaction time (e.g., 15-60 minutes).

    • Enable variable power and magnetic stirring.

  • Execution: Run the reaction in the microwave synthesizer. The instrument will automatically adjust power to maintain the set temperature.

  • Cooling & Workup: After the reaction is complete, the vessel is cooled with compressed air before opening. Proceed with standard aqueous workup and purification.

Decision Tree for Troubleshooting Exothermic Events:

G cluster_early Early Stage Troubleshooting cluster_late Late Stage Troubleshooting start Exothermic Event Observed (Rapid Temperature Rise) q1 When did it occur? start->q1 ans1_early During Reagent Addition q1->ans1_early Early ans1_late After Induction Period q1->ans1_late Late cause_early Probable Causes: - Addition too fast - Insufficient cooling - Too concentrated ans1_early->cause_early cause_late Probable Causes: - Catalyst activation delay - Poor mixing (mass transfer) - Ligand degradation ans1_late->cause_late action_early Corrective Actions: 1. Stop addition 2. Enhance cooling 3. Dilute if possible cause_early->action_early prevention_early Prevention: - Use syringe pump for addition - Start at lower temp - Increase solvent volume action_early->prevention_early action_late Corrective Actions: 1. Maximize cooling 2. Increase stir rate cause_late->action_late prevention_late Prevention: - Use pre-activated catalyst - Ensure vigorous stirring - Choose thermally stable ligand action_late->prevention_late caption Troubleshooting Exothermic Events

Caption: A decision tree for troubleshooting exothermic events.

References

Technical Support Center: Purification of 7-Chloroquinolin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography of this important chemical intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to optimize your purification process effectively.

Introduction: The Challenge of Purifying Aminoquinolines

This compound, like many amino-substituted heterocyclic compounds, presents a unique set of challenges during purification by silica gel chromatography. The basicity of the amino group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in several common issues:

  • Peak Tailing: The compound streaks down the column, leading to broad fractions and poor separation from impurities.

  • Irreversible Adsorption: A portion of the compound may bind so strongly to the silica that it cannot be eluted, resulting in low recovery.

  • Compound Degradation: The acidic nature of the silica gel can potentially degrade sensitive molecules.

This guide will provide you with the necessary tools to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when planning the column chromatography of this compound.

Q1: What is the best stationary phase for the purification of this compound?

While standard silica gel is the most common stationary phase, its acidic nature can be problematic for amines.[1] For this compound, you have several options:

  • Deactivated Silica Gel: This is often the first and most straightforward approach. You can neutralize the acidic silanol groups by incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase.[1][2] A typical concentration is 0.5-2% TEA in the eluent.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3] Basic or neutral alumina can prevent the strong binding and potential degradation of your amine.

  • Amine-functionalized Silica: This specialized stationary phase has an amine-modified surface that provides a more inert environment for basic compounds, often leading to improved peak shape and separation.[4]

  • Reversed-Phase Silica (C18): If your compound and its impurities have sufficient non-polar character, reversed-phase chromatography can be an excellent choice to avoid the issues associated with silica gel.[3]

Q2: How do I choose the right mobile phase (eluent)?

The selection of the mobile phase is critical for achieving good separation. A good starting point is to use a solvent system of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For more polar compounds, a system of dichloromethane (DCM) and methanol (MeOH) can be effective.[1][5]

When working with this compound on silica gel, it is highly recommended to add a basic modifier to your eluent to improve the chromatography.[1][6]

  • Triethylamine (TEA) or Pyridine: Adding 0.5-2% of TEA or pyridine to your solvent system can significantly reduce peak tailing.[1][3]

  • Ammonia: A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as a polar component in your eluent system, which is particularly effective for eluting strongly bound amines.[4] For instance, a mobile phase of 10% of a (10% NH4OH in MeOH) solution in dichloromethane has been used for polar amines.[7]

Q3: How can I predict the right solvent system using Thin Layer Chromatography (TLC)?

TLC is an indispensable tool for developing your column chromatography method.

  • Spot your crude material on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or DCM:MeOH).

  • Incorporate a basic modifier (like 0.5-2% TEA) into your TLC developing solvent to better mimic the conditions in your column.[2]

  • Aim for a retention factor (Rf) of your desired compound between 0.2 and 0.4 for optimal separation on the column.[5]

Troubleshooting Guide

Even with careful planning, you may encounter issues during your purification. This section provides a systematic approach to troubleshooting common problems.

Issue 1: My compound is not moving off the baseline on the TLC plate or is stuck on the column.

  • Cause: The compound is too polar for the current solvent system and is strongly adsorbed to the stationary phase. This is a common issue with amines on silica gel.[5][8]

  • Solution:

    • Increase the polarity of your mobile phase. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol).

    • Add a basic modifier. If you haven't already, add 0.5-2% triethylamine or a similar base to your eluent. This will compete with your amine for binding to the acidic sites on the silica gel, facilitating its elution.[1]

    • Consider a more potent polar solvent. For very polar compounds, a gradient of methanol in dichloromethane is often effective.[5] A mobile phase containing ammonium hydroxide in methanol can also be used to elute strongly bound amines.[7]

    • Switch to a different stationary phase. If increasing solvent polarity isn't effective or leads to co-elution of impurities, consider using alumina or amine-functionalized silica.[3][4]

Issue 2: My compound is streaking or tailing badly on the column, leading to poor separation.

  • Cause: This is a classic sign of strong interaction between the basic amine and the acidic silica gel.[3]

  • Solution:

    • Add a basic modifier. As with the issue of a compound not moving, adding triethylamine or pyridine to your eluent is the most common and effective solution to reduce tailing.[3]

    • Deactivate the silica gel before packing. You can prepare a slurry of your silica gel in the mobile phase containing the basic modifier before packing the column. This ensures the silica is neutralized before your compound is introduced.[3]

    • Run the column faster. Minimizing the contact time between your compound and the silica gel can sometimes reduce tailing and potential degradation.[3]

    • Use an alternative stationary phase. Amine-functionalized silica is specifically designed to prevent these interactions and will often provide much sharper peaks for amines.[4]

Issue 3: I am getting a low yield of my purified compound.

  • Cause: This could be due to irreversible adsorption of your compound onto the silica gel or decomposition during the purification process.[1][5]

  • Solution:

    • Test for stability on silica. Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any new spots (decomposition products) have appeared.

    • Use a deactivated stationary phase. Employing alumina, amine-functionalized silica, or adding a base to your eluent for standard silica can prevent both strong binding and degradation.[1][3][4]

    • Flush the column with a very polar solvent. At the end of your purification, you can try to wash the column with a strong solvent system, such as 10-20% methanol in dichloromethane with 1% ammonium hydroxide, to recover any remaining compound.

Summary of Recommended Starting Conditions

The following table provides a starting point for the purification of this compound. These conditions should be optimized using TLC prior to running the column.

ParameterRecommendationRationale
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)Standard and widely available.
Mobile Phase Modifier 0.5-2% Triethylamine (TEA) or PyridineTo neutralize acidic silanol groups and prevent tailing.[1][3]
Initial Mobile Phase Hexanes:Ethyl Acetate (e.g., 9:1 to 1:1) or Dichloromethane:Methanol (e.g., 99:1 to 95:5)Start with a less polar system and gradually increase polarity.
Loading Technique Dry loadingAdsorbing the crude material onto a small amount of silica gel before adding it to the column often results in better separation.[9]
TLC Analysis Use the same solvent system as the column, including the basic modifier.To accurately predict the behavior of the compound on the column.[2]

Experimental Workflow: Step-by-Step Guide

Here is a detailed protocol for the purification of this compound using column chromatography with a basic modifier.

1. Preparation of the Mobile Phase:

  • Prepare your chosen solvent system (e.g., hexanes:ethyl acetate).

  • Add 0.5-2% triethylamine to the mobile phase and mix thoroughly.

2. Packing the Column (Slurry Method):

  • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.

  • Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure.

  • Ensure the packing is uniform and free of air bubbles.

  • Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

  • Carefully add this powder to the top of your packed column.

4. Elution and Fraction Collection:

  • Begin eluting with your initial mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Collect fractions and monitor them by TLC to identify those containing your pure product.

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator. The triethylamine is volatile and should be removed during this process.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering common issues during the column chromatography of this compound.

Troubleshooting_Workflow start Start Purification tlc_dev Develop TLC with Mobile Phase + 0.5-2% TEA start->tlc_dev rf_check Is Rf of Product 0.2-0.4? tlc_dev->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No run_column Run Column with Optimized Mobile Phase + TEA rf_check->run_column Yes adjust_polarity->tlc_dev monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions issue_check Encounter Issue? monitor_fractions->issue_check no_movement Issue: Product Stuck on Column issue_check->no_movement Yes, Stuck tailing Issue: Severe Tailing/ Poor Separation issue_check->tailing Yes, Tailing low_yield Issue: Low Yield issue_check->low_yield Yes, Low Yield success Pure Product Isolated issue_check->success No increase_polarity Increase Eluent Polarity no_movement->increase_polarity add_base Ensure TEA/Base is in Eluent tailing->add_base alt_stationary Consider Alumina or Amine-Functionalized Silica low_yield->alt_stationary increase_polarity->run_column add_base->run_column alt_stationary->start

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: 7-Chloroquinolin-2-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimer Formation and Other Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloroquinolin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions, with a primary focus on the prevention of unwanted dimer formation. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you optimize your synthetic routes.

I. Understanding the Challenge: The "Dimer" Byproduct

In palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the formation of a biaryl byproduct, often referred to as a "dimer" or "homo-coupling product," is a common side reaction.[1][2] This occurs when two molecules of the this compound starting material (or its derivatives) couple with each other instead of the desired coupling partner. This not only consumes the starting material and reduces the yield of the target product but also complicates purification.

The formation of these dimers can be influenced by several factors, including the choice of catalyst, ligands, base, solvent, and reaction temperature. Understanding the interplay of these parameters is key to minimizing this unwanted side reaction.

II. Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section is designed to help you diagnose and resolve issues related to dimer formation and other common problems in your this compound reactions.

dot

Caption: Troubleshooting workflow for addressing high dimer formation.

Issue: Significant Dimer Formation in Buchwald-Hartwig Amination

Q: I am attempting an N-arylation of this compound and observing a significant amount of the homo-coupled dimer. What is the likely cause and how can I fix it?

A: High dimer formation in Buchwald-Hartwig amination often points to a catalytic cycle that favors the self-coupling of the starting material over the desired cross-coupling. This can be due to several factors related to the reaction components.

Causality and Solutions:

  • Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center.

    • Insight: Insufficiently bulky ligands can allow two molecules of the palladium-activated quinolinamine to approach each other, leading to dimerization.

    • Recommendation: Switch to bulkier, electron-rich phosphine ligands. Ligands like XPhos , SPhos , or BrettPhos have been shown to improve reaction efficiency and can sterically hinder the formation of the dimer.[3] Bidentate phosphine ligands like BINAP or dppf can also be effective as they are believed to prevent the formation of palladium iodide dimers that can slow down the desired reaction.[1]

  • Base Selection: The strength and nature of the base are crucial.

    • Insight: Strong, poorly soluble bases can lead to localized high concentrations that may promote side reactions. Very strong bases like sodium tert-butoxide (NaOtBu) can sometimes be too aggressive, leading to decomposition or undesired side reactions, although they often provide the highest reaction rates.[4]

    • Recommendation: Consider switching to a weaker, more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that offer good functional group tolerance and can minimize side reactions.[4] For substrates sensitive to strong inorganic bases, a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be a good option.

  • Catalyst and Pre-catalyst: The source of palladium and its initial state can impact the reaction's cleanliness.

    • Insight: Using palladium sources like Pd(OAc)₂ directly can sometimes lead to inconsistent formation of the active Pd(0) species, potentially favoring side reactions.

    • Recommendation: Employ a pre-formed palladium pre-catalyst. These are designed to generate the active catalytic species more cleanly and efficiently.

dot

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 7-Chloroquinolin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Chloroquinolin-2-amine

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, this compound serves as a critical intermediate and a valuable building block for the synthesis of compounds with diverse biological activities, including potential applications as anticancer and antimicrobial agents. The strategic placement of the chloro group at the 7-position and the amine at the 2-position provides two distinct points for further chemical modification, enabling the creation of extensive compound libraries for drug discovery.

This guide provides a comparative analysis of the principal synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of three prominent strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route based on their specific experimental and economic constraints.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a leaving group on an aromatic ring by a nucleophile is a fundamental approach. In the quinoline system, the carbon at the 2-position is electron-deficient due to the inductive effect of the adjacent ring nitrogen, making it susceptible to nucleophilic attack, particularly when a good leaving group like a chloride is present.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. An amine nucleophile attacks the C2 carbon of 2,7-dichloroquinoline, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing nature of the quinoline nitrogen is crucial for stabilizing this intermediate. Aromaticity is subsequently restored through the expulsion of the chloride leaving group, yielding the this compound product.[3] Due to the higher electrophilicity of the C2 position compared to C7, selective mono-amination can often be achieved.

SNAr_Mechanism Reactants 2,7-Dichloroquinoline + NH₃ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Addition) Product This compound + HCl Intermediate->Product Leaving Group Expulsion (Elimination)

Caption: The Addition-Elimination mechanism for SNAr.

Experimental Protocol: SNAr Amination
  • Setup: To a high-pressure reaction vessel, add 2,7-dichloroquinoline (1.0 equiv).

  • Reagents: Add a solution of ammonia in a suitable solvent, such as ethanol or 1,4-dioxane (e.g., 7N NH₃ in MeOH, 10-20 equiv).

  • Reaction: Seal the vessel tightly and heat the mixture to 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Workup: After cooling the vessel to room temperature, carefully vent the excess ammonia pressure in a fume hood.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Purify the residue by dissolving it in an appropriate organic solvent (e.g., dichloromethane) and washing with a basic aqueous solution (e.g., saturated NaHCO₃) to remove any formed HCl. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[4] It offers a milder and more general alternative to traditional methods, with broad functional group tolerance.[5]

Mechanistic Rationale

This reaction involves a catalytic cycle initiated by the oxidative addition of the C-Cl bond of 2,7-dichloroquinoline to a Pd(0) complex.[6] This is followed by the coordination of the amine (or an ammonia equivalent) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, stabilizing the palladium complexes and facilitating the key steps.[7]

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl + Ar-Cl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L₂Pd(II)(Aryl)(NH₃)]⁺Cl⁻ Amine_Coord->PdII_Amine + NH₃ Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Aryl)(NH₂) Deprotonation->PdII_Amido - Base-H⁺Cl⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NH₂) Released

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,7-dichloroquinoline (1.0 equiv), a palladium precursor such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like XPhos or BrettPhos (2-10 mol%).

  • Reagents: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv). An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide (LiHMDS), is used as the nitrogen source.[7]

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Method 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder temperatures with the aid of specific ligands.[8][9]

Mechanistic Rationale

The precise mechanism of the Ullmann condensation is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction likely begins with the formation of a copper(I)-amido species from the amine and the Cu(I) catalyst. This complex then undergoes oxidative addition with the aryl halide (2,7-dichloroquinoline) to form a Cu(III) intermediate. Reductive elimination from this intermediate forges the new C-N bond and regenerates a Cu(I) species, which re-enters the catalytic cycle.[10]

Ullmann_Condensation Start Cu(I) Catalyst + Amine CuAmide Cu(I)-Amido Complex Start->CuAmide OxAdd Oxidative Addition with Ar-Cl CuAmide->OxAdd CuIII Cu(III) Intermediate [Ar-Cu(III)-NH₂-Cl] OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim Product Product (Ar-NH₂) Released RedElim->Product Regen Catalyst Regenerated Product->Regen

Caption: A simplified mechanism for the Ullmann Condensation.

Experimental Protocol: Ullmann Condensation
  • Setup: Combine 2,7-dichloroquinoline (1.0 equiv), a copper(I) salt such as copper(I) iodide (CuI, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv) in a reaction flask.

  • Reagents: Add the amine source, which can be aqueous ammonia or an ammonia surrogate.

  • Solvent: Add a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 110-190 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-36 hours).

  • Workup: Cool the reaction mixture and dilute with water.

  • Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove the solvent and salts. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude material is purified by silica gel column chromatography.

Comparative Performance Analysis

The choice of synthetic method depends on a balance of factors including cost, scale, available equipment, and the need for functional group tolerance.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Catalyst None (Reagent-driven)Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)
Key Reagents Ammonia source (e.g., NH₃ in MeOH)Phosphine Ligand, Strong Base (NaOtBu)Ligand (e.g., Phenanthroline), Base (K₂CO₃)
Typical Temp. High (120-150 °C)Moderate (80-110 °C)High (110-190 °C)
Reaction Time Long (12-24 h)Short to Moderate (2-12 h)Long (12-36 h)
Typical Yields Moderate to GoodGood to ExcellentVariable (Moderate to Good)
Functional Group Tol. Limited (sensitive to strong nucleophiles/bases)ExcellentGood (improving with modern ligands)
Cost Low (inexpensive reagents)High (Palladium catalyst and ligands)Moderate (Copper is cheaper than Palladium)
Safety/Handling Requires high-pressure vesselRequires inert atmosphere techniquesHigh boiling point, potentially toxic solvents

Conclusion and Recommendations

Each method for the synthesis of this compound presents a unique set of advantages and challenges.

  • Nucleophilic Aromatic Substitution (SNAr) is the most economically viable route, especially for large-scale synthesis, due to its use of inexpensive reagents and the absence of metal catalysts. However, it is hampered by the need for high temperatures and pressures, and its scope can be limited.

  • Buchwald-Hartwig Amination stands out as the most versatile and efficient method.[4][5] Its mild reaction conditions, high yields, and exceptional tolerance for a wide range of functional groups make it the preferred choice for medicinal chemistry applications where substrate diversity and reliability are paramount. The primary drawback is the high cost of the palladium catalyst and specialized phosphine ligands.

  • Ullmann Condensation offers a middle ground.[8] It is more cost-effective than the Buchwald-Hartwig reaction as it uses an earth-abundant copper catalyst. While traditionally requiring harsh conditions, modern ligand development has made it a more attractive and viable alternative to palladium-catalyzed methods, though it may still require higher temperatures and longer reaction times.

For academic research and early-stage drug discovery, the Buchwald-Hartwig amination is often the superior choice due to its reliability and broad scope. For process chemistry and large-scale manufacturing where cost is a major driver, optimizing the classical SNAr reaction is likely the most practical approach. The Ullmann condensation serves as a valuable alternative when palladium-based methods are not feasible due to cost or metal contamination concerns.

References

Introduction: The Quinoline Scaffold and the Critical Role of Isomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 7-Chloroquinolin-2-amine and Its Isomers

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] The therapeutic efficacy of a quinoline derivative is not solely determined by the types of functional groups attached but is profoundly influenced by their specific positions on the ring. This concept of constitutional isomerism is central to drug design, as even a minor shift in a substituent's location can dramatically alter a molecule's interaction with biological targets, thereby modifying its potency, selectivity, and overall pharmacological profile.

This guide provides a detailed comparative analysis of the biological activity of this compound, focusing on how its properties stack up against other positional isomers. We will dissect the structure-activity relationships (SAR) that govern the efficacy of these compounds, particularly in the realms of oncology and infectious diseases, supported by experimental data and established protocols.

The 7-Chloro Substituent: An Anchor for Potency

In the landscape of quinoline-based drugs, the presence of a chlorine atom at the C-7 position is a recurring and often essential feature for high potency, especially in antimalarial agents.[4] The archetypal 4-aminoquinoline drug, Chloroquine, owes much of its activity to this 7-chloro group.[5] This electron-withdrawing group is considered optimal for activity, and its replacement with an electron-donating group, such as a methyl group, can lead to a complete loss of antimalarial efficacy.[4] This principle establishes the 7-chloroquinoline core as a "privileged scaffold," a molecular framework that provides a high-affinity starting point for developing potent bioactive agents.

The Influence of the Amino Group Position: A Comparative Analysis

While the 7-chloro group often serves as an anchor, the biological activity profile is critically modulated by the position of the amino group. The varied placement of this group leads to isomers with distinct therapeutic potentials.

Anticancer Activity

Quinoline derivatives are widely explored as anticancer agents due to their diverse mechanisms of action, including the inhibition of protein kinases, modulation of epigenetic targets, and disruption of cell cycle progression.[6] The positioning of the amino and chloro groups significantly impacts this cytotoxicity.

This compound vs. Other Isomers:

While direct, side-by-side comparative studies of all chloro-amino-quinoline isomers are not extensively documented in a single report, a strong understanding of their relative activities can be synthesized from the broader literature on structure-activity relationships.

  • 2-Amino Substituted Quinolines: The presence of a substituent at the C-2 position, often an aryl ring, is frequently associated with good anticancer activity.[7][8] Studies on 2-arylquinoline derivatives have shown potent and selective cytotoxicity against various cancer cell lines, including HeLa (cervical), PC3 (prostate), and MCF-7 (breast).[8] The lipophilicity conferred by the C-2 substituent often correlates with enhanced cytotoxic effects.[8]

  • 4-Amino Substituted Quinolines: The 7-chloro-4-aminoquinoline nucleus is a well-established pharmacophore. Hybrids incorporating this structure have demonstrated significant cytostatic activity against a broad panel of human cancer cell lines, with some compounds showing GI₅₀ (50% growth inhibition) values in the sub-micromolar range, at times exceeding the potency of standard drugs like Adriamycin.[9]

  • Derivatives and Hybrids: Numerous studies focus on synthesizing novel derivatives from the 7-chloroquinoline scaffold. For instance, 7-chloroquinoline hydrazones have shown potent, broad-spectrum cytotoxic activity against 60 cancer cell lines, establishing this class of compounds as promising experimental drugs.[10] Other hybrids, such as those incorporating benzenesulfonamide, have also yielded compounds with significant anticancer activity against lung, cervical, colorectal, and breast cancer cell lines.[11]

The data suggests that while the 7-chloroquinoline backbone is a strong foundation for anticancer activity, the functional group at the C-4 position is often more extensively explored and validated for high potency compared to the C-2 position. However, C-2 substitution remains a viable strategy for developing effective cytotoxic agents.[8]

Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ in µM) of Various Chloroquinoline Derivatives

Compound ClassCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
7-Chloroquinoline-Pyrazoline Hybrid (Cmpd 30)UACC-62 (Melanoma)0.05[9]
7-Chloroquinoline-Pyrazoline Hybrid (Cmpd 30)KAKI-1 (Kidney)0.68[9]
Substituted 2-Arylquinoline (Cmpd 13)HeLa (Cervical)8.3[8]
7-Chloroquinoline-Triazole Hybrid (Cmpd 9)MCF-7 (Breast)7.54[2][12]
7-Chloroquinoline-Triazole Hybrid (Cmpd 9)HCT-116 (Colon)21.41[2][12]
7-Chloroquinoline-Triazole Hybrid (Cmpd 9)HeLa (Cervical)21.41[2][12]
MBHA/7-Chloroquinoline Hybrid (Cmpd 14)HL-60 (Leukemia)4.60[13]
Antimalarial Activity

The fight against malaria has been historically reliant on quinoline-based drugs. The mechanism of action for chloroquine involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme into hemozoin.[14] This leads to a buildup of toxic heme, ultimately killing the parasite.[14]

The SAR for antimalarial activity is exceptionally well-defined and stringent:

  • The Primacy of the 4-Amino Position: A dialkylaminoalkyl side chain at the C-4 position is considered essential for optimal antimalarial activity, as seen in chloroquine.[4][5] The tertiary amine in this side chain is critical.[5]

  • The Role of the 7-Chloro Group: As previously mentioned, the 7-chloro group is vital. Its absence or replacement significantly diminishes or abolishes activity.[4][5]

  • Other Positions: Substitution at the C-3 or C-8 positions with a methyl group has been shown to reduce or abolish activity, respectively.[5]

Given these strict SAR requirements, This compound is expected to have significantly lower antimalarial activity compared to its 4-amino isomer, Chloroquine. While many novel 7-chloroquinoline derivatives show some level of antimalarial activity, those based on the 4-amino scaffold remain the most potent.[2][15] For example, novel 7-chloroquinoline-triazole derivatives displayed IC₅₀ values against Plasmodium falciparum in the range of 11.92–79.71 μM, whereas Chloroquine's IC₅₀ is approximately 0.18 μM against sensitive strains.[2][16]

Enzyme Inhibition

The biological activity of quinoline derivatives is often mediated by their ability to inhibit specific enzymes.

  • PI3K Inhibition: Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions like growth, proliferation, and survival. Their signaling pathway is often dysregulated in cancer, making them a key therapeutic target.[11] Molecular docking studies have suggested that novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety may exert their anticancer effects through the inhibition of the PI3K enzyme.[11]

  • Cytochrome P450 Inhibition: Chloroquine has been shown to selectively inhibit the activity of CYP2D6, a key enzyme in human drug metabolism.[17] This effect is modest but indicates a potential for drug-drug interactions when co-administered with other drugs that are substrates for this enzyme.[17] The specific inhibitory profiles of different chloro-amino-quinoline isomers on various enzymes are an area requiring further investigation but highlight another dimension of their biological activity.

Visualizing Structures and Workflows

Isomeric Structures

The precise placement of the chloro and amino groups on the quinoline scaffold dictates the molecule's properties.

Caption: Key positional isomers of chloro-amino-quinoline.

PI3K Signaling Pathway Inhibition

A potential mechanism for the anticancer activity of some quinoline derivatives is the inhibition of the PI3K/Akt signaling pathway, which prevents downstream effects that promote cell survival and proliferation.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Quinoline Quinoline Inhibitor Quinoline->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Experimental Protocols: Assessing Cytotoxicity

To provide actionable insights for researchers, we outline a standard, self-validating protocol for determining the cytotoxic activity of quinoline isomers.

MTT Cell Proliferation Assay

This colorimetric assay is a widely accepted method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.[18] It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. This insoluble product is then solubilized, and its concentration is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Preparation: Prepare a stock solution of the test isomer (e.g., this compound) in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced toxicity.[18]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[18] The duration depends on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[18] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[18] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

MTT Assay Workflow Diagram

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The position of the amino group on the 7-chloroquinoline scaffold is a critical determinant of biological activity. Structure-activity relationship studies consistently demonstrate that the 7-chloro-4-aminoquinoline framework is superior for potent antimalarial activity, a principle that has guided drug development for decades.[4][5] In the context of anticancer research, the 4-amino isomer also serves as the basis for highly potent cytotoxic compounds.[9]

While perhaps less explored, This compound and its derivatives represent a valid and promising avenue for the development of novel therapeutics, particularly in oncology.[8] The demonstrated activity of 2-substituted quinolines suggests that this isomeric scaffold can be effectively functionalized to produce selective and potent anticancer agents. The key takeaway for researchers is that while different isomers may share a common molecular formula, their distinct three-dimensional structures lead to divergent pharmacological profiles. Future research should focus on systematic, head-to-head comparisons of these isomers against a wide range of biological targets to fully unlock their therapeutic potential and identify the optimal structural configurations for treating specific diseases.

References

A Comparative Guide to the Spectroscopic Analysis of 7-Chloroquinolin-2-amine for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative framework for the structural elucidation of 7-Chloroquinolin-2-amine, a key heterocyclic scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal reasoning behind experimental choices. We will explore how a multi-spectroscopic approach—leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—creates a self-validating system for absolute structural confirmation, comparing expected data with established principles and data from analogous compounds.

The Imperative of Structural Integrity

In the synthesis of novel chemical entities, particularly heterocyclic amines, absolute certainty of the molecular structure is paramount. Isomeric impurities or incorrect substitution patterns can drastically alter pharmacological activity, toxicity, and material properties. This compound, with its distinct arrangement of a chloro-substituent and an amino group on the quinoline core, presents a clear case for a rigorous, multi-faceted analytical approach. This guide details the integrated workflow required to confirm its identity beyond any reasonable doubt.

cluster_workflow Integrated Spectroscopic Workflow Start Synthesized & Purified This compound IR FT-IR Spectroscopy (Functional Group Identification) Start->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Skeleton) Start->NMR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS Analysis Data Integration & Comparative Analysis IR->Analysis NMR->Analysis MS->Analysis Confirmation Unambiguous Structural Confirmation Analysis->Confirmation

Caption: Integrated workflow for the structural confirmation of this compound.

Molecular Blueprint: Key Structural Features

Understanding the expected spectroscopic behavior begins with the molecule itself. The structure of this compound contains several key features that will produce characteristic signals across different analytical techniques.

Caption: Structure of this compound with atom numbering for NMR assignment.

Key features to be validated include:

  • Primary Aromatic Amine (-NH₂): Expected to show characteristic stretches in IR and a distinct signal in ¹H NMR.

  • Quinoline Core: A bicyclic aromatic system that dictates the chemical shifts and coupling patterns of the five aromatic protons.

  • C-Cl Bond: The chloro-substituent will influence the electronic environment of the benzene ring and provide a definitive isotopic signature in mass spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy serves as the first-pass analysis to confirm the presence of key functional groups. The causality for this choice rests on its ability to quickly verify the successful incorporation of the amino group and the integrity of the aromatic system.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the purified, dry this compound powder is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet is acquired first for subtraction.

Data Comparison & Interpretation

The experimental spectrum is compared against known absorption frequencies for its constituent functional groups.[1][2]

Functional GroupExpected Absorption Range (cm⁻¹)Rationale & Causality
N-H Stretch3450–3250 (two sharp bands)Primary amines (R-NH₂) exhibit two distinct stretching vibrations: an asymmetric and a symmetric stretch.[3][4] The presence of two sharp peaks in this region is a strong indicator of the -NH₂ group, distinguishing it from a secondary amine (one peak) or tertiary amine (no peak).
N-H Bend (Scissoring)1650–1580This bending vibration is characteristic of primary amines and further confirms the presence of the -NH₂ group.[5]
Aromatic C=C Stretch1600–1450Multiple sharp bands in this region are indicative of the quinoline ring's aromatic C=C bond vibrations.
Aromatic C-H Stretch3100–3000Absorption just above 3000 cm⁻¹ corresponds to the stretching of sp² hybridized C-H bonds in the aromatic system.[1]
C-N Stretch1335–1250For aromatic amines, the C-N stretching vibration appears in this region and confirms the attachment of the amino group to the quinoline ring.[3]
C-Cl Stretch850–750A strong absorption in this region of the fingerprint domain is indicative of the C-Cl bond on an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most definitive data for structural elucidation, revealing the precise connectivity of atoms through the chemical environment and spin-spin coupling of nuclei.[6][7] For this compound, both ¹H and ¹³C NMR are essential to create a self-validating dataset.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient relaxation delay (e.g., 2 seconds) and an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay are typically required.

¹H NMR Data Comparison & Interpretation

The ¹H NMR spectrum is expected to show seven distinct signals: five from the aromatic protons and two from the amine protons. The predicted chemical shifts and coupling patterns are based on analysis of similar quinoline derivatives.[8][9]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale & Causality
H36.6 – 6.8Doublet (d)Shielded by the electron-donating -NH₂ group at C2. Coupled only to H4, resulting in a doublet.
H47.5 – 7.7Doublet (d)Deshielded relative to H3. Coupled only to H3, appearing as a doublet with the same coupling constant.
H57.6 – 7.8Doublet (d)Located on the benzene ring. Primarily coupled to H6.
H67.1 – 7.3Doublet of doublets (dd)Coupled to both H5 and H8 (meta-coupling is smaller). The electron-withdrawing effect of the C7-Cl will influence its shift.
H87.8 – 8.0Doublet (d)Deshielded due to its proximity to the heterocyclic nitrogen and the chloro-substituent. Shows a small meta-coupling to H6.
-NH₂5.5 – 6.5Broad Singlet (br s)The chemical shift is variable and depends on concentration and solvent. The protons are typically exchangeable, leading to a broad signal with no observable coupling. Its integration value of 2H is a key confirmation point.[10]
¹³C NMR Data Comparison & Interpretation

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms of the quinoline ring system. The chemical shifts are highly sensitive to the electronic effects of the substituents.[11][12]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Causality
C2158 – 160Directly attached to the strongly electron-donating amino group, causing a significant downfield shift.
C3110 – 112Shielded by the adjacent amino group.
C4137 – 139Deshielded relative to C3.
C4a148 – 150A quaternary carbon at the ring junction.
C5125 – 127Aromatic carbon whose shift is influenced by the chloro-substituent.
C6124 – 126Aromatic carbon ortho to the chloro-substituent.
C7133 – 135Directly attached to the electron-withdrawing chlorine atom, resulting in a downfield shift.
C8120 – 122Influenced by both the ring nitrogen and the C7-Cl group.
C8a128 – 130A quaternary carbon at the ring junction, adjacent to the nitrogen.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, through its fragmentation and isotopic patterns, offers powerful confirmatory evidence of the elemental composition.[13]

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron Ionization (EI) is typically used to induce fragmentation and create a characteristic pattern. For softer ionization to primarily observe the molecular ion, Electrospray Ionization (ESI) can be used.[14]

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Comparison & Interpretation
FeatureExpected m/z Value / RatioRationale & Causality
Molecular Ion (M⁺) 178 The molecular weight of C₉H₇³⁵ClN₂ is 178.62. The nominal mass molecular ion peak should appear at m/z 178.
Isotope Peak (M+2) 180 This is a critical validation point. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a second molecular ion peak (M+2) will appear at m/z 180.[15] The relative intensity of the M⁺ peak (m/z 178) to the M+2 peak (m/z 180) should be approximately 3:1 . This isotopic signature is unambiguous proof of the presence of one chlorine atom in the molecule.
Key Fragments [M-27]⁺ (m/z 151)Corresponds to the loss of HCN from the quinoline ring, a characteristic fragmentation pathway for nitrogen heterocycles.[16]
[M-35]⁺ (m/z 143)Represents the loss of the chlorine radical (•Cl).

Conclusion: A Triad of Evidence for Unambiguous Confirmation

The structural confirmation of this compound is not achieved by any single technique but by the convergence of evidence from a triad of spectroscopic methods.

  • IR spectroscopy confirms the presence of the essential primary amine and aromatic functionalities.

  • NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the 2-amino and 7-chloro substitution pattern through specific chemical shifts and spin-spin coupling.

  • Mass spectrometry verifies the correct molecular weight and, crucially, confirms the presence of a single chlorine atom through its characteristic 3:1 isotopic pattern.

By comparing the experimental data against the well-established principles and reference data outlined in this guide, researchers can achieve an authoritative and unambiguous structural confirmation, ensuring the integrity of their chemical matter for subsequent research and development.

References

A Comparative Guide to the Synthesis of 7-Chloroquinolin-2-amine: A Modern Approach vs. Traditional Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A detailed comparative analysis of a novel, efficient one-pot synthesis of the critical pharmaceutical intermediate, 7-Chloroquinolin-2-amine, against classical synthetic methodologies. This guide provides researchers, scientists, and drug development professionals with objective experimental data to inform synthetic strategy and process optimization.

Introduction: The Significance of this compound in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Within this class of compounds, this compound serves as a vital building block for the synthesis of more complex molecules in medicinal chemistry. Its structural features, including the reactive amino group at the 2-position and the chloro-substituent at the 7-position, make it a versatile precursor for developing novel drug candidates. The efficiency and cost-effectiveness of the synthetic route to this compound are therefore of paramount importance for pharmaceutical research and development.

This guide presents a comprehensive validation of a modern, one-pot synthetic route to this compound and provides a comparative analysis against traditional, multi-step approaches.

A Modern Approach: One-Pot Reductive Cyclization

A recently developed method offers a streamlined and efficient one-pot synthesis of 2-aminoquinolines, including the 7-chloro derivative, through a reductive cyclization of nitro and cyano precursors. This approach, pioneered by Dou et al. (2016), utilizes a simple and cost-effective zinc/acetic acid (Zn/AcOH) system.[1]

The key advantages of this method lie in its operational simplicity, use of readily available starting materials, and avoidance of harsh reaction conditions often associated with classical quinoline syntheses. The reaction proceeds with good to acceptable yields and allows for facile product isolation, making it an attractive alternative for both laboratory-scale synthesis and potential scale-up.[1]

Reaction Pathway: One-Pot Reductive Cyclization

start 2-cyano-3-(4-chloro-2-nitrophenyl)acrylate reagents Zn / AcOH Ethanol, Reflux start->reagents product This compound reagents->product Reductive Cyclization

Caption: One-pot synthesis of this compound.

Traditional Synthetic Routes: The Friedländer and Combes Syntheses

For decades, the synthesis of quinolines has been dominated by classical name reactions, most notably the Friedländer and Combes syntheses. These methods, while foundational to heterocyclic chemistry, often present challenges in terms of reaction conditions, yields, and substrate scope.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[2] This method can be effective but is often limited by the availability of the substituted 2-aminoaryl carbonyl starting materials.

The Combes Quinoline Synthesis

The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone. While a powerful tool for generating substituted quinolines, this reaction can suffer from a lack of regioselectivity when unsymmetrical anilines or β-diketones are used.

A Representative Traditional Route: Multi-step Synthesis from 4,7-Dichloroquinoline

A common traditional approach to obtaining 2-substituted 7-chloroquinolines involves a multi-step sequence starting from the commercially available 4,7-dichloroquinoline. This typically includes an N-oxidation, followed by functionalization at the 2-position, and subsequent manipulation of the substituent at the 4-position. While effective, this approach involves multiple synthetic steps, purification of intermediates, and can result in lower overall yields.[3]

Reaction Pathway: A Traditional Multi-Step Approach

start 4,7-Dichloroquinoline step1 N-Oxidation (m-CPBA) start->step1 intermediate1 4,7-Dichloroquinoline 1-oxide step1->intermediate1 step2 C2-Amidation (Benzonitrile, H2SO4) intermediate1->step2 intermediate2 N-(4,7-dichloroquinolin-2-yl) benzamide step2->intermediate2 step3 Amine Introduction & Hydrolysis intermediate2->step3 product This compound step3->product

Caption: A representative multi-step synthesis of a 2-amino-7-chloroquinoline derivative.

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the modern one-pot synthesis versus a representative traditional multi-step route.

ParameterModern One-Pot Route (Zn/AcOH)Traditional Multi-Step Route
Number of Steps 13 or more
Typical Overall Yield Good to AcceptableModerate to Low
Reaction Conditions Reflux in EthanolOften harsh (strong acids/bases, high temps)
Starting Materials Readily accessibleMay require synthesis of intermediates
Work-up & Purification Simple recrystallizationMultiple chromatographic purifications
Atom Economy HigherLower
Safety & Environmental Milder reagents, less wasteUse of strong oxidants and acids

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound via Reductive Cyclization

Materials:

  • 2-cyano-3-(4-chloro-2-nitrophenyl)acrylate

  • Zinc dust

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a solution of 2-cyano-3-(4-chloro-2-nitrophenyl)acrylate (1.0 mmol) in ethanol (20 mL), add zinc dust (4.0 mmol) and glacial acetic acid (4.0 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent to afford this compound.

Protocol 2: Representative Multi-Step Synthesis of a 2-Amino-7-chloroquinoline Derivative

(Adapted from the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide[3])

Step 1: N-Oxidation of 4,7-Dichloroquinoline

  • Dissolve 4,7-dichloroquinoline (1.0 mmol) in chloroform.

  • Add m-chloroperbenzoic acid (m-CPBA) (1.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture for 5 hours.

  • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield 4,7-dichloroquinoline 1-oxide.

Step 2: C2-Amidation

  • To a solution of 4,7-dichloroquinoline 1-oxide (1.0 mmol) in dichloromethane, add benzonitrile (8.0 mmol) and concentrated sulfuric acid (2.0 mmol).

  • Heat the mixture to 70°C for 24 hours.

  • After cooling, quench the reaction with brine and extract with ethyl acetate.

  • Purify the crude product by column chromatography to obtain N-(4,7-dichloroquinolin-2-yl)benzamide.

Step 3: Introduction of the Amino Group and Hydrolysis (Hypothetical final step for this compound)

  • The N-(4,7-dichloroquinolin-2-yl)benzamide would then undergo nucleophilic aromatic substitution at the C4 position, followed by hydrolysis of the amide at the C2 position to yield this compound. This would likely require additional steps and optimization.

Conclusion: A Clear Advantage for the Modern Approach

The validation of the one-pot reductive cyclization for the synthesis of this compound demonstrates a significant advancement over traditional, multi-step methods. The modern approach offers a more efficient, cost-effective, and environmentally friendly route to this key pharmaceutical intermediate. The reduction in synthetic steps, milder reaction conditions, and simplified purification protocols contribute to a more sustainable and practical synthesis. For researchers and professionals in drug development, the adoption of such modern synthetic strategies can accelerate the discovery and production of novel quinoline-based therapeutics.

References

A Senior Application Scientist's Guide to Purity Assessment of 7-Chloroquinolin-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Quinoline-Based Drug Development

7-Chloroquinolin-2-amine is a heterocyclic amine belonging to the quinoline family. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials (e.g., Chloroquine). The precise structure and purity of these building blocks are paramount, as even minute impurities can introduce significant risks, potentially altering biological activity, increasing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control metric; it is a cornerstone of safe and effective drug development.[1]

This guide provides an in-depth, experience-driven perspective on utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the definitive purity assessment of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and compare the performance of HPLC with alternative analytical techniques, supported by clear data representation and logical workflows.

Pillar 1: The "Why" of RP-HPLC for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the industry standard for the purity analysis of non-volatile and thermally labile compounds, making it ideal for molecules like this compound.[1][2] We specifically employ the reversed-phase (RP) mode, which is the most powerful and versatile separation technique in HPLC, used in over 80% of analytical chromatographic separations today.[3]

The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4][5] Molecules are separated based on their hydrophobicity.[6]

  • Mechanism of Separation: When the sample mixture is introduced, hydrophobic molecules (like the quinoline ring of our analyte) will preferentially adsorb to the nonpolar C18 stationary phase.[7] Hydrophilic molecules have less affinity and are swept through the column more quickly. To elute the retained compounds, we gradually increase the concentration of the organic solvent in the mobile phase. This increased mobile phase non-polarity weakens the hydrophobic interactions between the analyte and the stationary phase, causing it to detach and travel down the column. Compounds with greater hydrophobicity will require a higher concentration of organic solvent to elute. This differential partitioning is the basis for achieving high-resolution separation of the main compound from its structurally similar impurities.[6]

This method's high resolution, reproducibility, and sensitivity make it exceptionally well-suited for quantifying impurities, which is a critical requirement of regulatory bodies like the FDA, as outlined in the International Council for Harmonisation (ICH) guidelines.[8][9]

Pillar 2: A Self-Validating Experimental Protocol

Trust in an analytical method is built on its ability to produce consistent, reliable results. The following protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, a practice mandated by ICH guidelines.[10][11]

Experimental Workflow for HPLC Purity Assessment

The overall process, from sample preparation to final report, follows a structured and logical sequence to ensure data integrity.

HPLC_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Eval Phase 3: Evaluation SamplePrep Sample & Standard Preparation SystemSetup HPLC System Equilibration SamplePrep->SystemSetup MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSetup SST System Suitability Test (SST) SystemSetup->SST SampleInjection Sample Injection & Data Acquisition SST->SampleInjection If SST Passes DataProcessing Chromatogram Integration SampleInjection->DataProcessing PurityCalc Purity Calculation (% Area) DataProcessing->PurityCalc Report Final Report Generation PurityCalc->Report Data_Interpretation_Logic Start Analyze Chromatogram from Sample Injection CheckMain Is Main Peak Present & Identified? Start->CheckMain CheckImpurity Are Other Peaks (Impurities) Detected? CheckMain->CheckImpurity Yes Fail Result: FAIL CheckMain->Fail No CalcPurity Calculate % Area Purity CheckImpurity->CalcPurity Yes Pass Result: PASS CheckImpurity->Pass No (100% Pure) CompareSpec Compare Purity to Specification (e.g., ≥99.0%) CalcPurity->CompareSpec CompareSpec->Pass Yes Investigate Investigate: - Identify Impurities (MS) - Review Synthesis CompareSpec->Investigate No Investigate->Fail

References

A Comparative Guide to the Reactivity of 7-Chloroquinolin-2-amine and 4-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for functionalization at various positions, leading to a diverse array of biological activities. Among the many derivatives, chloro-substituted aminoquinolines are pivotal intermediates. This guide provides an in-depth, objective comparison of the reactivity of two closely related isomers: 7-Chloroquinolin-2-amine and 4-Chloroquinolin-2-amine. Understanding their distinct chemical behaviors is crucial for designing efficient synthetic routes and optimizing structure-activity relationships (SAR).

At a Glance: Structural and Electronic Differences

The reactivity of the chlorine substituent in these isomers is fundamentally governed by the electronic landscape of the quinoline ring system. The position of the chlorine atom relative to the ring nitrogen and the activating amino group dictates its susceptibility to displacement in common synthetic transformations.

FeatureThis compound4-Chloroquinolin-2-amine
Structure Chlorine on the carbocyclic (benzene) ringChlorine on the heterocyclic (pyridine) ring
Electronic Influence on C-Cl Bond Less direct influence from the ring nitrogen. Reactivity is primarily modulated by the electron-donating amino group.Strong electron-withdrawing effect from the adjacent ring nitrogen, making the C4 position highly electron-deficient.[1][2]
Predicted Reactivity Generally lower reactivity in nucleophilic aromatic substitution (SNAr) reactions.Significantly higher reactivity in nucleophilic aromatic substitution (SNAr) reactions.[2]

The quinoline ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[3] This effect is more pronounced in the pyridine ring, directly influencing the C4 position.[3] The amino group at the C2 position is a strong electron-donating group, which can influence the overall electron density of the ring system.

Comparative Reactivity in Key Synthetic Transformations

The practical utility of these isomers is best illustrated by their performance in widely used synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for functionalizing haloquinolines, proceeding through a two-step addition-elimination mechanism.[2] The rate of this reaction is highly dependent on the electrophilicity of the carbon bearing the leaving group.

4-Chloroquinolin-2-amine exhibits significantly higher reactivity in SNAr reactions. The C4 position is activated by the electron-withdrawing quinoline nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate.[2] This makes the displacement of the C4-chloro group by various nucleophiles (amines, alcohols, thiols) a facile process, often achievable under mild conditions.[1][4]

This compound , in contrast, is less reactive. The chlorine at the C7 position is on the carbocyclic ring and is not directly activated by the ring nitrogen in the same way as the C4 position. While the amino group at C2 does influence the ring's electronics, the activation at the C7 position is less pronounced. Consequently, harsher reaction conditions, such as higher temperatures or the use of microwave irradiation, are often necessary to achieve comparable yields.[1][5]

SNAr_Comparison cluster_4_chloro 4-Chloroquinolin-2-amine Reactivity cluster_7_chloro This compound Reactivity start4 4-Chloroquinolin-2-amine intermediate4 Meisenheimer Complex (Stabilized by N) start4->intermediate4 Nucleophile (Mild Conditions) product4 4-Substituted Product intermediate4->product4 Cl- elimination start7 This compound intermediate7 Meisenheimer Complex (Less Stabilized) start7->intermediate7 Nucleophile (Harsher Conditions) product7 7-Substituted Product intermediate7->product7 Cl- elimination

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a general guideline for a typical nucleophilic aromatic substitution reaction with an amine nucleophile.

Method 1: Conventional Heating [1]

  • Setup: In a sealed reaction tube, combine the chloroquinoline-2-amine (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMF, NMP, or DMSO).

  • Reaction: Heat the reaction mixture at a temperature ranging from 80°C to 150°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with 4-Chloroquinolin-2-amine may proceed at lower temperatures and shorter times compared to this compound.

  • Work-up and Purification: After completion, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Microwave-Assisted Synthesis [1]

  • Setup: In a microwave-safe vial, combine the chloroquinoline-2-amine (1.0 eq), the amine (1.2-1.5 eq), and a base if necessary in a suitable solvent.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 100-180°C) for a specified time (e.g., 10-60 minutes).

  • Work-up and Purification: After cooling, the product can be isolated by precipitation upon addition of water or by extraction. Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination have become indispensable tools in modern organic synthesis.[6][7] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, these transformations are feasible with appropriate catalyst systems.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples the chloroquinoline with a boronic acid to form a C-C bond.[7] The reactivity difference between the two isomers is also apparent in this transformation.

  • 4-Chloroquinolin-2-amine: Due to the electronic activation at the C4 position, this isomer generally couples more readily. Standard palladium catalysts and ligands can often be employed with good to excellent yields.[8]

  • This compound: Being less activated, this isomer may require more sophisticated and bulky phosphine ligands or more active catalyst systems to achieve high conversion.[3]

Suzuki_Workflow

Experimental Protocol: General Suzuki-Miyaura Coupling [3]

  • Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chloroquinoline-2-amine (1.0 eq), arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq). Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF).

  • Reaction: Heat the mixture to a temperature typically between 80°C and 120°C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination:

This reaction forms a C-N bond between the chloroquinoline and an amine.[6] The choice of ligand is critical for the successful amination of aryl chlorides.[3]

  • 4-Chloroquinolin-2-amine: The activated C4 position generally facilitates this coupling, allowing for a broader range of amine coupling partners under relatively mild conditions.

  • This compound: The less reactive C7-Cl bond often necessitates the use of more electron-rich and sterically hindered phosphine ligands to promote the catalytic cycle effectively.[3][9][10]

Influence of Steric Hindrance

While electronic effects are dominant, steric hindrance can also play a role, particularly when bulky nucleophiles or coupling partners are used.[3][11][12]

  • The C4 position is flanked by the C3 and C5 positions. While not excessively hindered, very bulky reagents may experience some steric repulsion.

  • The C7 position is part of the six-membered carbocyclic ring and is generally considered less sterically encumbered than positions closer to the ring fusion or the nitrogen atom.[3]

In most typical synthetic scenarios involving these two isomers, the electronic factors will be the primary determinant of reactivity over steric effects.

Conclusion and Practical Implications

The choice between this compound and 4-Chloroquinolin-2-amine as a synthetic intermediate has significant implications for reaction design and efficiency.

  • 4-Chloroquinolin-2-amine is the isomer of choice for facile nucleophilic aromatic substitution and is generally more reactive in palladium-catalyzed cross-coupling reactions . Its heightened reactivity stems from the potent electron-withdrawing effect of the adjacent quinoline nitrogen.

  • This compound offers a more stable C-Cl bond, which can be advantageous for selective transformations at other positions of the molecule. However, functionalization at the C7 position requires more forcing conditions or specialized catalyst systems.

For drug development professionals, this differential reactivity allows for strategic and selective functionalization. For instance, a synthetic route might leverage the high reactivity of a C4-chloro group for an early-stage diversification, while a less reactive C7-chloro group could be carried through several steps before a final, more forcing coupling reaction. A thorough understanding of these reactivity principles is paramount to the rational design and synthesis of novel quinoline-based therapeutic agents.

References

A Comparative Guide to the Bioisosteric Replacement of the Chloro Group in 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of strategic bioisosteric replacements for the 7-chloro substituent on the quinoline scaffold, a core motif in numerous pharmacologically active agents.[1] We will move beyond a simple catalog of substitutions to explore the causal relationships between chemical modifications and their effects on physicochemical properties, synthetic accessibility, and, ultimately, biological activity. The focus is on providing researchers and drug development professionals with a practical framework for rational lead optimization.

The Strategic Role of Chlorine and the Rationale for its Replacement

The chlorine atom is a mainstay in medicinal chemistry, often incorporated to enhance metabolic stability, modulate lipophilicity, or engage in specific halogen bonding interactions.[2] Its presence on the 7-position of the quinoline ring is a common feature in molecules targeting a range of diseases.[3][4] However, the goals of lead optimization—improving potency, altering pharmacokinetic profiles, reducing off-target toxicity, or securing novel intellectual property—often necessitate its replacement.[5][6]

Bioisosterism, the strategy of substituting one functional group for another with similar physical or chemical properties to produce comparable biological effects, offers a rational approach to this challenge.[5][7] This guide will focus on non-classical bioisosteres, which may have different atom counts and electronic properties but occupy a similar spatial arrangement and present a comparable electrostatic profile to the target receptor.[5]

Bioisosteric_Replacement_Concept cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements cluster_2 Modulated Properties Parent 7-Chloroquinolin-2-amine Methyl -CH₃ Parent->Methyl Size Lipophilicity Trifluoromethyl -CF₃ Parent->Trifluoromethyl Electronics Metabolic Stability Cyano -CN Parent->Cyano Polarity H-Bond Acceptor Properties Potency Selectivity ADME Toxicity Methyl->Properties Trifluoromethyl->Properties Cyano->Properties

Figure 1: Conceptual overview of bioisosteric replacement strategy.

Comparative Analysis of Key Bioisosteres

The selection of a bioisostere is a hypothesis-driven process. The choice depends on the specific properties one wishes to modulate. We will compare three common non-classical bioisosteres for chlorine: the methyl group (-CH₃), the trifluoromethyl group (-CF₃), and the cyano group (-CN).

PropertyChlorine (-Cl)Methyl (-CH₃)Trifluoromethyl (-CF₃)Cyano (-CN)
Van der Waals Radius (Å) 1.752.002.441.60 (C) / 1.55 (N)
Electronegativity (Pauling) 3.162.55 (C)3.98 (F)2.55 (C) / 3.04 (N)
Hammett Constant (σp) +0.23-0.17+0.54+0.66
Lipophilicity (cLogP) +0.71+0.56+0.88-0.57
H-Bonding Capability Weak AcceptorNoneWeak AcceptorStrong Acceptor

Table 1: Comparison of physicochemical properties of chlorine and selected bioisosteres.

  • The Methyl Group (-CH₃): Often considered a close isostere of chlorine due to its similar size and lipophilicity.[8] The key difference lies in its electronic nature; it is a weak electron-donating group, in contrast to the electron-withdrawing chlorine. This substitution is typically explored to probe for steric sensitivity in the binding pocket or to remove the potential for halogen bonding while maintaining bulk.

  • The Trifluoromethyl Group (-CF₃): This group serves as a bioisostere for chlorine when a strong electron-withdrawing effect is desired.[5] Its introduction can significantly lower the pKa of nearby basic groups, such as the quinoline nitrogen or the 2-amino group, altering ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable, making the -CF₃ group a powerful tool for blocking metabolic oxidation at that position.[9]

  • The Cyano Group (-CN): The linear geometry and potent electron-withdrawing nature of the cyano group make it an interesting non-classical bioisostere.[2] Unlike the methyl and trifluoromethyl groups, it is significantly more polar and can act as a hydrogen bond acceptor. This substitution is ideal for probing polar interactions within the receptor binding site and can drastically alter the solubility and pharmacokinetic profile of the parent molecule.

Synthetic Strategies and Experimental Protocols

The functionalization of the 7-position on the quinoline core, starting from 7-chloroquinoline, is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions. The presence of the activating amino group at the 2-position and the quinoline nitrogen can influence reactivity, but these reactions are generally robust.

Synthetic_Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Product1 7-Methyl Analog Coupling->Product1 w/ Reagent 1 Product2 7-Trifluoromethyl Analog Coupling->Product2 w/ Reagent 2 Product3 7-Cyano Analog Coupling->Product3 w/ Reagent 3 Reagent1 CH₃-B(OH)₂ (Suzuki) Reagent1->Coupling Reagent2 TMS-CF₃ (Ruppert-Prakash) Reagent2->Coupling Reagent3 Zn(CN)₂ (Negishi/Buchwald) Reagent3->Coupling

Figure 2: General synthetic workflow for analog preparation.

This protocol describes a representative Suzuki-Miyaura coupling for the methylation of the scaffold.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 mmol, 1.0 eq), methylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (3 mmol, 3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.

This protocol utilizes a palladium-catalyzed trifluoromethylation reaction.

  • Reaction Setup: In a glovebox, combine this compound (1 mmol, 1.0 eq), (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 mmol, 2.0 eq), and potassium fluoride (2.0 mmol, 2.0 eq) in a sealed tube.

  • Catalyst System: Add palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%) and Xantphos (0.12 mmol, 12 mol%).

  • Solvent and Reaction: Add anhydrous DMF (5 mL). Seal the tube and heat to 100 °C for 24 hours.

  • Workup: Cool the reaction mixture. Carefully pour into a separatory funnel containing ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue via flash chromatography to afford the desired product.

Comparative Pharmacological Profile: A Predictive Analysis

AnalogPredicted Impact on PotencyPredicted Impact on MetabolismPredicted Impact on SolubilityRationale
7-Chloro (Parent) BaselinePotential for oxidative metabolism on the quinoline core.ModerateStandard halogenated aromatic system.
7-Methyl VariablePotential for benzylic oxidation to -CH₂OH, then -COOH.DecreasedIncreased lipophilicity, potential new metabolic hotspot.
7-Trifluoromethyl Potentially IncreasedBlocked metabolism at the 7-position. May alter metabolism elsewhere.DecreasedIncreased lipophilicity and strong electronic withdrawal.
7-Cyano Potentially IncreasedCyano group is generally stable but can be metabolized.IncreasedIncreased polarity and H-bond acceptance.

Table 2: Predicted pharmacological impact of bioisosteric replacements.

The introduction of a methyl group, by removing the electron-withdrawing character of chlorine, may decrease binding affinity if an electrostatic or halogen-bond interaction is important. Conversely, if the pocket is purely hydrophobic, affinity could be maintained or increased. The primary liability is the introduction of a new metabolic soft spot.

The trifluoromethyl group is a powerful tool for enhancing potency.[9] Its strong electron-withdrawing effect can alter the electronic presentation of the entire heterocycle, potentially improving interactions with the target protein. Blocking metabolism at the 7-position is a significant advantage, often leading to an improved pharmacokinetic profile.[9]

The cyano analog introduces the most profound change in physicochemical properties. The ability to act as a hydrogen bond acceptor could unlock new, potent interactions with a protein target. The increased polarity is likely to improve aqueous solubility but may decrease cell permeability, creating a trade-off that must be evaluated experimentally.

SAR_Logic cluster_CH3 Replace with -CH₃ cluster_CF3 Replace with -CF₃ cluster_CN Replace with -CN Start 7-Cl Parent Compound CH3_Phys Maintains Size Increases Lipophilicity Start->CH3_Phys CF3_Phys Increases Lipophilicity Strongly e⁻ Withdrawing Start->CF3_Phys CN_Phys Decreases Lipophilicity Adds H-Bond Acceptor Start->CN_Phys CH3_Pharm Probes Hydrophobic Pocket Adds Metabolic Site CH3_Phys->CH3_Pharm CF3_Pharm Blocks Metabolism Alters pKa, Enhances Binding? CF3_Phys->CF3_Pharm CN_Pharm Probes Polar Interactions Improves Solubility? CN_Phys->CN_Pharm

References

A Senior Application Scientist's Guide to Palladium Ligand Performance in 7-Chloroquinolin-2-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenges of Functionalizing the 7-Aminoquinoline Scaffold

The 7-chloroquinolin-2-amine core is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral to a wide array of therapeutic agents, exhibiting antimalarial, anticancer, and anti-inflammatory properties. The ability to forge new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the 7-position is crucial for the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are indispensable tools for this purpose.[1][2]

However, the coupling of this compound presents a unique set of challenges. The substrate is an electron-rich heteroaryl chloride, which is notoriously less reactive than its bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[1] Furthermore, the presence of the basic 2-amino group can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[3] The selection of an appropriate ligand for the palladium catalyst is therefore paramount to overcoming these hurdles and achieving high reaction efficiency. This guide provides a comparative analysis of the performance of various palladium ligands in the coupling of this compound, supported by experimental data from related systems and mechanistic insights.

The Crucial Role of Ligands in the Catalytic Cycle

The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of ligand. The ligand's steric and electronic properties directly modulate the reactivity of the palladium center at each stage of the catalytic cycle.[3][4] The generally accepted mechanism for the Buchwald-Hartwig amination is illustrative of this influence.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Aryl Halide) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(L)-X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation Pd(II)_Complex->Ligand_Exchange HNR'R'', Base Amido_Complex Pd(II) Amido Complex (Ar-Pd(L)-NR'R'') Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Coupled Product (Ar-NR'R'') Reductive_Elimination->Product Experimental_Workflow cluster_1 Reaction Setup (Inert Atmosphere) cluster_2 Reaction and Workup Start Start Add_Reagents Charge Schlenk flask with: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) Start->Add_Reagents Add_Solvent Add anhydrous, degassed toluene Add_Reagents->Add_Solvent Stir Stir at room temperature Add_Solvent->Stir Add_Substrates Add: - this compound - Amine coupling partner Stir->Add_Substrates Heat Heat to reflux (e.g., 100-110 °C) Add_Substrates->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Upon completion Quench Quench with water Cool->Quench Extract Extract with organic solvent (e.g., EtOAc) Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroquinolin-2-amine is a pivotal scaffold in medicinal chemistry and drug development. As a key intermediate, its structural motif is found in a range of pharmacologically active compounds. The efficient and selective synthesis of this molecule is therefore of paramount importance. The primary challenge lies in the formation of the C-N bond at the C2 position of the quinoline ring, a transformation that typically requires catalytic activation. This guide provides a head-to-head comparison of the two most prominent catalytic strategies for this synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and provide detailed, field-proven protocols to assist researchers in selecting the optimal method for their specific needs.

Synthetic Strategies: An Overview of C-N Cross-Coupling

The synthesis of aryl amines from aryl halides is dominated by transition-metal-catalyzed cross-coupling reactions. For a substrate like 2,7-dichloroquinoline, the goal is to selectively substitute the chlorine atom at the C2 position, which is generally more reactive than the one at C7 due to electronic effects from the ring nitrogen.

  • Palladium-Catalyzed Buchwald-Hartwig Amination : This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and high functional group tolerance.[1][2] It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The choice of ligand is critical, influencing the catalyst's activity, stability, and selectivity.[4]

  • Copper-Catalyzed Ullmann Condensation : The Ullmann reaction is the classical method for forming C-N bonds using copper.[5][6] Historically, it required harsh conditions (high temperatures and stoichiometric copper).[5] However, modern iterations, often called Ullmann-type reactions, employ catalytic amounts of copper with specific ligands, allowing the reaction to proceed under significantly milder conditions.[6][7][8] This revival makes it a cost-effective and viable alternative to palladium-based methods.[2]

Mechanistic Insights: A Tale of Two Metals

Understanding the catalytic cycles is crucial for troubleshooting and optimizing reaction conditions. The mechanisms for Palladium and Copper-catalyzed aminations, while achieving the same net transformation, proceed through distinct pathways.

Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step. Ligands with wide bite angles, like Xantphos, are particularly effective as they promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination.[9]

G cluster_cycle Pd Catalytic Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->ox_add Ar-X amido_complex Amido Complex L-Pd(II)(Ar)(NR₂) ox_add->amido_complex HNR₂ / Base - HX amide_exch Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product start Ar-X amine HNR₂ + Base

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Ullmann Condensation Catalytic Cycle

The mechanism for the Ullmann reaction is less universally agreed upon than the Buchwald-Hartwig cycle but is thought to involve Cu(I)/Cu(III) intermediates. The cycle likely begins with the formation of a copper-amide species, followed by oxidative addition of the aryl halide and subsequent reductive elimination.

G cluster_cycle Cu Catalytic Cycle cu_amide Cu(I)-NR₂ Copper Amide ox_add Oxidative Addition Complex (Ar)Cu(III)(X)(NR₂) cu_amide->ox_add Ar-X product Ar-NR₂ (Product) ox_add->product cu_x Cu(I)X ox_add->cu_x Reductive Elimination cu_x->cu_amide HNR₂ / Base - HX amine HNR₂ + Base ar_x Ar-X

Caption: Postulated Ullmann-type Catalytic Cycle.

Head-to-Head Catalyst Performance Comparison

The choice of catalyst and conditions directly impacts yield, reaction time, and cost. Below is a comparative summary based on literature precedents for the amination of chloroquinoline substrates. Note that direct synthesis of the primary 2-amino group often requires an ammonia surrogate, such as lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone imine, which is later hydrolyzed.[10][11][12][13]

ParameterPd/Xantphos SystemPd/BINAP SystemCuI/Ligand-Free System
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂CuI
Ligand XantphosBINAPNone or simple ligand (e.g., amino acid)
Typical Loading 0.5 - 2 mol% Pd1 - 4 mol% Pd5 - 10 mol% Cu
Amine Source LiHMDS (ammonia surrogate)LiHMDS (ammonia surrogate)Aqueous Ammonia or Surrogate
Base NaOtBu, K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄K₂CO₃, t-BuOK
Solvent Toluene, DioxaneToluene, DioxaneDMSO, DMF, Deep Eutectic Solvents
Temperature (°C) 80 - 110 °C90 - 110 °C100 - 140 °C (milder with ligands)
Reaction Time (h) 4 - 12 h12 - 24 h18 - 36 h
Reported Yields Good to Excellent (>85%)[9]Good (70-90%)[14]Moderate to Good (60-85%)[7]
Key Advantage High activity, broad scope, works well for challenging substrates.[15]Well-established, reliable for many substrates.[14]Low cost, low toxicity of metal.
Key Disadvantage High cost of Pd and ligand, potential for catalyst poisoning.Can be slower, may require higher catalyst loading than newer systems.Often requires higher temperatures and longer times; substrate scope can be narrower.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the synthesis of this compound from 2,7-dichloroquinoline using an ammonia surrogate.

Workflow Overview

G start 2,7-Dichloroquinoline + Ammonia Surrogate coupling Catalytic C-N Cross-Coupling (Pd or Cu) start->coupling hydrolysis Hydrolysis (Acidic Workup) coupling->hydrolysis product This compound (Final Product) hydrolysis->product

Caption: General workflow for 2-aminoquinoline synthesis.

Protocol 1: Palladium/Xantphos-Catalyzed Amination

This protocol leverages a highly active catalyst system known for its efficiency with challenging substrates.[15] The use of an ammonia surrogate like lithium bis(trimethylsilyl)amide is a common strategy to install the primary amine.[10][16]

Materials:

  • 2,7-Dichloroquinoline (1.0 mmol, 198 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • Xantphos (0.024 mmol, 13.9 mg)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1.2 mL of 1.0 M solution in THF)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, NaOtBu, and 2,7-dichloroquinoline.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, and stir the mixture for 10 minutes at room temperature.

  • Add the LiHMDS solution dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Add 2M HCl (approx. 5 mL) to hydrolyze the silylamine intermediate and stir for 1 hour.

  • Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Copper-Catalyzed Ullmann-Type Amination

This protocol provides a more economical alternative, avoiding precious metals. While traditionally requiring harsh conditions, modern ligand-free or ligand-assisted methods have improved its applicability.[7]

Materials:

  • 2,7-Dichloroquinoline (1.0 mmol, 198 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Aqueous Ammonia (28-30%) (10 mmol, ~0.7 mL)

  • Anhydrous DMSO (4 mL)

Procedure:

  • To a sealable reaction tube, add CuI, K₂CO₃, and 2,7-dichloroquinoline.

  • Add anhydrous DMSO followed by the aqueous ammonia solution.

  • Seal the tube tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, carefully unseal the tube.

  • Pour the reaction mixture into 50 mL of water and stir for 30 minutes. A precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dissolve the solid in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Conclusion and Recommendations

Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are effective methods for the synthesis of this compound.

  • For highest efficiency and substrate scope , particularly on a small to medium scale where cost is less of a concern, the Palladium/Xantphos system is recommended. Its high activity, lower reaction temperatures, and shorter reaction times make it a superior choice for rapid library synthesis and complex molecule construction.

  • For large-scale industrial synthesis or when cost is a primary driver , the Copper-catalyzed Ullmann-type reaction is an attractive alternative. While it may require more optimization and potentially harsher conditions, the significant cost savings from avoiding palladium and expensive phosphine ligands can be a decisive factor.

Ultimately, the choice of catalyst depends on the specific project goals, including scale, budget, available equipment, and the required purity of the final product. This guide provides the foundational data and protocols for researchers to make an informed decision tailored to their synthetic needs.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 7-Chloroquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the lifecycle of a chemical reagent extends far beyond the benchtop. The proper disposal of specialized compounds like 7-Chloroquinolin-2-amine is not merely a procedural formality but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide, developed with the Senior Application Scientist's perspective, provides a comprehensive, step-by-step approach to ensure this hazardous material is handled and disposed of with the utmost care and scientific rigor.

Understanding the Hazard: The "Why" Behind the Protocol

This compound and related chlorinated aromatic amines are recognized for their potential hazards.[1] Structurally similar compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[2][3][4] Due to their chemical nature, these compounds can pose a significant threat to aquatic life and the broader environment if not managed correctly.[1][5] Therefore, under no circumstances should this compound or its waste be disposed of via standard laboratory drains or in the regular trash.[6] The primary directive is to treat all waste containing this compound as hazardous and entrust it to a licensed and approved hazardous waste disposal facility.[6]

Core Principles of Disposal: A Self-Validating System

The foundation of a trustworthy disposal protocol rests on a few key principles that create a self-validating system for safety and compliance. These principles, when followed diligently, minimize risk at every stage.

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Careful planning of experiments and purchasing only the necessary quantities of this compound can significantly reduce the disposal burden.

  • Segregation is Paramount: Never mix waste containing this compound with other waste streams unless their compatibility is certain.[6] Incompatible chemicals can react violently, producing heat, fire, explosions, or toxic gases.[7][8][9] A dedicated, clearly labeled hazardous waste container is mandatory.[6]

  • Clear and Accurate Labeling: All waste containers must be unambiguously labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of any other components in the waste mixture.[6][10] This ensures that everyone who handles the container is aware of its contents and the associated risks.

  • Secure and Contained Storage: Pending disposal, waste containers must be stored in a designated, secure, and well-ventilated hazardous waste accumulation area.[6] Containers should always be kept tightly closed to prevent the release of vapors and must be placed in secondary containment to mitigate the impact of any potential leaks.[10][11]

Quantitative Data Summary: Key Hazard Information

For quick reference, the following table summarizes the critical hazard classifications for compounds structurally related to this compound. This data underscores the necessity for the stringent disposal protocols outlined in this guide.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][4]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye/face protection. Ensure adequate ventilation.[6][12]
Skin Corrosion/Irritation Causes severe skin burns.[2][3]Avoid all skin contact. In case of contact, wash immediately and thoroughly with water.[13]
Serious Eye Damage/Irritation Causes serious eye damage.[2][3]Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[13]
Environmental Hazard Very toxic to aquatic life.[5]Do not let the product enter drains or the environment.[5][12]

Step-by-Step Disposal Protocol: From Bench to Manifest

The following protocol provides a detailed, sequential workflow for the safe collection and preparation of this compound waste for final disposal by a certified hazardous waste management service.

I. Immediate Personal Protective Equipment (PPE) and a Safe Workspace
  • Don Appropriate PPE: Before handling any waste, ensure you are wearing a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable), and safety glasses or goggles.[6]

  • Work in a Ventilated Area: All waste handling and consolidation procedures should be performed within a certified chemical fume hood to minimize inhalation exposure.[13][14]

II. Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as weighing papers, contaminated gloves, and pipette tips, in a dedicated, robust, and sealable plastic container.

    • This container must be clearly labeled as "Hazardous Waste: this compound (Solid)."

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and rinsing solutions, in a separate, compatible, and leak-proof container (e.g., a high-density polyethylene or glass bottle).

    • The first rinse of any glassware that has contained the compound must be collected as hazardous waste.[11]

    • Label this container "Hazardous Waste: this compound (Liquid)" and list all other solvent components and their approximate concentrations.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]

III. Secure Storage and Documentation
  • Storage:

    • Ensure the lids of both solid and liquid waste containers are securely fastened.

    • Wipe the exterior of the containers to remove any external contamination.[10]

    • Place the sealed containers in a designated secondary containment bin within a designated hazardous waste accumulation area. This area should be away from incompatible materials.[11]

  • Documentation:

    • Maintain a log sheet for each waste container, detailing the contents added, the date, and the quantity. This is crucial for regulatory compliance and for the final disposal company.

IV. Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Once a waste container is full, or if you have infrequent waste generation, contact your institution's EHS department or the designated hazardous waste coordinator.

  • Provide Necessary Information: Be prepared to provide the EHS office with all the information from your waste log. They will then arrange for the collection, transportation, and ultimate disposal of the hazardous waste in accordance with all local, state, and federal regulations. The most common and accepted method for the final disposal of chlorinated aromatic compounds is high-temperature incineration at a licensed facility.[6][15]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Interim Storage & Management cluster_2 Final Disposition Start Waste Generated (this compound) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in dedicated, labeled solid waste container. IsSolid->SolidWaste Solid LiquidWaste Collect in dedicated, labeled liquid waste container. IsSolid->LiquidWaste Liquid SecureContainer Securely seal container & decontaminate exterior. SolidWaste->SecureContainer LiquidWaste->SecureContainer Store Store in designated hazardous waste accumulation area with secondary containment. SecureContainer->Store Log Maintain accurate waste log. Store->Log IsFull Is container full or ready for disposal? Log->IsFull IsFull->Store No ContactEHS Contact Environmental Health & Safety (EHS) for pickup. IsFull->ContactEHS Yes End Disposal via licensed hazardous waste incineration facility. ContactEHS->End

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity and stewardship.

References

Mastering the Safe Handling of 7-Chloroquinolin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use: This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 7-Chloroquinolin-2-amine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound and its analogs are heterocyclic compounds of significant interest in medicinal chemistry and materials science. However, their potential biological activity necessitates a rigorous approach to laboratory safety. This document outlines the requisite personal protective equipment (PPE), handling procedures, and disposal protocols to mitigate risks associated with this compound. The following procedures are based on established best practices for handling quinoline derivatives and substituted amines, providing a robust framework for safe laboratory operations.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in severe cases, chemical burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

  • Toxicity: While specific data is limited, analogous compounds can be harmful if swallowed, absorbed through the skin, or inhaled.[1][2]

The primary routes of exposure are dermal contact, eye contact, and inhalation. The following protocols are designed to effectively block these exposure pathways.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for preventing exposure to this compound. The following table summarizes the required equipment and its purpose.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a chemical-resistant barrier to prevent skin contact. Double-gloving adds a layer of protection in case of a breach in the outer glove.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashes.Protects the eyes and face from airborne particles and accidental splashes.
Body Protection A buttoned lab coat made of a low-permeability fabric.Shields the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust.Minimizes the risk of inhaling fine particles of the compound.

Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is paramount when handling this compound. The following steps provide a clear, procedural guide for laboratory personnel.

Preparation:

  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within easy reach inside the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

Handling:

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat inside the fume hood to minimize the generation of dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Reactions and Manipulations: Conduct all subsequent experimental steps within the fume hood.

  • Avoid Contamination: Do not touch personal items, such as phones or pens, while wearing gloves that have been in contact with the chemical.

Post-Handling:

  • Decontamination: After completing the work, decontaminate the work surface with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves, and respirator (if used).

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Waste Pickup: Contact your institution's EHS department for the proper disposal of all hazardous waste containers.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Final Steps Designate Work Area (Fume Hood) Designate Work Area (Fume Hood) Gather Materials Gather Materials Designate Work Area (Fume Hood)->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh/Measure Compound Weigh/Measure Compound Don PPE->Weigh/Measure Compound Perform Experiment Perform Experiment Weigh/Measure Compound->Perform Experiment Post-Experiment Cleanup Post-Experiment Cleanup Perform Experiment->Post-Experiment Cleanup Emergency Event? Emergency Event? Perform Experiment->Emergency Event? Segregate Waste (Solid/Liquid) Segregate Waste (Solid/Liquid) Post-Experiment Cleanup->Segregate Waste (Solid/Liquid) Properly Label Waste Containers Properly Label Waste Containers Segregate Waste (Solid/Liquid)->Properly Label Waste Containers Doff PPE Doff PPE Properly Label Waste Containers->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Emergency Event?->Post-Experiment Cleanup No Follow Emergency Procedures Follow Emergency Procedures Emergency Event?->Follow Emergency Procedures Yes

Caption: Procedural workflow for the safe handling of this compound.

By integrating these safety measures and operational plans into your daily laboratory practices, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroquinolin-2-amine
Reactant of Route 2
Reactant of Route 2
7-Chloroquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.